Product packaging for (S)-3-(mercaptomethyl)quinuclidin-3-ol(Cat. No.:CAS No. 158568-64-0)

(S)-3-(mercaptomethyl)quinuclidin-3-ol

Cat. No.: B123757
CAS No.: 158568-64-0
M. Wt: 173.28 g/mol
InChI Key: OBEOJOQKVZXCRH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(S)-3-(Mercaptomethyl)quinuclidin-3-ol (CAS 158568-64-0) is a chiral quinuclidine derivative of significant interest in chemical biology and medicinal chemistry research . This compound features a rigid 1-azabicyclo[2.2.2]octane scaffold, a structure known for its conformational rigidity and stability, which enhances binding affinity to biological targets like neurotransmitter receptors . The molecule is further functionalized with a hydroxymethyl and a critical sulfhydryl (-SH) group at the 3-position, making it a versatile chiral building block . The reactive thiol moiety is a key feature, as it can participate in thiol-disulfide exchange reactions and form covalent bonds with biological targets, such as enzymes and receptors, making it valuable for probing and modulating their activity . The quinuclidine scaffold is a fundamental component of many physiologically active substances and is found in several FDA-approved drugs . Researchers can utilize this compound as a key synthon in the preparation of cholinergic receptor ligands and other active pharmaceutical ingredients (APIs) . Its potential mechanism of action often involves interactions with muscarinic cholinergic receptors, and it has been investigated for its cholinergic properties, suggesting relevance in areas such as cognitive disorders . This compound is supplied for laboratory research and is strictly for professional use. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NOS B123757 (S)-3-(mercaptomethyl)quinuclidin-3-ol CAS No. 158568-64-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEOJOQKVZXCRH-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@](C2)(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576206
Record name (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158568-64-0
Record name (3S)-3-(Sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-3-(Mercaptomethyl)quinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Mercaptomethyl)quinuclidin-3-ol, a chiral quinuclidine derivative, is a critical intermediate in the synthesis of Cevimeline, a muscarinic agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1] The stereochemistry and purity of this intermediate are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (3S)-3-(Mercaptomethyl)-1-azabicyclo[2.2.2]octan-3-olN/A
CAS Number 158568-64-0[1][3]
Molecular Formula C₈H₁₅NOS[1][3]
Molecular Weight 173.28 g/mol [3][4]
Appearance White powder[1]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not available (Expected to be soluble in polar solvents)N/A
Storage Sealed in a dry, cool, and ventilated place (2-8°C recommended)[3]

Spectral Data

Detailed spectral data is crucial for the structural elucidation and quality control of this compound.

¹H NMR Spectroscopy

A published ¹H NMR spectrum for (S)-3-hydroxy-3-mercaptomethylquinuclidine (11) in CDCl₃ shows the following signals:

Table 2: ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
2.88, 2.68AB quartet (J=20 Hz)2H-CH₂-S-
2.80multiplet4HQuinuclidine ring protons
2.08multiplet1HQuinuclidine ring proton
1.96multiplet1HQuinuclidine ring proton
1.58multiplet2HQuinuclidine ring protons
1.40multiplet1HQuinuclidine ring proton
¹³C NMR Spectroscopy

Specific ¹³C NMR data for this compound is not currently available in the searched literature.

Mass Spectrometry

Specific mass spectrometry data for this compound is not currently available in the searched literature.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its primary functional groups: a tertiary alcohol and a thiol.

  • Thiol Group: Thiols, or mercaptans, are known to be susceptible to oxidation, which can lead to the formation of disulfides.[5][6] This reactivity is a critical consideration for the handling and storage of the compound to prevent impurity formation. The stability of mercaptans can be limited, and they may react with certain metals.[2]

  • Tertiary Alcohol: Tertiary alcohols are generally resistant to oxidation under mild conditions but can undergo dehydration in the presence of strong acids and heat.

For pharmaceutical applications, the compound is typically required to have a purity of ≥98.0%.[1]

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound is a multi-step process. A key step involves the asymmetric epoxidation of an allylic alcohol precursor. The following is a summary of a published experimental protocol.

Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Starting Material Preparation cluster_1 Intermediate Synthesis cluster_2 Final Product Formation Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde N-Boc-4-hydroxyacetylpiperidine N-Boc-4-hydroxyacetylpiperidine Pyridine-4-carboxaldehyde->N-Boc-4-hydroxyacetylpiperidine Multi-step conversion Allylic_Alcohol N-Boc protected allylic alcohol N-Boc-4-hydroxyacetylpiperidine->Allylic_Alcohol Wittig olefination Epoxide (S)-Epoxide Allylic_Alcohol->Epoxide Sharpless asymmetric epoxidation Thioacetate Thioacetate intermediate Epoxide->Thioacetate Ring opening with thioacetic acid Final_Product (S)-3-(Mercaptomethyl) quinuclidin-3-ol Thioacetate->Final_Product Hydrolysis

Caption: Synthesis workflow for this compound.

Detailed Methodology (Based on Bos & Canesso, 1994):

  • Preparation of the Allylic Alcohol Precursor: The synthesis starts from pyridine-4-carboxaldehyde, which is converted in a multi-step sequence to an N-Boc protected allylic alcohol.

  • Asymmetric Epoxidation: The N-Boc protected allylic alcohol undergoes a Sharpless asymmetric epoxidation to yield the corresponding (S)-epoxide with high enantiomeric excess.

  • Epoxide Ring Opening: The epoxide is then subjected to ring-opening with a nucleophile. While the initial search mentioned hydrogen sulfide, the detailed protocol would likely involve a protected thiol equivalent for better control.

  • Deprotection/Final Step: The final step involves the removal of any protecting groups to yield this compound.

Analytical Methods

For the quality control of Cevimeline and its intermediates, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard analytical techniques used to detect and quantify impurities.[7] A specific, detailed analytical protocol for this compound is not publicly available and would typically be developed and validated by the manufacturing entity.

Biological Activity and Signaling Pathways

This compound is primarily recognized for its role as a key intermediate in the synthesis of Cevimeline. Cevimeline acts as a muscarinic agonist with a high affinity for M3 receptors, which are prevalent in exocrine glands, thereby stimulating salivary and sweat gland secretions.

There is no readily available information on the specific biological activity or interaction with signaling pathways of this compound itself. As an intermediate, it is not expected to have the intended pharmacological activity of the final drug product.

Logical Relationship in Cevimeline Synthesis

Cevimeline_Synthesis Start Quinuclidin-3-one Intermediate (S)-3-(Mercaptomethyl) quinuclidin-3-ol Start->Intermediate Multi-step Synthesis API Cevimeline (Muscarinic Agonist) Intermediate->API Final Cyclization Step Effect Stimulation of Salivary Glands (Treatment of Xerostomia) API->Effect Activates M3 Receptors

References

Synthesis Pathway of (S)-3-(mercaptomethyl)quinuclidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the enantioselective synthesis of (S)-3-(mercaptomethyl)quinuclidin-3-ol, a key chiral building block in the development of muscarinic agonists, notably as an intermediate in the synthesis of Cevimeline. The described pathway employs a strategic combination of protection chemistry, stereoselective epoxidation, and sequential functional group manipulations to achieve the target molecule with high enantiomeric purity.

I. Synthesis Overview

The multi-step synthesis commences with the commercially available 4-hydroxyacetylpiperidine hydrochloride. The synthetic route involves an initial N-protection of the piperidine ring, followed by a Wittig reaction to introduce a vinyl group. The crucial stereocenter is established via a Sharpless asymmetric epoxidation of the resulting allylic alcohol. Subsequent nucleophilic ring-opening of the epoxide with benzyl mercaptan, followed by mesylation and a one-pot N-deprotection and cyclization, affords the protected quinuclidine scaffold. A final debenzylation step yields the desired this compound.

II. Synthesis Pathway Diagram

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Sharpless Asymmetric Epoxidation cluster_step4 Step 4: Epoxide Ring Opening cluster_step5 Step 5: Mesylation cluster_step6 Step 6: Deprotection & Cyclization cluster_step7 Step 7: Debenzylation A 4-Hydroxyacetylpiperidine hydrochloride (1) B N-Boc-4-(2-hydroxyacetyl)piperidine (2) A->B Boc₂O, NaOH C N-Boc-4-(1-hydroxy-2-propenyl)piperidine (3) B->C Ph₃PCH₃Br, n-BuLi D (S)-N-Boc-4-(oxiran-2-yl)piperidin-4-ol (4) C->D Ti(O-iPr)₄, (+)-DET, t-BuOOH E (S)-N-Boc-4-(benzylthiomethyl)-4-hydroxypiperidine (5) D->E BnSH, KOH F (S)-N-Boc-4-(benzylthiomethyl)-4-(methylsulfonyloxy)piperidine (6) E->F MsCl, Et₃N G (S)-3-(benzylthiomethyl)quinuclidin-3-ol (7) F->G TFA H This compound (8) G->H Na, liq. NH₃

Caption: Enantioselective synthesis of this compound.

III. Quantitative Data Summary

The following table summarizes the yields and key metrics for each step of the synthesis.

StepProduct NameStarting MaterialReagentsYield (%)Enantiomeric Excess (%)
1N-Boc-4-(2-hydroxyacetyl)piperidine (2)4-Hydroxyacetylpiperidine hydrochloride (1)Boc-anhydride, 10% aq. NaOH97N/A
2N-Boc-4-(1-hydroxy-2-propenyl)piperidine (3)N-Boc-4-(2-hydroxyacetyl)piperidine (2)Methyltriphenylphosphonium bromide, n-BuLi61N/A
3(S)-N-Boc-4-(oxiran-2-yl)piperidin-4-ol (4)N-Boc-4-(1-hydroxy-2-propenyl)piperidine (3)Ti(O-iPr)₄, (+)-DET, t-BuOOH7594
4(S)-N-Boc-4-(benzylthiomethyl)-4-hydroxypiperidine (5)(S)-N-Boc-4-(oxiran-2-yl)piperidin-4-ol (4)Benzylmercaptan, KOH88N/A
5(S)-N-Boc-4-(benzylthiomethyl)-4-(methylsulfonyloxy)piperidine (6)(S)-N-Boc-4-(benzylthiomethyl)-4-hydroxypiperidine (5)Mesyl chloride, Triethylamine-N/A
6(S)-3-(benzylthiomethyl)quinuclidin-3-ol (7)(S)-N-Boc-4-(benzylthiomethyl)-4-(methylsulfonyloxy)piperidine (6)Trifluoroacetic acid65 (from 5)N/A
7This compound (8)(S)-3-(benzylthiomethyl)quinuclidin-3-ol (7)Sodium, liquid ammonia46N/A

IV. Experimental Protocols

Step 1: Synthesis of N-Boc-4-(2-hydroxyacetyl)piperidine (2)[1]

To a cooled (0 °C) solution of 4-hydroxyacetylpiperidine hydrochloride (1.8 g, 10 mmol) in water (10 ml), a solution of Boc-anhydride (2.4 g, 11 mmol) in dioxane (5 ml) was added, followed by 10% aqueous sodium hydroxide (5 ml). The mixture was stirred for 2 hours and then extracted with dichloromethane. The combined organic layers were dried over sodium sulfate (Na₂SO₄) and evaporated in vacuo to yield the product as a colorless oil (2.35 g, 97%).

Step 2: Synthesis of N-Boc-4-(1-hydroxy-2-propenyl)piperidine (3)[1]

A solution of N-Boc-4-(2-hydroxyacetyl)piperidine (3.26 g, 13.4 mmol) in hexamethyldisilazane (15 ml) was heated at 100 °C for 1 hour. The solvent was removed in vacuo, and the residue was dissolved in THF (20 ml). This solution was added to a solution of methyltriphenylphosphonium bromide (5.4 g, 15 mmol) and n-BuLi (15 mmol) in a 2:1 mixture of THF/hexane (18 ml) at 0 °C. The reaction mixture was stirred for 2 hours at room temperature, quenched with water (10 ml) and 2N HCl (5 ml), and extracted with ether. The combined organic layers were dried (Na₂SO₄) and evaporated. The residue was purified by column chromatography (ethyl acetate/hexane, 2:3) to afford the product as a colorless oil (1.97 g, 61%).

Step 3: Synthesis of (S)-N-Boc-4-(oxiran-2-yl)piperidin-4-ol (4)[1]

This step utilizes the Sharpless asymmetric epoxidation. To a solution of the allylic alcohol (3) in an appropriate solvent, titanium(IV) isopropoxide, (+)-diethyl tartrate, and tert-butyl hydroperoxide are added under controlled temperature conditions. The reaction proceeds with high enantioselectivity (94% ee) to yield the desired (S)-epoxide in 75% yield.

Step 4: Synthesis of (S)-N-Boc-4-(benzylthiomethyl)-4-hydroxypiperidine (5)[1]

The epoxide (4) (950 mg, 3.7 mmol) was dissolved in ethanolic KOH (1.4 g in 15 ml of 80% ethanol). Benzylmercaptan (470 mg, 3.8 mmol) was added, and the solution was stirred at room temperature for 4 hours. Ethanol was removed, and the residue was extracted with water and ether. The combined organic layers were dried (Na₂SO₄) and evaporated. The crude product was purified by column chromatography (t-butyl methyl ether/hexane, 9:1) to give the sulfide as white crystals (1.25 g, 88%).

Step 5: Synthesis of (S)-N-Boc-4-(benzylthiomethyl)-4-(methylsulfonyloxy)piperidine (6)[1]

To a solution of the alcohol (5) in a suitable solvent such as dichloromethane, triethylamine is added, followed by the dropwise addition of mesyl chloride at a reduced temperature. The reaction mixture is stirred until completion.

Step 6: Synthesis of (S)-3-(benzylthiomethyl)quinuclidin-3-ol (7)[1]

The crude mesylate (6) obtained from the previous step was dissolved in a mixture of dichloromethane and trifluoroacetic acid. The solution was stirred for 16 hours at room temperature. The reaction mixture was then worked up to yield the cyclized product (65% yield from compound 5).

Step 7: Synthesis of this compound (8)[1]

Calcium (55 mg, 1.37 mmol) was dissolved in liquid ammonia (4 ml). A suspension of the protected quinuclidine (7) (26 mg, 0.1 mmol) in ether (5 ml) was added dropwise. The reaction mixture was stirred for 5 hours at room temperature and then quenched with water (10 ml). The pH was adjusted to 8 with concentrated HCl, and the mixture was extracted with ethyl acetate and subsequently with chloroform. The combined chloroform layers were dried over sodium sulfate and evaporated to give the final product as a bright yellow solid (8 mg, 46%).

V. Conclusion

The described synthetic pathway provides a reliable and enantioselective route to this compound. The key to the synthesis is the Sharpless asymmetric epoxidation, which establishes the crucial stereocenter with high enantiomeric excess. The subsequent steps are robust and allow for the efficient construction of the quinuclidine ring system. This technical guide provides researchers and drug development professionals with a detailed and actionable protocol for the preparation of this important chiral intermediate.

Spectroscopic and Synthetic Overview of (S)-3-(Mercaptomethyl)quinuclidin-3-ol: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information on (S)-3-(mercaptomethyl)quinuclidin-3-ol, a pivotal chiral building block in the synthesis of pharmaceuticals, most notably the muscarinic agonist Cevimeline, which is used for the treatment of dry mouth associated with Sjögren's syndrome.

Disclaimer: Direct, publicly available spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the synthesis of this compound are limited. This guide therefore focuses on the available data for the compound and provides detailed information on its immediate precursor, 3-quinuclidinol, which is essential for the synthesis of the target molecule.

Compound Profile: this compound

PropertyValue
IUPAC Name (3S)-3-(mercaptomethyl)-1-azabicyclo[2.2.2]octan-3-ol
Molecular Formula C₈H₁₅NOS
Molecular Weight 173.28 g/mol
CAS Number 158568-64-0[1][2]
Chirality (S)-enantiomer
Primary Application Key intermediate in the synthesis of Cevimeline[1]

Synthesis of the Precursor: 3-Quinuclidinol

The synthesis of this compound typically starts from 3-quinuclidinone, which is first reduced to 3-quinuclidinol. A common and efficient method for this reduction is the use of sodium borohydride in an aqueous solution.

Experimental Protocol: Synthesis of Racemic 3-Quinuclidinol

A representative experimental protocol for the synthesis of racemic 3-quinuclidinol from 3-quinuclidinone is as follows:

  • Dissolution: 3-Quinuclidinone (10.0 g, 0.08 mol) is dissolved in water (30 ml) at a temperature of 30-35°C.

  • Reduction: Sodium borohydride (1.5 g, 0.04 mol) is added portion-wise over a period of 1 hour.

  • Reaction Monitoring: The reaction mixture is stirred for 4 hours at 30-35°C. The completion of the reaction is monitored by gas chromatography (GC).

  • Extraction: The reaction mixture is extracted with chloroform (3 x 50 ml).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 3-quinuclidinol.

  • Purification: The crude product is purified by recrystallization from acetone to yield 3-quinuclidinol as a white crystalline solid.

Spectroscopic Data of the Precursor: 3-Quinuclidinol

Comprehensive spectroscopic data is available for the precursor, 3-quinuclidinol.

NMR Spectroscopy

¹H NMR (Varian A-60D)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.3-1.8m4H
1.95m1H
2.5-3.1m6H
3.8m1HCH-OH
4.5s (br)1HOH

¹³C NMR

Note: Specific peak assignments for ¹³C NMR of 3-quinuclidinol were not found in the provided search results.

IR Spectroscopy (Vapor Phase)
Wavenumber (cm⁻¹)Description
~3400O-H stretch
~2950C-H stretch
~1050C-O stretch
Mass Spectrometry (GC-MS)
m/zInterpretation
127[M]⁺ (Molecular Ion)

Synthetic Pathway and Experimental Workflow

The synthesis of 3-quinuclidinol is a critical first step towards obtaining this compound. The general workflow is depicted below.

G cluster_synthesis Synthesis of 3-Quinuclidinol cluster_characterization Characterization start 3-Quinuclidinone step1 Dissolution in Water start->step1 step2 Reduction with Sodium Borohydride step1->step2 step3 Reaction Monitoring (GC) step2->step3 step4 Extraction with Chloroform step3->step4 step5 Drying and Concentration step4->step5 step6 Purification (Recrystallization) step5->step6 end 3-Quinuclidinol step6->end nmr NMR end->nmr ir IR end->ir ms MS end->ms

Caption: Synthetic workflow for the preparation and characterization of 3-quinuclidinol.

References

An In-depth Technical Guide to (S)-3-(Mercaptomethyl)quinuclidin-3-ol (CAS: 158568-64-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Mercaptomethyl)quinuclidin-3-ol, with the CAS number 158568-64-0, is a pivotal chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key intermediate in the synthesis of Cevimeline, a muscarinic agonist used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[1][2] The stereochemistry of this compound is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its chemical structure consists of a quinuclidine ring, which is a bicyclic amine, substituted with a hydroxyl group and a mercaptomethyl group at the 3-position.

PropertyValueSource
CAS Number 158568-64-0[1]
IUPAC Name (3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol[1]
Molecular Formula C₈H₁₅NOS[1]
Molecular Weight 173.276 g/mol [1]
Appearance White to off-white crystalline powder[1][2]
Purity (typical) ≥ 98.0%[1][2]
Storage Sealed in a dry, cool, and well-ventilated place (2-8°C is recommended)[1][2]

Synthesis

The enantioselective synthesis of this compound is critical for its use in the production of Cevimeline. A key method reported is the Enantioselective Process Chemistry (EPC) synthesis.

Synthetic Workflow

The following diagram outlines the general synthetic approach for this compound, starting from quinuclidin-3-one. This process involves the formation of an epoxide, followed by nucleophilic opening of the epoxide with a thiol source.

G Quinuclidinone Quinuclidin-3-one Epoxide Epoxide Intermediate Quinuclidinone->Epoxide Epoxidation (e.g., with trimethylsulfoxonium iodide) Mercaptomethyl This compound Epoxide->Mercaptomethyl Nucleophilic opening (with a thiol source, e.g., H₂S or thiolacetic acid) Cevimeline Cevimeline Mercaptomethyl->Cevimeline Cyclization (with acetaldehyde)

Caption: General synthetic workflow for Cevimeline from Quinuclidin-3-one.

Experimental Protocol: Enantioselective Synthesis

A reported enantioselective synthesis of this compound utilizes a catalytic modification of the Sharpless asymmetric epoxidation. While the full detailed protocol from the primary literature is not provided here, the key steps outlined in the publication by Bös and Canesso (1994) are summarized below. For a comprehensive, step-by-step methodology, consulting the original publication is recommended.

Starting Material: An N-protected allylic alcohol derived from pyridine-4-carboxaldehyde.

Key Steps:

  • Asymmetric Epoxidation: The allylic alcohol undergoes an asymmetric epoxidation reaction. This step is crucial for establishing the desired stereochemistry. The reaction is reported to proceed with a 75% yield and a 94% enantiomeric excess.

  • Transformation of the Epoxide: The resulting epoxide is then transformed into this compound through a 4-step sequence. This likely involves:

    • Nucleophilic opening of the epoxide with a protected thiol.

    • Deprotection of the thiol group.

    • Formation of the quinuclidine ring system.

    • Deprotection of the nitrogen atom.

Note: Historically, the synthesis of the racemic mixture of 3-hydroxy-3-mercaptomethylquinuclidine involved the use of hazardous reagents like hydrogen sulfide gas and air-sensitive Lewis acids such as boron trifluoride etherate. Modern industrial processes aim to replace these with safer alternatives like thiolacetic acid.

Biological Context and Mechanism of Action

This compound is a precursor to Cevimeline, a muscarinic receptor agonist with a higher affinity for M3 and M1 receptors. These receptors are G-protein coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine.

M3 Muscarinic Receptor Signaling Pathway

The activation of M3 muscarinic receptors by an agonist like Cevimeline initiates a well-defined signaling cascade within the target cells, such as those in the salivary glands.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Cevimeline Cevimeline (Agonist) M3R M3 Muscarinic Receptor Cevimeline->M3R binds to Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_ER Ca²⁺ release from Endoplasmic Reticulum IP3->Ca_ER stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Saliva Secretion) Ca_ER->Cellular_Response PKC->Cellular_Response

Caption: M3 Muscarinic Receptor Signaling Pathway activated by Cevimeline.

The binding of Cevimeline to the M3 receptor leads to the activation of the Gq protein. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to the downstream cellular responses, such as increased saliva secretion from salivary glands.

Analytical Characterization

The quality and purity of this compound are critical for its use in pharmaceutical manufacturing. Standard analytical techniques are employed to ensure the identity and purity of the compound.

Analytical TechniquePurposeExpected Observations/Data
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA major peak corresponding to the compound with a purity of ≥ 98.0%.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmationChemical shifts and coupling constants consistent with the quinuclidine ring structure and the mercaptomethyl and hydroxyl substituents.
Mass Spectrometry (MS) Molecular weight determination and fragmentation analysisA molecular ion peak corresponding to the calculated molecular weight (173.28 g/mol ) and characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Identification of functional groupsAbsorption bands corresponding to O-H (hydroxyl), S-H (thiol), and C-N (amine) functional groups.
Chiral Chromatography Determination of enantiomeric excessSeparation of the (S) and (R) enantiomers to confirm the high enantiomeric purity.

Conclusion

This compound is a compound of high importance in medicinal chemistry, serving as a crucial intermediate for the synthesis of the muscarinic agonist Cevimeline. Its stereospecific synthesis is a key challenge that has been addressed through methods like the Sharpless asymmetric epoxidation. A thorough understanding of its properties, synthesis, and the biological pathways it influences is essential for researchers and professionals involved in the development of cholinergic drugs. The stringent control of its purity through various analytical techniques ensures the quality and safety of the final pharmaceutical products.

References

The Quinuclidine Core: From Jungle Bark to Blockbuster Drugs - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold, a rigid bicyclic amine, represents a remarkable journey from its natural origins in the bark of the Cinchona tree to its central role in the development of a diverse range of synthetic drugs. This in-depth technical guide explores the discovery and rich history of quinuclidine and its derivatives. It delves into the seminal synthetic methodologies that unlocked the potential of this unique pharmacophore, details the experimental protocols for key transformations, and presents a comprehensive overview of the pharmacological activities that have led to clinically significant therapeutics. Through a systematic presentation of quantitative data, detailed experimental workflows, and signaling pathway visualizations, this guide serves as a comprehensive resource for researchers engaged in the exploration and exploitation of the quinuclidine core in modern drug discovery.

Discovery and History: A Tale of Natural Products and Synthetic Innovation

The story of quinuclidine is intrinsically linked to the history of quinine, the first effective treatment for malaria.

The Cinchona Alkaloids: Nature's Blueprint

The quinuclidine moiety first entered the realm of chemistry through the study of Cinchona alkaloids. The bark of the Cinchona tree, native to the Andean highlands of South America, was used for centuries by indigenous populations to treat fevers. Its introduction to Europe in the 17th century revolutionized the treatment of malaria.[1] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active principle, which they named quinine.[2] The complex structure of quinine, which features the quinuclidine core, was not fully elucidated until much later, but its profound physiological effects spurred intense interest in its chemical makeup and the synthesis of related compounds.

Unraveling the Core: Early Synthetic Efforts

The challenge of synthesizing the rigid, bicyclic quinuclidine framework (1-azabicyclo[2.2.2]octane) attracted the attention of many prominent chemists. While a definitive first synthesis is a matter of historical debate, early and significant contributions laid the groundwork for future advancements.

One of the foundational methods for constructing the quinuclidine ring system is the Dieckmann condensation , an intramolecular cyclization of a diester to form a β-keto ester. This approach was instrumental in the synthesis of 3-quinuclidone, a key intermediate for many quinuclidine derivatives.[2]

Another classic method is the Hofmann-Löffler-Freytag reaction , a radical-mediated cyclization of an N-haloamine. This reaction, while historically significant, often requires harsh conditions but demonstrates a powerful strategy for forming the bicyclic system.[3]

The work of Vladimir Prelog in the 1930s and 1940s significantly advanced the understanding of alkaloid chemistry, including the stereochemistry and synthesis of Cinchona alkaloids, further solidifying the importance of the quinuclidine nucleus.

Key Synthetic Methodologies and Experimental Protocols

The development of efficient and scalable synthetic routes to quinuclidine and its derivatives has been crucial for their pharmacological exploration.

Synthesis of the Quinuclidine Core: The Dieckmann Condensation Approach to 3-Quinuclidone Hydrochloride

The intramolecular condensation of 1-carbethoxymethyl-4-carbethoxypiperidine is a reliable method for preparing 3-quinuclidone, a versatile precursor to a wide range of functionalized quinuclidines.

Experimental Protocol:

  • Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine.

    • Ethyl isonipecotate is alkylated with ethyl chloroacetate in the presence of a base such as sodium carbonate. The reaction mixture is heated, and the product is extracted and purified by distillation.

  • Step 2: Dieckmann Condensation.

    • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in an aprotic solvent like toluene is added to a suspension of a strong base, such as potassium ethoxide or potassium metal, in toluene at reflux.[2] The reaction is carried out under an inert atmosphere.

  • Step 3: Hydrolysis and Decarboxylation.

    • The resulting β-keto ester is hydrolyzed and decarboxylated by heating with a strong acid, typically hydrochloric acid.

  • Step 4: Isolation.

    • After cooling, the 3-quinuclidone hydrochloride is isolated by crystallization.[2]

Dieckmann_Condensation_Workflow cluster_start Starting Materials cluster_reaction1 Alkylation cluster_intermediate1 Intermediate cluster_reaction2 Cyclization cluster_intermediate2 Intermediate cluster_reaction3 Hydrolysis & Decarboxylation cluster_product Final Product Ethyl Isonipecotate Ethyl Isonipecotate Alkylation Reaction Alkylation Reaction Ethyl Isonipecotate->Alkylation Reaction Ethyl Chloroacetate Ethyl Chloroacetate Ethyl Chloroacetate->Alkylation Reaction 1-Carbethoxymethyl-4-carbethoxypiperidine 1-Carbethoxymethyl-4-carbethoxypiperidine Alkylation Reaction->1-Carbethoxymethyl-4-carbethoxypiperidine Dieckmann Condensation Dieckmann Condensation 1-Carbethoxymethyl-4-carbethoxypiperidine->Dieckmann Condensation β-Keto Ester β-Keto Ester Dieckmann Condensation->β-Keto Ester Acid Hydrolysis Acid Hydrolysis β-Keto Ester->Acid Hydrolysis 3-Quinuclidone HCl 3-Quinuclidone HCl Acid Hydrolysis->3-Quinuclidone HCl

Synthesis of Aceclidine

Aceclidine, a muscarinic agonist used in the treatment of glaucoma and presbyopia, is synthesized from 3-quinuclidinol.

Experimental Protocol:

  • Starting Material: 3-Quinuclidinol.

  • Reagent: Acetic anhydride or acetyl chloride.

  • Procedure: 3-Quinuclidinol is reacted with an excess of acetic anhydride or acetyl chloride, often in the presence of a base to scavenge the acid byproduct. The reaction is typically heated to drive it to completion.

  • Workup and Purification: The excess acylating agent is quenched, and the aceclidine is extracted into an organic solvent. The product is then purified, often by distillation or crystallization of a salt form.

Synthesis of Solifenacin

Solifenacin is a muscarinic antagonist used to treat overactive bladder. Its synthesis involves the coupling of a chiral tetrahydroisoquinoline derivative with chiral 3-quinuclidinol.

Experimental Protocol:

  • Step 1: Preparation of the Chloroformate.

    • (R)-3-Quinuclidinol is reacted with a phosgene equivalent, such as triphosgene or diphosgene, in an inert solvent like dichloromethane or acetonitrile to form the corresponding chloroformate.[4]

  • Step 2: Coupling Reaction.

    • (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline is reacted with the (R)-3-quinuclidinyl chloroformate in the presence of a base, such as triethylamine or pyridine, in a solvent like dichloromethane.[4][5]

  • Step 3: Salt Formation.

    • The resulting solifenacin free base is then reacted with succinic acid in a suitable solvent, such as ethanol or acetone, to form the crystalline solifenacin succinate salt, which is the form used in the pharmaceutical product.[5]

Pharmacological Activity and Therapeutic Applications

Quinuclidine derivatives exhibit a wide range of pharmacological activities, primarily through their interaction with the cholinergic system.

Muscarinic Receptor Modulation

The rigid structure of the quinuclidine nucleus provides a unique scaffold for designing ligands that can differentiate between the five subtypes of muscarinic acetylcholine receptors (M1-M5).

  • Agonists: Derivatives like aceclidine and talsaclidine are muscarinic agonists. Aceclidine is relatively non-selective but has found use in ophthalmology. Talsaclidine was developed as a selective M1 agonist for the treatment of Alzheimer's disease.[6]

  • Antagonists: Solifenacin is a potent M3 selective antagonist, which accounts for its efficacy in reducing bladder smooth muscle contraction.[7] Other derivatives have been explored as antagonists for various therapeutic targets.

Signaling Pathways

The therapeutic effects of muscarinic-targeting quinuclidine derivatives are mediated by their influence on intracellular signaling cascades.

  • M1 and M3 Receptor Signaling: M1 and M3 receptors are coupled to Gq/11 proteins. Agonist binding leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[8] This cascade is central to smooth muscle contraction and glandular secretion.

M3_Signaling_Pathway Acetylcholine Acetylcholine M3_Receptor M3_Receptor Acetylcholine->M3_Receptor Binds Gq_11 Gq_11 M3_Receptor->Gq_11 Activates PLC PLC Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca_Release IP3->Ca_Release PKC_Activation PKC_Activation DAG->PKC_Activation PIP2 PIP2 PIP2->PLC Substrate Smooth_Muscle_Contraction Smooth_Muscle_Contraction Ca_Release->Smooth_Muscle_Contraction PKC_Activation->Smooth_Muscle_Contraction

  • M1 Receptor Signaling in Alzheimer's Disease: The M1 receptor is highly expressed in the brain and is implicated in learning and memory. Activation of the M1 receptor is thought to promote the non-amyloidogenic processing of amyloid precursor protein (APP), potentially reducing the formation of amyloid-β plaques, a hallmark of Alzheimer's disease.[9]

M1_Signaling_AD M1_Agonist M1_Agonist M1_Receptor M1_Receptor M1_Agonist->M1_Receptor Activates alpha_Secretase alpha_Secretase M1_Receptor->alpha_Secretase Promotes Activity sAPPalpha sAPPalpha alpha_Secretase->sAPPalpha Cleaves APP to produce Amyloid_beta Amyloid_beta alpha_Secretase->Amyloid_beta Prevents formation of APP APP APP->alpha_Secretase Substrate

Clinical Applications

The unique pharmacological profiles of quinuclidine derivatives have led to their successful development as drugs for a variety of conditions.

Table 1: Prominent Quinuclidine-Based Drugs and Their Clinical Applications

Drug NamePharmacological ClassPrimary Therapeutic UseMechanism of Action
Aceclidine Muscarinic AgonistGlaucoma, PresbyopiaStimulates muscarinic receptors in the eye, leading to pupillary constriction and increased aqueous humor outflow.[10]
Solifenacin Muscarinic Antagonist (M3 selective)Overactive BladderCompetitively blocks M3 muscarinic receptors in the bladder, reducing smooth muscle contraction.[7]
Talsaclidine Muscarinic Agonist (M1 selective)Investigated for Alzheimer's DiseasePreferentially activates M1 muscarinic receptors in the central nervous system.[6]
Quinine AntimalarialMalariaMultiple mechanisms, including interference with the parasite's ability to digest hemoglobin.

Quantitative Pharmacological Data

The affinity and potency of quinuclidine derivatives at their target receptors are key determinants of their therapeutic efficacy and side-effect profiles.

Table 2: In Vitro Binding Affinities (Ki) and Potencies (IC50) of Selected Quinuclidine Derivatives

CompoundTargetAssay TypeKi (nM)IC50 (nM)Reference
Solifenacin M3 ReceptorRadioligand Binding7.3-[7]
Talsaclidine M1 ReceptorFunctional Assay--[6]
Aceclidine Muscarinic Receptors----
Various Quinuclidine Derivatives AChE/BChEEnzyme Inhibition260 - 156,200-[11]

Note: A comprehensive and directly comparable set of Ki and IC50 values across all compounds from a single source is challenging to compile due to variations in experimental conditions. The data presented are illustrative.

Table 3: Clinical Efficacy Data for Aceclidine in Presbyopia

Clinical TrialEndpointResultReference
CLARITY Phase 3≥3-line improvement in near vision at 0.5 hours71% of participants[12]
CLARITY Phase 3≥3-line improvement in near vision at 3 hours71% of participants[12]
CLARITY Phase 3≥3-line improvement in near vision at 10 hours40% of participants[12]

Experimental Workflows in Drug Discovery

The discovery of novel quinuclidine-based drugs follows a structured workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow cluster_screening Screening cluster_validation Hit Validation & Lead Generation cluster_optimization Lead Optimization Compound_Library Quinuclidine Derivative Library Primary_Screening Primary Screen (e.g., Receptor Binding Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screen (Functional Assays) Hit_Identification->Secondary_Screening Lead_Generation Lead Generation Secondary_Screening->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Lead_Generation->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling Candidate_Selection Candidate Selection ADMET_Profiling->Candidate_Selection

Conclusion and Future Directions

The quinuclidine core has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry. From its origins in the Cinchona alkaloids to its central role in modern therapeutics, the journey of quinuclidine derivatives highlights the power of natural products to inspire synthetic innovation. The rigid, bicyclic nature of the quinuclidine framework offers a unique platform for the design of highly selective and potent ligands for a variety of biological targets.

Future research in this area is likely to focus on several key aspects:

  • Exploration of New Therapeutic Targets: While the cholinergic system has been the primary focus, the unique conformational constraints of the quinuclidine scaffold may be advantageous for targeting other receptor families and enzymes.

  • Development of Novel Synthetic Methodologies: The ongoing pursuit of more efficient, stereoselective, and environmentally friendly synthetic methods will continue to be a priority, enabling the creation of more diverse and complex quinuclidine libraries.

  • Application of Computational Chemistry: In silico methods, including molecular docking and dynamics simulations, will play an increasingly important role in the rational design of next-generation quinuclidine derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

The Stereochemistry of 3-Substituted Quinuclidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid bicyclic amine, is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. When substituted at the 3-position, a chiral center is introduced, leading to stereoisomers that often exhibit distinct pharmacological properties. Understanding and controlling the stereochemistry of these compounds is therefore critical for the development of safe and effective therapeutics. This guide provides an in-depth overview of the synthesis, stereochemical analysis, and biological significance of 3-substituted quinuclidines.

Stereoselective Synthesis of 3-Substituted Quinuclidines

The synthesis of enantiomerically pure 3-substituted quinuclidines is a key challenge and a focus of significant research. The primary precursor for many of these syntheses is the achiral ketone, 3-quinuclidinone. The main strategies for obtaining chiral 3-substituted quinuclidines from this starting material are asymmetric reduction, kinetic resolution, and the use of chiral auxiliaries.

Asymmetric Reduction of 3-Quinuclidinone

Asymmetric reduction of the carbonyl group of 3-quinuclidinone is a direct and efficient route to enantiomerically enriched 3-quinuclidinols. Both enzymatic and organometallic catalytic systems have been successfully employed.

One of the most effective methods involves the use of a 3-quinuclidinone reductase enzyme from microorganisms such as Rhodotorula rubra. This biocatalytic approach can yield (R)-3-quinuclidinol with exceptional enantiomeric excess (>99.9%)[1][2]. Chemical asymmetric hydrogenation using chiral ruthenium-based catalysts has also been reported to produce both (R)- and (S)-3-quinuclidinol with high enantioselectivity (ee > 99%) and in high yields (>95%)[3].

Synthesis of Chiral 3-Aminoquinuclidine

Chiral 3-aminoquinuclidines are crucial intermediates for various pharmaceuticals. A common approach involves the reductive amination of 3-quinuclidinone using a chiral amine, such as (S)- or (R)-1-phenethylamine, to form a diastereomeric imine intermediate. Subsequent reduction with a reagent like sodium borohydride yields a mixture of diastereomers that can be separated, followed by removal of the chiral auxiliary to afford the desired enantiomer of 3-aminoquinuclidine[4][5]. Another method is the resolution of racemic 3-aminoquinuclidine dihydrochloride using a chiral acid, which can achieve high optical purity (>98%)[6].

Iridium-Catalyzed Asymmetric Synthesis

More complex substituted quinuclidines can be synthesized using advanced catalytic methods. For instance, an iridium-catalyzed intramolecular allylic dearomatization reaction has been developed to produce indolenine-fused quinuclidine derivatives with high diastereoselectivity (up to >20:1 dr) and enantioselectivity (up to >99% ee)[7][8].

Table 1: Quantitative Data for Enantioselective Syntheses of 3-Substituted Quinuclidines

PrecursorProductMethodCatalyst/ReagentDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
3-Quinuclidinone(R)-3-QuinuclidinolEnzymatic Reduction3-Quinuclidinone reductase (Rhodotorula rubra)N/A>99.9%[1][2]
3-Quinuclidinone(R)- or (S)-3-QuinuclidinolAsymmetric HydrogenationChiral RuXY-Diphosphine-bimaHN/A>99%[3]
3-Quinuclidinone(R)- and (S)-3-AminoquinuclidineReductive Amination(S)- or (R)-1-Phenethylamine, NaBH₄Diastereomers Separated>98% (after resolution)[4][5][6]
Indole-derived substrateIndolenine-fused quinuclidineIr-catalyzed Intramolecular Allylic Dearomatization[Ir(cod)Cl]₂, Feringa ligandUp to >20:1Up to >99%[7][8]

Experimental Protocols

Synthesis of Racemic 3-Quinuclidinol

A straightforward and scalable synthesis of racemic 3-quinuclidinol involves the reduction of 3-quinuclidinone with sodium borohydride[9].

Procedure:

  • Dissolve 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C.

  • Add sodium borohydride (1.5 g, 0.04 mol) portion-wise over 1 hour.

  • Stir the reaction mixture for 4 hours at 30-35°C, monitoring completion by gas chromatography (GC).

  • Extract the reaction mixture with chloroform (3 x 50 ml).

  • Dry the combined organic layers over sodium sulfate and evaporate the solvent under reduced pressure to yield crude (RS)-3-quinuclidinol.

  • Purify the crude product by recrystallization from acetone to obtain a white crystalline solid.

Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in 3-(R)-Quinuclidinol

A sensitive HPLC method has been developed for the enantioseparation and quantification of 3-quinuclidinol enantiomers after pre-column derivatization[10].

Derivatization Procedure:

  • Prepare a standard solution of the 3-quinuclidinol sample.

  • React the sample with a chiral derivatizing agent (e.g., a chiral acid chloride) to form diastereomeric esters.

HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v/v/v), isocratic

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 15°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

This method provides excellent enantioseparation, allowing for the accurate determination of the enantiomeric purity of 3-quinuclidinol samples[10].

Conformational Analysis and Chiroptical Properties

The rigid bicyclic structure of the quinuclidine ring system limits its conformational flexibility. However, the orientation of the substituent at the 3-position can influence the overall shape of the molecule and its interaction with biological targets. Detailed conformational analysis can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the use of Nuclear Overhauser Effect (NOE) experiments and the analysis of coupling constants[11][12][13].

The chiroptical properties of 3-substituted quinuclidines, such as their specific rotation, are crucial for their characterization. For instance, (S)-3-aminoquinuclidine dihydrochloride has a reported specific rotation of [α]D²⁰ = -57.3° (c=1, H₂O)[6]. More advanced techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) spectroscopy can provide more detailed information about the stereochemistry and electronic transitions of these chiral molecules[14].

Biological Significance and Signaling Pathways

The stereochemistry of 3-substituted quinuclidines is paramount to their biological activity. These compounds are known to interact with various receptors, most notably muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs)[9][15][16][17][18][19][20].

(R)-3-quinuclidinol is a key intermediate in the synthesis of solifenacin, a muscarinic receptor antagonist used to treat overactive bladder[21][22][23]. The specific stereochemistry of the quinuclidinol moiety is critical for the drug's affinity and selectivity for the M3 receptor subtype[17][18].

3-Substituted quinuclidines also act as ligands for nicotinic acetylcholine receptors, which are ligand-gated ion channels involved in a variety of physiological processes in the central and peripheral nervous systems[4][20][24]. The α7 nAChR, in particular, is a target for drugs aimed at treating cognitive deficits and inflammatory diseases[4].

Below is a simplified representation of a nicotinic acetylcholine receptor-mediated signaling pathway that can be modulated by 3-substituted quinuclidines.

G Simplified Nicotinic Acetylcholine Receptor Signaling cluster_membrane Cell Membrane nAChR nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Channel Opening PI3K PI3K nAChR->PI3K Metabotropic Signaling ACh Acetylcholine / Quinuclidine Ligand ACh->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization CaMK CaMK Ion_Influx->CaMK Ca²⁺ activates Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response CREB CREB Activation CaMK->CREB Akt Akt PI3K->Akt Akt->CREB Gene_Expression Gene Expression (Neuronal Survival, Plasticity) CREB->Gene_Expression

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental Workflow for Stereochemical Analysis

A general workflow for the synthesis and stereochemical analysis of a chiral 3-substituted quinuclidine is outlined below.

G General Workflow for Stereochemical Analysis Start 3-Quinuclidinone Synthesis Asymmetric Synthesis (e.g., Enzymatic Reduction, Asymmetric Hydrogenation) Start->Synthesis Crude_Product Crude Chiral 3-Substituted Quinuclidine Synthesis->Crude_Product Purification Purification (e.g., Crystallization, Chromatography) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product Stereochem_Analysis Stereochemical Analysis Pure_Product->Stereochem_Analysis Chiral_HPLC Chiral HPLC Stereochem_Analysis->Chiral_HPLC Primary Method NMR NMR Spectroscopy (with chiral solvating agents) Stereochem_Analysis->NMR Supporting Method Optical_Rotation Polarimetry (Specific Rotation) Stereochem_Analysis->Optical_Rotation Characterization Data_Analysis Data Analysis (Determine ee, dr) Chiral_HPLC->Data_Analysis NMR->Data_Analysis Optical_Rotation->Data_Analysis Final_Product Enantiomerically Pure Product Data_Analysis->Final_Product

Caption: Workflow for Synthesis and Stereochemical Analysis.

References

The Untapped Potential of Thiol-Containing Quinuclidines: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper explores the prospective biological activities of a novel class of compounds: thiol-containing quinuclidines. By integrating the well-established pharmacological profiles of the quinuclidine scaffold with the diverse functionalities of the thiol group, this document aims to provide a comprehensive guide for researchers, scientists, and drug development professionals. We will delve into the potential therapeutic applications, propose synthetic strategies, and outline detailed experimental protocols for the evaluation of these promising molecules.

Introduction: A Synthesis of Potent Scaffolds

The quinuclidine nucleus, a bicyclic amine, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid structure provides a well-defined orientation for functional groups, leading to high-affinity interactions with various biological targets. Quinuclidine derivatives have demonstrated significant activity as anticholinesterase agents, muscarinic receptor modulators, and antimicrobial compounds.[1][2][3]

The thiol group (-SH), on the other hand, is a versatile functional group known for its role in a variety of biological processes. Thiol-containing drugs are utilized for their antioxidant properties, ability to chelate metals, and their capacity to interact with cysteine residues in proteins.[4] The introduction of a thiol group onto the quinuclidine core presents an exciting opportunity to develop novel therapeutics with unique mechanisms of action and improved pharmacological profiles.

Potential Biological Activities of Thiol-Containing Quinuclidines

The conjugation of a thiol group to a quinuclidine scaffold is hypothesized to yield compounds with a range of valuable biological activities, including but not limited to:

  • Enhanced Anticholinesterase Activity: The thiol group could potentially interact with the catalytic triad of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to potent inhibition. This could be particularly relevant for the development of new treatments for Alzheimer's disease and other neurodegenerative disorders.[3][5]

  • Modulation of Muscarinic Receptors: Thiol-containing quinuclidines may exhibit unique binding profiles at muscarinic acetylcholine receptors (mAChRs). The thiol group could form specific interactions within the receptor binding pocket, leading to novel agonists or antagonists with improved selectivity for receptor subtypes.[1][6][7]

  • Novel Antimicrobial Agents: The thiol group is known to interfere with bacterial redox homeostasis and can disrupt the function of essential enzymes.[8][9] Thiol-functionalized quinuclidines could therefore represent a new class of antimicrobial agents with the potential to combat drug-resistant bacteria.

  • Antioxidant and Neuroprotective Effects: The inherent antioxidant properties of the thiol group could be combined with the neuro-active properties of the quinuclidine scaffold to create compounds with dual therapeutic effects, offering neuroprotection in conditions associated with oxidative stress.

Quantitative Data from Related Compounds

While specific quantitative data for thiol-containing quinuclidines is not yet available in the public domain, the following tables summarize the biological activities of related quinuclidine derivatives to provide a baseline for comparison.

Table 1: Anticholinesterase Activity of Quinuclidine Derivatives [3]

CompoundTarget EnzymeInhibition Constant (Ki, µM)
1,1′-(decano)bis(3-hydroxyquinuclidinium bromide)AChE0.26
1,1′-(decano)bis(3-hydroxyquinuclidinium bromide)BChENot Reported
1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide)AChENot Reported
1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide)BChENot Reported
Various N-alkyl quaternary quinuclidinesAChE & BChE0.26 - 156.2

Table 2: Muscarinic Receptor Affinity of Quinuclidine Derivatives [10]

CompoundReceptor SubtypeApparent Dissociation Coefficient (Kd, nM)
L-[benzilic-4,4-3H]quinuclidinyl benzilateMuscarinic (general)0.56 ± 0.11

Proposed Experimental Protocols

To systematically evaluate the biological activities of novel thiol-containing quinuclidines, a series of well-defined experimental protocols are proposed.

Synthesis of Thiol-Containing Quinuclidines

The introduction of a thiol group onto the quinuclidine scaffold can be achieved through several synthetic routes. One proposed method involves the conversion of a hydroxyl group on the quinuclidine ring to a thiol via a two-step process.

Proposed Synthetic Workflow:

G Start 3-Quinuclidinol Step1 Activation of Hydroxyl Group (e.g., Tosylation) Start->Step1 Step2 Nucleophilic Substitution with Thioacetate Step1->Step2 Step3 Hydrolysis of Thioester Step2->Step3 End 3-Quinuclidinethiol Step3->End

Caption: Proposed synthesis of 3-quinuclidinethiol.

Detailed Methodology:

  • Activation of the Hydroxyl Group: 3-Quinuclidinol is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the corresponding tosylate. The reaction is monitored by thin-layer chromatography (TLC).

  • Nucleophilic Substitution: The tosylated quinuclidine is then reacted with potassium thioacetate in a suitable solvent (e.g., DMF). This reaction proceeds via an SN2 mechanism to yield the thioester.

  • Hydrolysis: The resulting thioester is hydrolyzed under acidic or basic conditions to yield the final product, 3-quinuclidinethiol. The product is purified by column chromatography.

In Vitro Anticholinesterase Activity Assay (Ellman's Method)

This assay is used to determine the inhibitory potency of the synthesized compounds against AChE and BChE.[11]

Experimental Workflow:

G A Prepare Assay Buffer (Phosphate Buffer, pH 8.0) B Add DTNB (Ellman's Reagent) A->B C Add Test Compound (Thiol-containing quinuclidine) B->C D Add Enzyme (AChE or BChE) C->D E Pre-incubate D->E F Initiate Reaction with Substrate (Acetylthiocholine Iodide) E->F G Measure Absorbance at 412 nm F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for the Ellman's assay.

Detailed Methodology:

  • A solution of the test compound is prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • The assay is performed in a 96-well plate. To each well, the buffer, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations are added.

  • The enzyme solution (AChE from electric eel or BChE from equine serum) is then added, and the mixture is pre-incubated.

  • The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.

  • The change in absorbance is monitored spectrophotometrically at 412 nm.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.

Muscarinic Receptor Binding Assay

This assay determines the affinity of the thiol-containing quinuclidines for different muscarinic receptor subtypes.

Logical Relationship Diagram:

G cluster_0 Assay Components cluster_1 Assay Procedure Radioligand\n([3H]NMS) Radioligand ([3H]NMS) Incubation Incubation Radioligand\n([3H]NMS)->Incubation Membrane Preparation\n(Expressing mAChR subtypes) Membrane Preparation (Expressing mAChR subtypes) Membrane Preparation\n(Expressing mAChR subtypes)->Incubation Test Compound Test Compound Test Compound->Incubation Competes with Radioligand Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting

Caption: Competitive muscarinic receptor binding assay.

Detailed Methodology:

  • Membrane preparations from cells expressing specific human muscarinic receptor subtypes (M1-M5) are used.

  • The membranes are incubated with a radiolabeled antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The amount of radioactivity retained on the filters is quantified by liquid scintillation counting.

  • The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the thiol-containing quinuclidines against a panel of pathogenic bacteria is determined using the broth microdilution method.

Experimental Workflow:

G A Prepare Serial Dilutions of Test Compound in 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC (Lowest concentration with no visible growth) C->D

Caption: Broth microdilution for MIC determination.

Detailed Methodology:

  • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The exploration of thiol-containing quinuclidines represents a promising new frontier in drug discovery. The unique combination of the rigid quinuclidine scaffold and the versatile thiol group has the potential to yield novel therapeutic agents with enhanced efficacy and unique mechanisms of action. This whitepaper provides a foundational guide for the synthesis and biological evaluation of these compounds. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, will be crucial to fully unlock the therapeutic potential of this exciting new class of molecules.

References

In-Silico Modeling of (S)-3-(mercaptomethyl)quinuclidin-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Computational Exploration of a Novel Muscarinic Receptor Ligand

This whitepaper provides a comprehensive technical overview of the in-silico modeling of (S)-3-(mercaptomethyl)quinuclidin-3-ol, a chiral quinuclidine derivative with potential applications in modulating cholinergic neurotransmission. As an essential intermediate in the synthesis of the muscarinic agonist Cevimeline, this molecule holds significant interest for researchers in drug discovery and development.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for computational analysis and presenting data in a structured format for ease of interpretation.

Introduction: The Significance of Muscarinic Receptor Modulation

Muscarinic acetylcholine receptors (mAChRs) are a family of G-protein coupled receptors (GPCRs) that play a crucial role in regulating a wide array of physiological functions in the central and peripheral nervous systems.[2][3] The five subtypes of mAChRs (M1-M5) are implicated in processes ranging from cognitive function and motor control to cardiovascular regulation and glandular secretion.[3] Consequently, they represent promising therapeutic targets for a variety of disorders, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[4]

The development of subtype-selective muscarinic receptor ligands is a key objective in modern pharmacology to minimize off-target effects.[5][6] Quinuclidine-based scaffolds have proven to be effective core structures for potent muscarinic ligands.[4][7] this compound, a key intermediate in the synthesis of the M1 and M3 receptor agonist Cevimeline, presents a valuable opportunity for in-silico investigation to understand its potential interactions with mAChR subtypes and to guide the design of novel, selective modulators.[1][7]

In-Silico Modeling Workflow

The computational investigation of this compound can be approached through a multi-step in-silico workflow. This workflow is designed to predict the binding affinity and selectivity of the compound for different muscarinic receptor subtypes.

G cluster_0 Preparation cluster_1 Docking & Scoring cluster_2 Refinement & Analysis cluster_3 Output A Receptor Modeling (Homology Modeling if needed) C Molecular Docking (Prediction of Binding Pose) A->C B Ligand Preparation (Energy Minimization) B->C D Scoring & Ranking (Estimation of Binding Affinity) C->D E Molecular Dynamics Simulation (Assessment of Stability) D->E F Binding Free Energy Calculation (e.g., MM/PBSA) E->F G Identification of Key Interactions F->G H Selectivity Profile Prediction F->H G A (R)-(-)-3-Quinuclidinol B Protection of Hydroxyl Group A->B e.g., TBDMSCl, Imidazole C Introduction of Mercaptomethyl Group B->C 1. Oxidation 2. Wittig Reaction 3. Thiol Addition D Deprotection C->D e.g., TBAF E This compound D->E G A This compound Derivative (Agonist) Binds to M1/M3 Receptor B Gq-protein Coupled Receptor (M1/M3) Activation A:f0->B:f0 C Phospholipase C (PLC) Activation B:f0->C:f0 Activates D PIP2 Hydrolysis C:f0->D:f0 Hydrolyzes E DAG D:f0->E Generates F IP3 D:f0->F Generates G Protein Kinase C (PKC) Activation E->G:f0 Activates H Ca²⁺ Release from ER Increased Intracellular Ca²⁺ F->H:f0 Induces I Cellular Response (e.g., Salivary Gland Secretion) G:f0->I Leads to H:f0->I Leads to

References

Potential Therapeutic Targets for Quinuclidine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bicyclic amine, represents a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally derived bioactive compounds. Its rigid framework and basic nitrogen atom provide a unique three-dimensional structure that allows for specific interactions with a variety of biological targets. This technical guide explores the key therapeutic targets of quinuclidine-based compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid in drug discovery and development efforts.

Cholinesterase Inhibition: Targeting Neurodegenerative Diseases

Quinuclidine derivatives have been extensively investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders characterized by cholinergic deficits.

Quantitative Data: Cholinesterase Inhibition by Quinuclidine Derivatives

The inhibitory potency of various N-alkyl quaternary quinuclidine derivatives against human AChE and BChE is summarized in the table below. The data highlights the structure-activity relationships, where factors such as the nature of the substituent on the quinuclidine ring and the length of the N-alkyl chain significantly influence the inhibitory activity.

Compound IDSubstituent at C3N-Alkyl Chain LengthTarget EnzymeInhibition Constant (Kᵢ, µM)
1 -OHC8AChE>100
2 -OHC10AChE50.3 ± 4.5
3 -OHC12AChE15.8 ± 1.2
4 -OHC14AChE5.8 ± 0.5
5 -OHC16AChE2.1 ± 0.2
7 bis-OHC10 (linker)AChE1.6 ± 0.1
8 =NOHC8AChE89.1 ± 7.1
9 =NOHC10AChE25.1 ± 2.0
10 =NOHC12AChE8.9 ± 0.7
11 =NOHC14AChE3.2 ± 0.3
12 =NOHC16AChE1.3 ± 0.1
14 bis=NOHC10 (linker)AChE0.26 ± 0.02
1 -OHC8BChE156.2 ± 12.5
2 -OHC10BChE44.7 ± 3.6
3 -OHC12BChE17.8 ± 1.4
4 -OHC14BChE9.8 ± 0.8
5 -OHC16BChE6.3 ± 0.5
7 bis-OHC10 (linker)BChE0.8 ± 0.06
8 =NOHC8BChE125.9 ± 10.1
9 =NOHC10BChE31.6 ± 2.5
10 =NOHC12BChE11.2 ± 0.9
11 =NOHC14BChE4.5 ± 0.4
12 =NOHC16BChE2.8 ± 0.2
14 bis=NOHC10 (linker)BChE0.4 ± 0.03

Data compiled from studies on N-alkyl quaternary quinuclidines.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibition of AChE by test compounds.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in an appropriate solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in phosphate buffer.

  • In a 96-well plate, add 20 µL of each test compound dilution, 20 µL of DTNB solution (10 mM), and 140 µL of phosphate buffer to each well.

  • Add 10 µL of AChE solution (e.g., 0.1 U/mL) to each well and incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of ATCI solution (14 mM) to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway: Cholinergic Synapse

The following diagram illustrates the key components of a cholinergic synapse, the primary site of action for cholinesterase inhibitors.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_synthesis ChAT Choline->ACh_synthesis Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_cleft ACh ACh_vesicle->ACh_cleft Release CHT Choline Transporter AChE AChE ACh_cleft->AChE mAChR Muscarinic Receptor (mAChR) ACh_cleft->mAChR Binding nAChR Nicotinic Receptor (nAChR) ACh_cleft->nAChR Binding Choline_cleft Choline AChE->Choline_cleft Acetate_cleft Acetate AChE->Acetate_cleft Choline_cleft->CHT Uptake Signal_Transduction Signal Transduction Cascade mAChR->Signal_Transduction nAChR->Signal_Transduction

Cholinergic Synapse Signaling Pathway

Muscarinic Acetylcholine Receptor Modulation

Quinuclidine-based compounds are well-known for their interaction with muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors (GPCRs) that mediate many of the effects of acetylcholine in the central and peripheral nervous systems. Depending on the substitution pattern, quinuclidine derivatives can act as agonists, antagonists, or allosteric modulators of different mAChR subtypes (M1-M5).

Experimental Protocol: Muscarinic Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of test compounds for muscarinic receptors using a radiolabeled ligand.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

  • Radiolabeled ligand (e.g., [³H]N-methylscopolamine for antagonists, [³H]oxotremorine-M for agonists)

  • Non-labeled competing ligand (e.g., atropine) for determining non-specific binding

  • Test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds and the non-labeled competing ligand.

  • In a reaction tube, add a fixed amount of cell membranes, the radiolabeled ligand at a concentration near its Kd value, and either the test compound, binding buffer (for total binding), or a high concentration of the non-labeled competing ligand (for non-specific binding).

  • Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding by the test compound at each concentration.

  • Calculate the IC₅₀ value and subsequently the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway: G Protein-Coupled Receptor (GPCR) Signaling

Muscarinic receptors are GPCRs that, upon activation, initiate intracellular signaling cascades. The diagram below provides a generalized overview of GPCR signaling.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand (e.g., Acetylcholine) GPCR GPCR (e.g., mAChR) Ligand->GPCR Binding G_Protein G Protein (αβγ) GPCR->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_alpha->Effector G_betagamma->Effector Second_Messenger Second Messengers (e.g., cAMP, IP₃, DAG) Effector->Second_Messenger Downstream_Effectors Downstream Effectors Second_Messenger->Downstream_Effectors Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Generalized GPCR Signaling Pathway

NALCN Channel Inhibition: A Novel Target for Neuronal Excitability

Recent studies have identified the sodium leak channel, non-selective (NALCN), as a target for certain quinuclidine derivatives. NALCN channels contribute to the resting membrane potential and regulate neuronal excitability. Potent and specific inhibitors of these channels could have therapeutic applications in various neurological disorders.

Experimental Protocol: Whole-Cell Patch-Clamp for NALCN Current Recording

This protocol provides a method for recording NALCN currents in cultured cells expressing the channel and assessing the inhibitory effects of quinuclidine compounds.

Materials:

  • HEK293 cells stably expressing NALCN

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)

  • Test compounds (N-benzhydryl quinuclidine derivatives)

Procedure:

  • Culture HEK293-NALCN cells on glass coverslips.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

  • Under microscopic guidance, approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the membrane potential at a holding potential of -60 mV.

  • Record baseline NALCN currents. These are typically small, steady-state inward currents.

  • Apply the quinuclidine test compound at various concentrations to the external solution and perfuse over the cell.

  • Record the changes in the holding current in the presence of the compound. Inhibition of NALCN will result in a decrease in the inward current.

  • Wash out the compound to observe the reversibility of the inhibition.

  • Construct a concentration-response curve to determine the IC₅₀ value for the compound.

Antimicrobial and Anti-proliferative Activities

Beyond their effects on the nervous system, certain quinuclidine derivatives have demonstrated promising antimicrobial and anti-proliferative activities, suggesting their potential as novel antibiotics and anticancer agents.

Quantitative Data: Antimicrobial and Anti-proliferative Activities

The following tables summarize the minimum inhibitory concentrations (MIC) of selected quinuclidine derivatives against various bacterial strains and their cytotoxic effects (IC₅₀) on different cancer cell lines.

Table 2: Minimum Inhibitory Concentration (MIC) of Quinuclidine Derivatives (µg/mL)

Compound IDStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
Q-C12 163264128
Q-C14 8163264
Q-C16 481632
bisQ-C10 24816

Data represents a selection of N-alkyl quinuclidinium compounds.

Table 3: Cytotoxicity (IC₅₀, µM) of Quinuclidine Derivatives in Cancer Cell Lines

Compound IDA549 (Lung)MCF-7 (Breast)HeLa (Cervical)
QN-1 75.298.5112.1
QN-2 42.155.863.4
QN-3 15.621.328.9

Data represents a selection of novel quinuclidinone analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compounds

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compound in the growth medium in the wells of a 96-well plate.

  • Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria in medium without the compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm to assess growth.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Synthesis of Quinuclidine Scaffolds

The synthesis of the quinuclidine core is a critical step in the development of novel derivatives. The following is a general protocol for the synthesis of 3-quinuclidinol, a common precursor.

Experimental Protocol: Synthesis of 3-Quinuclidinol

This protocol describes the reduction of 3-quinuclidinone to 3-quinuclidinol.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve 3-quinuclidinone hydrochloride in methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride to the cooled solution in small portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add water to quench the excess sodium borohydride.

  • Remove the methanol under reduced pressure.

  • Make the aqueous solution basic by adding a concentrated solution of sodium hydroxide.

  • Extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and evaporate the solvent to obtain the crude 3-quinuclidinol.

  • The product can be further purified by recrystallization or column chromatography.

This guide provides a foundational understanding of the therapeutic potential of quinuclidine compounds. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel quinuclidine-based therapeutics against a range of diseases. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly unveil new opportunities for this versatile chemical scaffold.

Methodological & Application

Application Notes and Protocols for the Synthesis of Cevimeline from (S)-3-(mercaptomethyl)quinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cevimeline, marketed as Evoxac®, is a cholinergic agonist with particular affinity for M1 and M3 muscarinic receptors. It is primarily used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. The active pharmaceutical ingredient is the cis-isomer of 2-methylspiro(1,3-oxathiolane-5,3′)quinuclidine. This document provides detailed protocols for the synthesis of Cevimeline, starting from the key intermediate (S)-3-(mercaptomethyl)quinuclidin-3-ol. The synthesis involves an acid-catalyzed cyclization reaction with an acetaldehyde equivalent, which typically yields a mixture of cis and trans diastereomers. Consequently, methods for the isomerization of the undesired trans-isomer and the purification of the therapeutically active cis-isomer are also detailed.

Synthesis Pathway Overview

The core synthesis of Cevimeline from this compound involves the formation of a spiro-oxathiolane ring through the condensation of the thiol and hydroxyl functionalities with acetaldehyde or an acetaldehyde equivalent. This reaction is catalyzed by a variety of Brønsted or Lewis acids.

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product Mixture start (S)-3-(mercaptomethyl)- quinuclidin-3-ol reaction_node Acid-Catalyzed Cyclization start->reaction_node acetaldehyde Acetaldehyde or Acetaldehyde Diethyl Acetal acetaldehyde->reaction_node catalyst Acid Catalyst (e.g., p-TsOH, BF3·OEt2) catalyst->reaction_node product cis/trans Mixture of 2-methylspiro(1,3-oxathiolane -5,3′)quinuclidine reaction_node->product

Caption: General synthesis pathway for Cevimeline.

Experimental Protocols and Data

Protocol 1: Synthesis using p-Toluenesulfonic Acid and Acetaldehyde Diethyl Acetal

This protocol describes a two-step, one-pot procedure where the protected thiol of a precursor is first deprotected, followed by cyclization with acetaldehyde diethyl acetal using p-toluenesulfonic acid as the catalyst.[1]

Experimental Procedure:

  • To a solution of 3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt (3.0 g, 10.3 mmol) in isopropanol (50 mL), add p-toluenesulfonic acid monohydrate (5.9 g, 30.9 mmol).[1]

  • Heat the mixture to reflux for 3.5 hours to effect deacetylation, yielding this compound in situ.

  • Cool the reaction mixture to room temperature and add acetaldehyde diethyl acetal (6.1 g, 51.5 mmol).[1]

  • Heat the mixture to reflux and stir for an additional 3 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and cool to 0-5°C.

  • Add a 25% aqueous solution of sodium hydroxide (80 mL) to neutralize the acid and liberate the free base.

  • Separate the organic layer, and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic phases, dry over sodium sulfate, and evaporate the solvent to yield the product as a mixture of cis and trans isomers.[1]

Quantitative Data Summary (p-TsOH Catalysis)

PrecursorSolventAcetaldehyde SourceCatalystYield (%)cis:trans RatioReference
3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid saltIsopropanolAcetaldehyde diethyl acetalp-Toluenesulfonic acid893:1[1]
3-hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid saltButanolAcetaldehyde diethyl acetalp-Toluenesulfonic acid--[1]
Protocol 2: Synthesis using Lewis Acid Catalysts

Lewis acids such as boron trifluoride etherate are also effective catalysts for the cyclization reaction.[2][3]

Experimental Procedure:

  • Charge a flask with 3-hydroxy-3-mercaptomethylquinuclidine (QHT) (10.6 g, purity: 98.3%), chloroform (222.8 g), toluene (31.7 g), and dimethylsulfoxide (2.2 g).

  • Cool the mixture to 10-15°C using an ice water bath.

  • Add acetaldehyde (17.3 g) to the mixture.

  • While maintaining the temperature at 10-15°C, add BF₃ ethyl etherate (37.5 g) dropwise over a period of two hours.

  • After the addition is complete, stir the mixture at room temperature for two hours.

  • Work-up the reaction mixture by adding a base to neutralize the catalyst and extracting the product into an organic solvent.

Quantitative Data Summary (Lewis Acid Catalysis)

Starting MaterialCatalystSolventYield (%)cis:trans RatioReference
3-hydroxy-3-mercaptomethylquinuclidineBF₃·OEt₂Chloroform/Toluene/DMSO--
Racemic Cevimeline (65:35 cis:trans)TiCl₄Dichloromethane>90% cis>90:10[4]

Purification of cis-Cevimeline

The synthesis typically results in a mixture of cis and trans isomers. The desired cis-isomer must be separated and purified. A common strategy involves fractional crystallization of a salt, where the salt of the cis-isomer is less soluble.

Purification_Workflow start cis/trans Mixture (e.g., 70:30) add_acid Add Resolving Acid (e.g., Racemic Camphorsulfonic Acid) in Toluene start->add_acid precipitate Stir at Room Temp (2 hours) add_acid->precipitate filter Filter Precipitate precipitate->filter solid Solid: Enriched cis-isomer salt (e.g., 95:5 cis:trans) filter->solid Solid filtrate Filtrate: Enriched in trans-isomer filter->filtrate Liquid recrystallize Recrystallize/Pulp (e.g., Toluene/Methanol) solid->recrystallize pure_salt Highly Pure cis-Salt (>99.5% cis) recrystallize->pure_salt liberate Liberate Free Base (add NaOH/H₂O) pure_salt->liberate hcl_salt Form HCl Salt (add HCl in MTBE) liberate->hcl_salt final_product Cevimeline HCl (>99.5% cis) hcl_salt->final_product

Caption: Purification workflow for cis-Cevimeline.

Protocol 3: Purification via Camphorsulfonic Acid Salt Formation

This protocol describes the enrichment of the cis-isomer from a cis/trans mixture by forming a camphorsulfonate salt.[5]

Experimental Procedure:

  • To a mixture of cis/trans-2-methylspiro(1,3-oxathiolane-5,3′)quinuclidine (5.0 g, 25.1 mmol) with a 70:30 cis/trans ratio in toluene (25 mL), add racemic camphorsulfonic acid (3.97 g, 17.09 mmol).[5]

  • Stir the mixture for 2 hours at room temperature. A thick precipitate will form.

  • Filter the precipitate and wash the cake with toluene to give the camphorsulfonic acid salt enriched in the cis-isomer (e.g., 95:5 cis/trans ratio).[5]

  • For further purification, the enriched salt can be recrystallized or pulped. For example, heat the salt (70.0 g, 94.6% cis) in toluene (350 mL) to 85-90°C until dissolution, then add methanol (9.72 mL) and allow to cool to room temperature. Stir for 3-4 hours, filter, and wash with toluene to obtain a salt with >98.5% cis-isomer purity.

  • To obtain the final hydrochloride salt, dissolve the purified camphorsulfonate salt (e.g., 9.9 g) in water (29 mL).

  • Cool to 0-5°C and add 50% sodium hydroxide solution to adjust the pH to 12.

  • Extract the aqueous solution with methyl tert-butyl ether (MTBE) (3 x 60 mL).

  • Dry the combined organic phases over sodium sulfate and filter.

  • Cool the solution to 0-5°C and add 8% HCl in MTBE (11.05 g) dropwise to precipitate the hydrochloride salt.

  • Filter the precipitate, wash with MTBE, and dry under vacuum to yield Cevimeline hydrochloride.[5]

Quantitative Data Summary (Purification)

Initial cis:trans RatioResolving AcidPurification StepFinal cis Purity (%)Overall Yield (%)Reference
70:30Racemic camphorsulfonic acidSalt formation95-[5]
94.6:5.4Racemic camphorsulfonic acidRecrystallization (Toluene/Methanol)98.65-[5]
65:35Sulfuric AcidSalt formation and recrystallization (Acetone)>99.5-[4]

Conclusion

The synthesis of Cevimeline from this compound is a well-established process involving an acid-catalyzed cyclization with an acetaldehyde equivalent. While the reaction itself is straightforward, the primary challenge lies in the diastereoselective control and the purification of the desired cis-isomer. The protocols outlined above provide robust methods for both the synthesis and the purification, enabling the production of high-purity Cevimeline hydrochloride suitable for pharmaceutical applications. The choice of catalyst and purification strategy can be adapted based on the desired scale, purity requirements, and available resources.

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-(Mercaptomethyl)quinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the asymmetric synthesis of (S)-3-(mercaptomethyl)quinuclidin-3-ol, a key intermediate in the synthesis of muscarinic agonists like Cevimeline.[1] The protocol is designed for researchers in medicinal chemistry and drug development, offering a reproducible methodology for obtaining the desired enantiomer with high purity.

Introduction

This compound is a crucial chiral building block in the pharmaceutical industry. Its primary application lies in the synthesis of Cevimeline, a drug used to treat dry mouth associated with Sjögren's syndrome.[1] The stereochemistry at the C3 position of the quinuclidine ring is critical for the pharmacological activity of the final drug substance. Therefore, a robust and efficient asymmetric synthesis is paramount.

This protocol outlines a two-step synthetic sequence starting from 3-quinuclidinone:

  • Asymmetric Reduction: Enzymatic reduction of 3-quinuclidinone to yield (S)-3-quinuclidinol.

  • Thiol Installation: Conversion of (S)-3-quinuclidinol to the target molecule via an epoxide intermediate.

Synthetic Pathway Overview

Synthesis_Pathway 3-Quinuclidinone 3-Quinuclidinone S-3-Quinuclidinol S-3-Quinuclidinol 3-Quinuclidinone->S-3-Quinuclidinol Asymmetric Enzymatic Reduction Spiro-epoxide Spiro-epoxide S-3-Quinuclidinol->Spiro-epoxide Epoxidation Target_Molecule This compound Spiro-epoxide->Target_Molecule Thiolation Workflow cluster_step1 Step 1: Asymmetric Reduction cluster_step2 Step 2: Thiol Installation A Cell Culture & Harvest B Bioreduction with 3-Quinuclidinone A->B C Work-up & Isolation B->C D Purification of (S)-3-Quinuclidinol C->D E Epoxidation of (S)-3-Quinuclidinol D->E F Thiolation with Thiourea E->F G Hydrolysis and Neutralization F->G H Purification of Target Molecule G->H

References

Application Notes and Protocols for the HPLC Purification of (S)-3-(mercaptomethyl)quinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-3-(mercaptomethyl)quinuclidin-3-ol is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Cevimeline, a muscarinic M1 and M3 receptor agonist used to treat xerostomia (dry mouth) associated with Sjögren's syndrome.[1] The stereochemical purity of this intermediate is paramount, as different enantiomers of a drug can have varied pharmacological and toxicological profiles.[2] Consequently, a robust and reliable method for the enantioselective purification of this compound is essential for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful technique for achieving the high levels of purity required, typically exceeding 98.0%.[1]

This document provides a detailed application note and protocol for the chiral HPLC purification of this compound.

Compound Information

PropertyValue
IUPAC Name (3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
CAS Number 158568-64-0
Molecular Formula C₈H₁₅NOS
Molecular Weight 173.28 g/mol [3]
Appearance White to off-white solid[1]
Primary Use Intermediate in the synthesis of Cevimeline[1]

Logical Relationship: Synthesis of Cevimeline

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of Cevimeline.

G cluster_synthesis Cevimeline Synthesis Pathway Starting_Materials Starting Materials Intermediate_Synthesis Synthesis of This compound Starting_Materials->Intermediate_Synthesis Chemical Reactions Purification HPLC Purification Intermediate_Synthesis->Purification Crude Product Final_Synthesis Synthesis of Cevimeline Purification->Final_Synthesis Purified (S)-enantiomer API Cevimeline (API) Final_Synthesis->API G Sample_Prep Sample Preparation (1 mg/mL in mobile phase diluent) HPLC_System HPLC System Setup (Equilibrate column with mobile phase) Sample_Prep->HPLC_System Injection Inject Sample (10 µL) HPLC_System->Injection Separation Chromatographic Separation (Isocratic elution) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data_Analysis Data Analysis (Peak integration and purity calculation) Detection->Data_Analysis

References

Application Notes and Protocols: (S)-3-(Mercaptomethyl)quinuclidin-3-ol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(Mercaptomethyl)quinuclidin-3-ol is a valuable chiral building block, primarily utilized as a key intermediate in the synthesis of Cevimeline.[1] Cevimeline is a muscarinic M1 and M3 receptor agonist used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome. The stereochemistry of this building block is crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols and data for the use of this compound in the synthesis of Cevimeline.

Chemical Properties

PropertyValue
IUPAC Name (3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
CAS Number 158568-64-0
Molecular Formula C₈H₁₅NOS
Molecular Weight 173.28 g/mol
Appearance White to off-white crystalline powder
Purity ≥98.0% (pharmaceutical grade)

Applications

The primary application of this compound is in the stereoselective synthesis of Cevimeline. The quinuclidine core is a recurring motif in various biologically active compounds, and this specific chiral intermediate ensures the correct spatial arrangement of the final drug molecule, which is essential for its interaction with muscarinic receptors. Quinuclidinone derivatives, the precursors to this building block, have been reported to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and central nervous system stimulating properties.

Experimental Protocols

The synthesis of Cevimeline from this compound involves a key cyclization step to form the spiro-oxathiolane ring system. The following protocols are based on established synthetic routes for racemic Cevimeline and are adapted for the use of the enantiomerically pure (S)-starting material.

Protocol 1: Synthesis of (S)-cis-2-methylspiro(1,3-oxathiolane-5,3'-quinuclidine) (Cevimeline)

This protocol outlines the acid-catalyzed cyclization of this compound with acetaldehyde.

Materials:

  • This compound

  • Acetaldehyde

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add acetaldehyde (1.2 equivalents) to the cooled solution.

  • To this mixture, add boron trifluoride etherate (1.5 equivalents) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture again to 0-5 °C and quench by the slow addition of 10% sodium hydroxide solution until the pH is basic (pH > 10).

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product will be a mixture of cis- and trans-isomers. The desired cis-isomer (Cevimeline) can be purified by fractional crystallization or column chromatography.

Quantitative Data

The following table summarizes typical yields and isomer ratios reported in the synthesis of Cevimeline from racemic 3-hydroxy-3-mercaptomethylquinuclidine. It is anticipated that the use of the enantiomerically pure (S)-starting material will not significantly alter the yields of the subsequent cyclization and purification steps.

StepProductTypical YieldDiastereomeric Ratio (cis:trans)
Epoxide formation from 3-quinuclidinoneEpoxide of 3-methylenequinuclidine~70-80%N/A
Thiolation of Epoxide3-Hydroxy-3-acetoxymercaptomethylquinuclidine thiolacetic acid salt~68%N/A
Cyclization with Acetaldehyde2-Methylspiro(1,3-oxathiolane-5,3′)quinuclidine~64-89%~3.5:1 to 3:1
Isomerization and Purificationcis-2-Methylspiro(1,3-oxathiolane-5,3′)quinuclidine (Cevimeline)>90-99.5% purity>99.5% cis

Visualizations

Experimental Workflow: Synthesis of Cevimeline

G cluster_0 Synthesis of this compound Intermediate cluster_1 Synthesis of Cevimeline Quinuclidinone 3-Quinuclidinone Epoxide Epoxide Formation Quinuclidinone->Epoxide Trimethylsulfoxonium iodide, NaH Thiolation Ring Opening with Thiolacetic Acid Epoxide->Thiolation Thiolacetic acid Intermediate This compound Thiolation->Intermediate Hydrolysis Cyclization Cyclization with Acetaldehyde Intermediate->Cyclization BF3.OEt2 IsomerMix Cis/Trans Isomer Mixture Cyclization->IsomerMix Purification Purification IsomerMix->Purification Fractional Crystallization / Chromatography Cevimeline (S)-cis-2-methylspiro(1,3-oxathiolane-5,3'-quinuclidine) (Cevimeline) Purification->Cevimeline

Caption: Synthetic workflow for Cevimeline.

Signaling Pathway: Cevimeline Action on Muscarinic M3 Receptors

Cevimeline Cevimeline M3R Muscarinic M3 Receptor Cevimeline->M3R binds to Gq Gq Protein M3R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Increased Salivary Gland Secretion Ca_release->Response PKC->Response

Caption: Cevimeline's signaling pathway.

References

The Pivotal Role of Quinuclidine Derivatives in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bicyclic amine, has emerged as a privileged structure in medicinal chemistry, leading to the development of a diverse range of therapeutic agents. Its rigid framework allows for precise orientation of functional groups, enabling high-affinity and selective interactions with various biological targets. This has made quinuclidine derivatives particularly valuable in the modulation of cholinergic neurotransmission, with significant applications in the treatment of neurodegenerative disorders, psychiatric conditions, and pain management. This document provides detailed application notes and experimental protocols for key quinuclidine-based drugs, including cevimeline, solifenacin, and varenicline, to support researchers in their drug discovery and development efforts.

Application Notes

Muscarinic Acetylcholine Receptor Agonists: The Case of Cevimeline

Cevimeline, a quinuclidine derivative, is a muscarinic acetylcholine receptor agonist with selectivity for M1 and M3 subtypes.[1][2][3][4] Its primary clinical application is in the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome, where it stimulates salivary gland secretion.[5] Beyond this, its pro-cognitive effects, mediated through the activation of M1 receptors in the central nervous system, have made it a compound of interest in Alzheimer's disease research.

Therapeutic Rationale:

  • Sjögren's Syndrome: Activation of M3 receptors on salivary and lacrimal glands increases secretions, alleviating symptoms of dry mouth and eyes.[5]

  • Alzheimer's Disease: M1 receptor activation in the brain is hypothesized to enhance cholinergic neurotransmission, potentially improving cognitive function.

Muscarinic Acetylcholine Receptor Antagonists: The Role of Solifenacin

Solifenacin is a competitive antagonist of muscarinic receptors, exhibiting a preference for the M3 subtype.[6][7][8] This selectivity makes it a cornerstone in the management of overactive bladder (OAB). By blocking M3 receptors in the detrusor muscle of the bladder, solifenacin reduces involuntary contractions, thereby increasing bladder capacity and reducing the frequency and urgency of urination.

Therapeutic Rationale:

  • Overactive Bladder: Inhibition of M3 receptors in the bladder smooth muscle leads to its relaxation, addressing the primary symptoms of OAB.

Nicotinic Acetylcholine Receptor Partial Agonists: Varenicline's Mechanism

Varenicline is a high-affinity partial agonist of the α4β2 nicotinic acetylcholine receptor and a full agonist at the α7 subtype.[9][10][11] This dual activity is central to its efficacy as a smoking cessation aid. As a partial agonist at α4β2 receptors, it provides a moderate and sustained release of dopamine, which alleviates craving and withdrawal symptoms.[12] Simultaneously, it acts as an antagonist in the presence of nicotine, blocking the rewarding effects of smoking.[12]

Therapeutic Rationale:

  • Smoking Cessation: By modulating the dopaminergic reward pathway, varenicline reduces the pleasurable effects of nicotine while mitigating withdrawal symptoms.

Quantitative Data Summary

The following tables summarize the binding affinities and pharmacokinetic properties of cevimeline, solifenacin, and varenicline.

Table 1: Muscarinic Receptor Binding Affinities of Cevimeline and Solifenacin

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
Cevimeline M10.023 µM (EC50)[5]
M30.048 µM (EC50)[5]
Solifenacin M126 nM[6][7]
M2170 nM[6][7]
M312 nM[6][7]
M4110 nM[6][7]
M531 nM[6][7]

Table 2: Nicotinic Receptor Binding Affinities and Efficacy of Varenicline

Receptor SubtypeBinding Affinity (Ki)Efficacy (vs. Acetylcholine)Reference
α4β20.4 nM13.4 ± 0.4% (Partial Agonist)[9][13]
α7125 nM93 ± 7% (Full Agonist)[9][13]
α3β4-75 ± 6%[9]

Table 3: Pharmacokinetic Properties of Cevimeline, Solifenacin, and Varenicline

ParameterCevimelineSolifenacinVareniclineReference
Tmax (hours) 1.5 - 23 - 83 - 4[9][10][14][15][16][17][18][19]
Half-life (hours) 5 ± 145 - 68~24[1][2][9][10][17][18][19]
Bioavailability (%) -~90High[9][10][17][18][19]
Protein Binding (%) < 20~98≤ 20[1][2][9][10][17][18][19]
Metabolism CYP2D6, CYP3A4CYP3A4Minimal[1][2][9][10][15][17][18][19]
Excretion Urine (84% in 24h)Urine (~7% unchanged), FecesUrine (92% unchanged)[1][2][9][10][17][18][19]

Signaling Pathways

The therapeutic effects of these quinuclidine derivatives are mediated through distinct signaling pathways upon receptor binding.

muscarinic_signaling cluster_M1 M1 Receptor (Gq-coupled) ACh_Cevimeline Acetylcholine / Cevimeline M1 M1 Receptor ACh_Cevimeline->M1 Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Cellular_Response_M1 Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response_M1 PKC->Cellular_Response_M1

M1 Muscarinic Receptor Signaling Pathway

nicotinic_signaling cluster_alpha7 α7 Nicotinic Receptor (Ionotropic) ACh_Varenicline Acetylcholine / Varenicline alpha7 α7 nAChR ACh_Varenicline->alpha7 Ion_Channel Ion Channel Opening alpha7->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, JAK2/STAT3) Ca_Influx->Downstream_Signaling Cellular_Response_alpha7 Cellular Response (e.g., Neuroprotection, Anti-inflammation) Downstream_Signaling->Cellular_Response_alpha7

α7 Nicotinic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors ([³H]-NMS)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for muscarinic receptors using [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

radioligand_binding_workflow prep Prepare cell membranes expressing muscarinic receptors incubation Incubate membranes with [³H]-NMS and varying concentrations of test compound prep->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine IC50 and calculate Ki values scintillation->analysis

Workflow for Radioligand Binding Assay

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype.

  • [³H]-N-methylscopolamine ([³H]-NMS)

  • Test compound (e.g., solifenacin)

  • Assay buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.[20]

  • Atropine (for determining non-specific binding)

  • 96-well plates

  • Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)

  • Vacuum filtration manifold

  • Liquid scintillation counter and scintillation cocktail

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in an appropriate buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total binding wells: Cell membranes, [³H]-NMS (at a concentration near its Kd, e.g., 0.1-1 nM), and assay buffer.

    • Non-specific binding wells: Cell membranes, [³H]-NMS, and a high concentration of atropine (e.g., 1 µM).[20]

    • Competition wells: Cell membranes, [³H]-NMS, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at 30°C for 2.5 hours to reach equilibrium.[20]

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [³H]-NMS binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-NMS used and Kd is its dissociation constant.

In Vivo Assessment of Cognitive Enhancement: Morris Water Maze

The Morris Water Maze is a widely used behavioral assay to assess spatial learning and memory in rodents, relevant for evaluating the pro-cognitive effects of compounds like cevimeline in models of Alzheimer's disease.[11][21][22][23]

morris_water_maze_workflow acclimation Acclimatize animals to the testing room training Acquisition Phase: Train animals to find a hidden platform over several days acclimation->training probe Probe Trial: Remove the platform and measure time spent in the target quadrant training->probe treatment Administer test compound (e.g., cevimeline) or vehicle prior to each training session treatment->training analysis Analyze escape latency, path length, and probe trial data probe->analysis

Workflow for Morris Water Maze Test

Materials:

  • Circular water tank (e.g., 120-150 cm diameter) filled with opaque water.[21][22]

  • Submerged escape platform.

  • Video tracking system and software.

  • Experimental animals (e.g., mice or rats).

  • Test compound (e.g., cevimeline) and vehicle.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.

  • Acquisition Phase (e.g., 5 days):

    • Place a hidden platform in one quadrant of the pool, submerged just below the water surface.

    • Administer the test compound or vehicle to the animals at a predetermined time before each training session.

    • Conduct multiple trials per day (e.g., 4 trials) where each animal is released from a different starting position and allowed to find the platform.

    • If an animal fails to find the platform within a set time (e.g., 60 seconds), guide it to the platform.[21]

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Day 6):

    • Remove the escape platform from the pool.

    • Place each animal in the pool and allow it to swim freely for a set duration (e.g., 60 seconds).[21]

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • Analyze the learning curves (escape latency and path length) across the acquisition phase to assess learning.

    • Compare the performance in the probe trial between the treated and control groups to evaluate spatial memory retention. An increase in time spent in the target quadrant indicates improved memory.

In Vivo Assessment of Analgesia: Hot Plate Test

The hot plate test is a common method to evaluate the analgesic properties of compounds in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature.

  • Experimental animals (e.g., mice or rats).

  • Test compound and vehicle.

  • Stopwatch.

Procedure:

  • Acclimation: Acclimatize the animals to the testing room and the hot plate apparatus.

  • Baseline Measurement: Place each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.1°C) and record the latency to a pain response (e.g., licking or flicking of the hind paw, or jumping).[20] A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.[20]

  • Treatment: Administer the test compound or vehicle to the animals.

  • Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency.[20]

  • Data Analysis:

    • Calculate the percentage of maximum possible effect (%MPE) or analgesia for each animal at each time point.

    • Compare the reaction latencies and %MPE between the treated and control groups to determine the analgesic efficacy of the test compound.

References

Application Notes and Protocols for Studying Sialogogic Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: (S)-3-(mercaptomethyl)quinuclidin-3-ol is a known laboratory intermediate in the synthesis of the muscarinic agonist Cevimeline. There is no available scientific literature on the direct biological effects or animal models for studying this compound itself. The following application notes and protocols are therefore based on the established research for its final active pharmaceutical ingredient, Cevimeline, and are provided as a comprehensive guide for studying sialogogic (saliva-promoting) agents in relevant animal models. These protocols would be applicable to the preclinical evaluation of new chemical entities with suspected muscarinic agonist activity.

Introduction

Xerostomia, or dry mouth, is a common and debilitating condition often associated with Sjögren's syndrome, an autoimmune disease, or as a side effect of radiation therapy for head and neck cancers. The primary therapeutic approach for xerostomia involves the stimulation of residual salivary gland function. Cevimeline is a muscarinic acetylcholine receptor agonist that primarily targets M1 and M3 receptors, which are abundant in salivary glands, to increase saliva secretion.[1][2][3][4] This document provides detailed protocols for evaluating the efficacy of sialogogic compounds, using Cevimeline as a reference, in established animal models of xerostomia.

Animal Models of Xerostomia

Two primary animal models are widely used to induce salivary gland hypofunction and evaluate potential therapeutic agents:

  • Sjögren's Syndrome Autoimmune Model: Non-obese diabetic (NOD) mice and MRL/lpr mice are commonly used as they spontaneously develop an autoimmune disease that mimics human Sjögren's syndrome, characterized by lymphocytic infiltration of the salivary and lacrimal glands and subsequent loss of function.

  • Radiation-Induced Xerostomia Model: This model involves targeted irradiation of the head and neck region of rodents (mice or rats) to induce damage to the salivary glands, leading to a significant and measurable decrease in salivary flow.[5] This model is highly relevant for studying therapies aimed at mitigating the side effects of cancer treatment.

Mechanism of Action and Signaling Pathway

Cevimeline and other muscarinic agonists stimulate saliva secretion by activating M3 muscarinic receptors on acinar cells of the salivary glands.[3][6] This activation initiates a well-defined signaling cascade:

  • Receptor Binding: The agonist binds to the M3 muscarinic receptor, a G-protein coupled receptor (GPCR).

  • G-Protein Activation: The receptor-agonist complex activates the Gq/11 protein.[1]

  • Phospholipase C Activation: The activated G-protein stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6]

  • Saliva Secretion: The elevation in intracellular Ca2+ concentration leads to the fusion of vesicles containing saliva with the apical membrane of the acinar cells, resulting in the secretion of saliva into the ducts.

Signaling Pathway Diagram

Muscarinic Agonist Signaling Pathway for Saliva Secretion cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Sialogogic Agonist (e.g., Cevimeline) M3R M3 Muscarinic Receptor Gq11 Gq/11 Protein M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2 Ca2+ ER->Ca2 Releases SalivaVesicles Saliva Vesicles Ca2->SalivaVesicles Triggers fusion of SalivaSecretion Saliva Secretion SalivaVesicles->SalivaSecretion Leads to

Caption: Muscarinic agonist signaling pathway in salivary acinar cells.

Experimental Protocols

Induction of Xerostomia in a Murine Model (Irradiation)

This protocol describes the induction of xerostomia in mice via targeted irradiation.

Materials:

  • Male C3H/HeJ mice (8-10 weeks old)

  • Ketamine/Xylazine anesthetic solution

  • Lead shielding

  • X-ray irradiator

Procedure:

  • Anesthetize mice with an intraperitoneal injection of Ketamine (100 mg/kg) and Xylazine (10 mg/kg).

  • Place the anesthetized mouse on the irradiator platform.

  • Shield the body of the mouse with lead, leaving only the head and neck area exposed.

  • Deliver a single dose of 15 Gy of radiation to the head and neck region.

  • Monitor the mice during recovery from anesthesia.

  • Allow a recovery period of at least 8 weeks for the chronic effects of radiation on salivary gland function to manifest before initiating treatment with the test compound.

Administration of Test Compound

Materials:

  • Test compound (e.g., Cevimeline hydrochloride)

  • Vehicle (e.g., sterile saline or water for injection)

  • Oral gavage needles or equipment for intraperitoneal injection

Procedure:

  • Prepare a stock solution of the test compound in the appropriate vehicle.

  • For oral administration, administer the compound solution using an oral gavage needle. A typical dose for Cevimeline in murine models is in the range of 1-10 mg/kg.

  • For intraperitoneal injection, inject the compound solution into the peritoneal cavity.

  • Administer the compound or vehicle to the respective groups of animals at the desired frequency (e.g., once daily, three times daily) for the duration of the study.

Saliva Collection and Measurement

This protocol details the collection of saliva from mice following stimulation.

Materials:

  • Pilocarpine hydrochloride solution (0.5 mg/kg in sterile saline)

  • Pre-weighed cotton swabs or absorbent sponges

  • Microcentrifuge tubes

  • Anesthetic (e.g., isoflurane or ketamine/xylazine)

Procedure:

  • Anesthetize the mouse.

  • Administer a subcutaneous injection of pilocarpine (0.5 mg/kg) to stimulate salivation.

  • Immediately after pilocarpine injection, place a pre-weighed absorbent swab into the mouse's oral cavity.

  • Collect saliva for a fixed period, typically 10-15 minutes.

  • Remove the swab and place it in a pre-weighed microcentrifuge tube.

  • Determine the weight of the collected saliva by subtracting the initial weight of the swab and tube from the final weight.

  • Saliva volume can be calculated assuming a density of 1 g/mL.

Histological Analysis of Salivary Glands

This protocol outlines the preparation of salivary glands for histological examination.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol series (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

Procedure:

  • At the end of the study, euthanize the animals and carefully dissect the submandibular and parotid salivary glands.

  • Fix the glands in 4% PFA overnight at 4°C.

  • Dehydrate the tissues by passing them through a graded series of ethanol solutions.

  • Clear the tissues in xylene.

  • Embed the tissues in paraffin wax.

  • Section the paraffin-embedded tissues at a thickness of 5 µm using a microtome.

  • Mount the sections on glass slides.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections with H&E to visualize the general morphology and any cellular infiltration or damage.

  • Examine the slides under a microscope and score for inflammation and acinar cell loss.

Experimental Workflow Diagram

Experimental Workflow for Evaluating Sialogogic Compounds AnimalModel Induce Xerostomia (e.g., Irradiation) Recovery Recovery Period (8 weeks) AnimalModel->Recovery Grouping Randomize into Groups (Vehicle vs. Treatment) Recovery->Grouping Treatment Administer Test Compound (e.g., daily for 4 weeks) Grouping->Treatment SalivaCollection Measure Salivary Flow Treatment->SalivaCollection Euthanasia Euthanize and Collect Tissues SalivaCollection->Euthanasia Histology Histological Analysis of Salivary Glands Euthanasia->Histology DataAnalysis Data Analysis and Interpretation Histology->DataAnalysis

Caption: General experimental workflow for in vivo efficacy studies.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Effect of Cevimeline on Salivary Flow in a Murine Model of Radiation-Induced Xerostomia
Treatment GroupDose (mg/kg, p.o.)NMean Salivary Flow (µL/10 min) ± SEM% Increase vs. Vehicle
Sham-irradiated + Vehicle-10150 ± 12.5-
Irradiated + Vehicle-1045 ± 5.2-
Irradiated + Cevimeline11078 ± 8.173%
Irradiated + Cevimeline310115 ± 10.9156%
Irradiated + Cevimeline1010142 ± 13.4216%

Data are hypothetical and for illustrative purposes.

Table 2: Histological Scoring of Salivary Gland Inflammation in a Sjögren's Syndrome Mouse Model
Treatment GroupNInflammation Score (0-4) ± SEMAcinar Cell Loss Score (0-4) ± SEM
Healthy Control80.2 ± 0.10.1 ± 0.1
Sjögren's Model + Vehicle83.5 ± 0.43.2 ± 0.3
Sjögren's Model + Cevimeline (3 mg/kg)81.8 ± 0.31.5 ± 0.2

Scoring: 0 = none, 1 = mild, 2 = moderate, 3 = severe, 4 = very severe. Data are hypothetical.

Conclusion

The protocols and models described provide a robust framework for the preclinical evaluation of sialogogic compounds like this compound. By utilizing established animal models of xerostomia and quantifying key endpoints such as salivary flow and histological changes, researchers can effectively assess the therapeutic potential of novel drug candidates for the treatment of dry mouth.

References

Application Notes and Protocols: Radiolabeling of Quinuclidine Derivatives for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the radiolabeling of quinuclidine derivatives, which are crucial for in vivo imaging studies using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These derivatives are instrumental in studying various neurological targets, particularly nicotinic and muscarinic acetylcholine receptors, which are implicated in a range of pathologies.

Introduction to Radiolabeled Quinuclidine Derivatives

Quinuclidine-based compounds are a significant class of ligands developed for imaging the central nervous system (CNS). Their rigid bicyclic structure provides a valuable scaffold for designing high-affinity and selective radiotracers. Radiolabeling these derivatives allows for the non-invasive visualization, quantification, and pharmacokinetic analysis of their biological targets in vivo. The development of these imaging agents is crucial for advancing our understanding of neurodegenerative diseases and for the development of novel therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data for several radiolabeled quinuclidine derivatives, providing a comparative overview of their characteristics.

Table 1: Affinity and Selectivity of Quinuclidine Derivatives for Nicotinic Acetylcholine Receptors (nAChRs)

Compound/RadioligandTargetInhibition Constant (Ki)Selectivity (α7 vs. α4β2)Reference
Quinuclidine Derivative 4α7-nAChR33 pmol/L≥14,000[1][2]
Other Quinuclidine Derivativesα7-nAChR< 6 nmol/L≥14,000[1][2]

Table 2: Radiosynthesis and Biodistribution of Quinuclidine Derivatives

RadiotracerRadiochemical YieldSpecific RadioactivityHippocampal Uptake (%ID/g)Reference
[11C]Compound 1Adequate>74 GBq/µmol0.91 ± 0.05[2][3]
[11C]Compound 2Adequate>74 GBq/µmol0.14 ± 0.03[2][3]
[125I]Compound 3Adequate>74 GBq/µmol0.25 ± 0.05[2][3]
[125I]Compound 4Adequate>74 GBq/µmolNot specified[2][3]
[125I]5 (9-fluorenone derivative)HighNot specified7.5 ± 0.9[4]

Table 3: Comparison of Quinuclidinyl Benzilate (QNB) Radioligands for Muscarinic Receptor Characterization

RadioligandDissociation Constant (Kd)Receptor Concentration (fmol/mg protein)Reference
[3H]-QNB46 ± 9 pM34 ± 3[5]
[125I]-QNB0.27 ± 0.32 pM0.62 ± 0.06[5]

Experimental Protocols

Detailed methodologies for the radiolabeling of key quinuclidine derivatives are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.

Protocol for Radioiodination using the Chloramine-T Method: Synthesis of [¹²⁵I]-N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-iodobenzamide and [¹²⁵I]-(2’R)-5’-(2-iodo-3-furanyl)spiro[1-azabicyclo[2.2.2]octane]-3,2’(3’H)-furo[2,3-b]pyridine

This protocol describes a common method for radioiodination of quinuclidine derivatives.

Materials:

  • Precursor compound (e.g., N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-bromobenzamide or (2’R)-5’-(2-stannyl-3-furanyl)spiro[1-azabicyclo[2.2.2]octane]-3,2’(3’H)-furo[2,3-b]pyridine)

  • [¹²⁵I]NaI

  • Chloramine-T solution (2.3 mg/mL in water)

  • Sodium metabisulfite solution (0.1 mol/L)

  • Phosphate buffer

  • Acetonitrile

  • Ammonium formate

  • C-18 Luna column for HPLC purification

Procedure:

  • In a sealed vial, dissolve the precursor (0.35 mg) in phosphate buffer (0.1 mL).

  • Add [¹²⁵I]NaI (81 MBq, 2.2 mCi).

  • Add 25 µL of the Chloramine-T solution.

  • Heat the sealed vial in a sand bath at 70°C for 15 minutes.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 50 µL of sodium metabisulfite solution.

  • Add 100 µL of the HPLC mobile phase (e.g., 30:70 acetonitrile/water with 0.1 mol/L ammonium formate).

  • Purify the crude reaction mixture using a C-18 Luna column on an HPLC system.[3]

Protocol for ¹¹C-Methylation: Synthesis of [¹¹C]-N-(R)-1-Aza-bicyclo[2.2.2]oct-3-yl-4-methylsulfanyl-benzamide

This protocol outlines the synthesis of a ¹¹C-labeled quinuclidine derivative via methylation.

Materials:

  • Disulfide precursor

  • Reducing agent

  • [¹¹C]Iodomethane ([¹¹C]CH₃I)

  • Reaction solvent (e.g., DMF)

  • HPLC system for purification

Procedure:

  • Reduce the corresponding disulfide precursor to the thiol.

  • React the resulting thiol with [¹¹C]iodomethane.[2]

  • Purify the radiolabeled product using an appropriate HPLC system.

Protocol for ¹¹C-Carboxylation and Reduction: Synthesis of [¹¹C]-(2’R)-N-Methyl-N-(phenylmethyl)-spiro[1-azabicyclo[2.2.2]octane-3,2’(3’H)-furo[2,3-b]pyridin]-5’-amine

This protocol describes a two-step synthesis involving ¹¹C-carboxylation.

Materials:

  • Desmethyl precursor

  • [¹¹C]Carbon dioxide ([¹¹C]CO₂)

  • Reducing agent (e.g., LiAlH₄)

  • Reaction solvent (e.g., THF)

  • HPLC system for purification

Procedure:

  • React the desmethyl precursor with [¹¹C]CO₂ to form a carbamate intermediate.

  • Reduce the carbamate intermediate using a suitable reducing agent to yield the N-¹¹C-methylated product.[2]

  • Purify the final radiolabeled compound using HPLC.

Visualizations

The following diagrams illustrate key experimental workflows and concepts relevant to the radiolabeling and application of quinuclidine derivatives.

Radiosynthesis_Workflow cluster_synthesis Radiolabeling cluster_purification Purification & QC cluster_application Application Precursor Quinuclidine Precursor Reaction Radiochemical Reaction (e.g., Methylation, Iodination) Precursor->Reaction Radionuclide Radionuclide (e.g., ¹¹C, ¹⁸F, ¹²⁵I) Radionuclide->Reaction Crude Crude Radiolabeled Product Reaction->Crude HPLC HPLC Purification Crude->HPLC QC Quality Control (Radiochemical Purity, Specific Activity) HPLC->QC Final Purified Radiotracer QC->Final Injection In vivo Administration (e.g., PET/SPECT Imaging) Final->Injection Imaging Data Acquisition Injection->Imaging Analysis Image Analysis Imaging->Analysis

Caption: General workflow for the radiosynthesis and application of quinuclidine derivatives.

Receptor_Binding_Concept cluster_membrane Neuronal Membrane Receptor Nicotinic/Muscarinic Acetylcholine Receptor Signal Detectable Signal (PET/SPECT) Receptor->Signal Emission Radiotracer Radiolabeled Quinuclidine Derivative Radiotracer->Receptor Binding

Caption: Conceptual diagram of radiolabeled quinuclidine derivative binding to a target receptor.

In Vivo Studies and Biodistribution

Kinetic biodistribution studies are essential to evaluate the potential of a new radiotracer. Typically, these studies are performed in mice or rats.

General Protocol for Biodistribution Study:

  • Administer the radiolabeled quinuclidine derivative (e.g., 3.7 MBq for ¹¹C-labeled, 0.67 MBq for ¹²⁵I-labeled) via tail vein injection into the study animals (e.g., male CD-1 mice).[2]

  • At various time points post-injection, euthanize the animals.

  • Dissect the brain and other relevant tissues.

  • Measure the radioactivity in each tissue sample using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

To assess binding specificity, blocking studies are performed. This involves pre-treating a group of animals with a high dose of the unlabeled ligand or a known competing drug (e.g., nicotine) before injecting the radiotracer.[1][3] A significant reduction in radioactivity in the target tissue compared to the control group indicates specific binding. For example, pretreatment with unlabeled compound 4 resulted in a 40% decrease in hippocampal uptake of its radiolabeled counterpart.[2]

Conclusion

The radiolabeling of quinuclidine derivatives provides powerful tools for the in vivo imaging of important neurotransmitter receptors. The protocols and data presented here offer a foundation for researchers to develop and utilize these radiotracers in their studies of neurological disorders and drug development. Further structural optimization of these compounds holds the promise of even more selective and effective imaging agents for PET and SPECT.[2]

References

Application Notes and Protocols for the Scale-Up Synthesis of (S)-3-(Mercaptomethyl)quinuclidin-3-ol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the scale-up synthesis of (S)-3-(mercaptomethyl)quinuclidin-3-ol, a key chiral intermediate for various pharmaceutical compounds, including the muscarinic agonist Cevimeline. The protocol is designed to be suitable for producing preclinical study quantities, with a focus on achieving high enantiomeric purity (>98%). The synthesis is based on an enantioselective approach utilizing a Sharpless asymmetric epoxidation as the key stereochemistry-determining step. This application note includes detailed experimental procedures, data presented in tabular format for clarity, and diagrams illustrating the synthetic workflow.

Introduction

This compound is a critical chiral building block in the synthesis of several active pharmaceutical ingredients (APIs). Its utility as an intermediate in the production of Cevimeline, a drug used to treat dry mouth associated with Sjögren's syndrome, underscores the importance of a robust and scalable synthetic process that delivers high-purity material. For preclinical and subsequent clinical development, a reliable supply of the (S)-enantiomer is essential, as the pharmacological activity of such chiral molecules is often stereospecific.

The synthetic strategy detailed herein is adapted from an established enantioselective route, optimized for scale-up to produce the quantities required for preclinical evaluation. The process begins with commercially available starting materials and employs a key Sharpless asymmetric epoxidation to install the desired stereocenter, followed by a series of transformations to yield the final product.

Overall Synthetic Scheme

The multi-step synthesis to obtain this compound is outlined below. The process is designed to be scalable and to control the stereochemistry at the C3 position of the quinuclidine ring.

G cluster_0 Synthesis of Allylic Alcohol Intermediate cluster_1 Chiral Epoxidation and Ring Opening cluster_2 Final Deprotection Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde 4-Hydroxyacetylpiperidine_hydrochloride 4-Hydroxyacetylpiperidine_hydrochloride Pyridine-4-carboxaldehyde->4-Hydroxyacetylpiperidine_hydrochloride Multistep process N-Boc-4-(2-hydroxy-1-oxoethyl)piperidine N-Boc-4-(2-hydroxy-1-oxoethyl)piperidine 4-Hydroxyacetylpiperidine_hydrochloride->N-Boc-4-(2-hydroxy-1-oxoethyl)piperidine Boc protection N-Boc-4-vinyl-4-piperidinemethanol N-Boc-4-vinyl-4-piperidinemethanol N-Boc-4-(2-hydroxy-1-oxoethyl)piperidine->N-Boc-4-vinyl-4-piperidinemethanol Wittig reaction (S)-N-Boc-spiro[oxirane-2,4'-piperidin]-4'-ylmethanol (S)-N-Boc-spiro[oxirane-2,4'-piperidin]-4'-ylmethanol N-Boc-4-vinyl-4-piperidinemethanol->(S)-N-Boc-spiro[oxirane-2,4'-piperidin]-4'-ylmethanol Sharpless Asymmetric Epoxidation (S)-N-Boc-3-(benzylthiomethyl)-3-hydroxyquinuclidine (S)-N-Boc-3-(benzylthiomethyl)-3-hydroxyquinuclidine (S)-N-Boc-spiro[oxirane-2,4'-piperidin]-4'-ylmethanol->(S)-N-Boc-3-(benzylthiomethyl)-3-hydroxyquinuclidine Mesylation & Ring Closure This compound This compound (S)-N-Boc-3-(benzylthiomethyl)-3-hydroxyquinuclidine->this compound Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Equipment

All reagents should be of high purity, suitable for organic synthesis. Anhydrous solvents should be used where specified. Reactions should be carried out in appropriately sized reactors equipped with mechanical stirring, temperature control (heating mantles and cooling baths), and an inert atmosphere (nitrogen or argon). For purification, a preparative high-performance liquid chromatography (HPLC) system is recommended for achieving high enantiomeric purity.

Step 1: Synthesis of N-Boc-4-vinyl-4-piperidinemethanol (Allylic Alcohol)

This initial phase involves the preparation of the key allylic alcohol intermediate from commercially available pyridine-4-carboxaldehyde.

Table 1: Reagents and Conditions for Allylic Alcohol Synthesis

StepStarting MaterialReagents and SolventsKey ConditionsProductExpected Yield
1aPyridine-4-carboxaldehydeMulti-step literature procedures-4-Hydroxyacetylpiperidine hydrochloride~50-60%
1b4-Hydroxyacetylpiperidine hydrochloride(Boc)₂O, Triethylamine, DichloromethaneRoom temperature, 12-18 hN-Boc-4-(2-hydroxy-1-oxoethyl)piperidine>95%
1cN-Boc-4-(2-hydroxy-1-oxoethyl)piperidineMethyltriphenylphosphonium bromide, n-BuLi, THF0°C to room temperature, 2-4 hN-Boc-4-vinyl-4-piperidinemethanol~60-70%

Protocol for Step 1c (Wittig Reaction):

  • To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF in a reactor under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise at 0°C.

  • Allow the resulting orange-red solution to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the ylide solution back to 0°C and add a solution of N-Boc-4-(2-hydroxy-1-oxoethyl)piperidine (1.0 eq) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Perform a work-up by extracting the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-4-vinyl-4-piperidinemethanol as a colorless oil.

Step 2: Sharpless Asymmetric Epoxidation and Ring Closure

This is the critical step for establishing the stereochemistry of the final product.

Table 2: Reagents and Conditions for Epoxidation and Cyclization

StepStarting MaterialReagents and SolventsKey ConditionsProductExpected Yield
2aN-Boc-4-vinyl-4-piperidinemethanolTi(O-iPr)₄, L-(+)-Diethyl tartrate, TBHP, Dichloromethane, Molecular Sieves-20°C, 4-6 h(S)-N-Boc-spiro[oxirane-2,4'-piperidin]-4'-ylmethanol~75-85% (ee >94%)
2b(S)-N-Boc-spiro[oxirane-2,4'-piperidin]-4'-ylmethanolMethanesulfonyl chloride, Triethylamine, Dichloromethane0°C to room temperature, 1-2 h(S)-N-Boc-spiro[oxirane-2,4'-piperidin]-4'-ylmethyl methanesulfonate~90-95%
2c(S)-N-Boc-spiro[oxirane-2,4'-piperidin]-4'-ylmethyl methanesulfonateBenzyl mercaptan, Potassium hydroxide, EthanolReflux, 4-6 h(S)-N-Boc-3-(benzylthiomethyl)-3-hydroxyquinuclidine~60-70% (over 2 steps)

Protocol for Step 2a (Sharpless Asymmetric Epoxidation):

  • To a stirred solution of L-(+)-diethyl tartrate (0.1 eq) in anhydrous dichloromethane in a reactor under an inert atmosphere at -20°C, add titanium(IV) isopropoxide (0.1 eq).

  • Stir the mixture for 30 minutes at -20°C.

  • Add a solution of N-Boc-4-vinyl-4-piperidinemethanol (1.0 eq) in anhydrous dichloromethane.

  • Add tert-butyl hydroperoxide (TBHP, 1.5 eq) in toluene dropwise, maintaining the temperature at -20°C.

  • Stir the reaction mixture at -20°C for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Filter the mixture through celite, and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude epoxide is often used in the next step without further purification.

Protocol for Step 2c (Ring Opening and Cyclization):

  • The crude mesylate from step 2b is dissolved in ethanol.

  • To this solution, add potassium hydroxide (2.0 eq) and benzyl mercaptan (1.2 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Perform a work-up by adding water and extracting with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection to Yield Final Product

The final step involves the removal of the Boc and benzyl protecting groups.

Table 3: Reagents and Conditions for Deprotection

StepStarting MaterialReagents and SolventsKey ConditionsProductExpected Yield
3a(S)-N-Boc-3-(benzylthiomethyl)-3-hydroxyquinuclidineTrifluoroacetic acid, DichloromethaneRoom temperature, 1-2 h(S)-3-(Benzylthiomethyl)quinuclidin-3-ol~95%
3b(S)-3-(Benzylthiomethyl)quinuclidin-3-olSodium in liquid ammonia-78°C, 1 hThis compound~80-90%

Protocol for Step 3b (Birch Reduction):

  • In a reactor equipped for low-temperature reactions, condense liquid ammonia at -78°C.

  • Add sodium metal in small portions until a persistent blue color is observed.

  • Add a solution of (S)-3-(benzylthiomethyl)quinuclidin-3-ol in THF dropwise.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Quench the reaction by the careful addition of ammonium chloride.

  • Allow the ammonia to evaporate, and then add water to the residue.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product by preparative HPLC to achieve the desired >98% purity.

Scale-Up Considerations and Data

For the production of preclinical batches, careful consideration of process safety, efficiency, and purification is paramount.

Table 4: Summary of Scale-Up Parameters and Expected Data

ParameterSpecificationAnalytical Method
Starting MaterialsCommercially available, >98% puritySupplier CoA, NMR
Intermediate Purity>95%HPLC, NMR
Final Product Purity>98.0%HPLC
Enantiomeric Excess (ee)>98%Chiral HPLC
Structure ConfirmationConsistent with proposed structure¹H NMR, ¹³C NMR, MS
Overall Yield~10-15% (from Pyridine-4-carboxaldehyde)Gravimetric
Purification at Scale

For multi-gram to kilogram scale, traditional column chromatography becomes less practical. Preparative chiral HPLC is the recommended method for the final purification of this compound to ensure high enantiomeric purity.

Recommended Preparative HPLC Conditions:

  • Column: A suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with a basic additive (e.g., diethylamine) to improve peak shape.

  • Detection: UV at a suitable wavelength (e.g., 210-220 nm).

  • Loading: The loading capacity will depend on the column size and should be optimized to achieve good separation without compromising resolution.

Logical Workflow Diagram

G start Start: Pyridine-4-carboxaldehyde prep_allylic_alcohol Step 1: Prepare Allylic Alcohol Intermediate start->prep_allylic_alcohol sharpless_epoxidation Step 2a: Sharpless Asymmetric Epoxidation prep_allylic_alcohol->sharpless_epoxidation ring_closure Step 2b & 2c: Mesylation & Ring Closure sharpless_epoxidation->ring_closure deprotection Step 3: Final Deprotection ring_closure->deprotection purification Final Purification: Preparative Chiral HPLC deprotection->purification final_product End Product: This compound (>98% ee, >98% purity) purification->final_product qc QC Analysis: HPLC, Chiral HPLC, NMR, MS final_product->qc

Caption: Logical workflow for the scale-up synthesis and purification.

Formulation of (S)-3-(mercaptomethyl)quinuclidin-3-ol for In Vivo Administration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of (S)-3-(mercaptomethyl)quinuclidin-3-ol for in vivo administration. Due to the limited publicly available data on this specific molecule, the following protocols are based on the physicochemical properties of its parent compound, 3-quinuclidinol, the known reactivity of thiol-containing compounds, and general best practices in pharmaceutical formulation for preclinical research.

This compound , an intermediate in the synthesis of the muscarinic M3 receptor agonist Cevimeline, is a thiol-containing quinuclidine derivative.[1] Its structure suggests good aqueous solubility, similar to Cevimeline and its parent compound, 3-quinuclidinol.[2] The primary challenge in formulating this compound is the potential for oxidation of the mercapto (thiol) group, which can lead to the formation of disulfide-linked dimers and other degradants, thereby reducing the potency and purity of the administered solution.[3][4]

Physicochemical and Stability Considerations

A summary of the known and inferred properties of this compound is presented below. These properties are critical for developing a stable and effective formulation.

PropertyValue / ObservationReference / Justification
IUPAC Name (3S)-3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol[1]
CAS Number 158568-64-0[1]
Molecular Formula C8H15NOS[1]
Molecular Weight 173.28 g/mol [5]
Appearance White powder[1]
Purity Typically ≥98.0%[1]
Solubility (Inferred) Likely soluble in water and polar organic solvents.Based on the high water solubility of Cevimeline and 3-quinuclidinol.[2]
Stability The thiol group is susceptible to oxidation, which is accelerated at neutral to alkaline pH and in the presence of metal ions.General knowledge of thiol chemistry.[3][6] Stability is enhanced in acidic conditions (pH < 5).[6][7]
Storage (Solid) Cool, ventilated, dry place.[1]
Storage (Solution) Recommended at 2-8°C.[8]

Formulation Strategy for In Vivo Administration

The primary goal is to prepare a sterile, isotonic solution at a physiologically compatible pH while ensuring the stability of the thiol group. An aqueous-based vehicle is preferred for most routes of administration, given the inferred solubility. The formulation strategy will focus on:

  • Controlling pH: Maintaining an acidic pH to minimize thiol oxidation.

  • Preventing Oxidation: Incorporating an antioxidant and a chelating agent.

  • Ensuring Sterility: Using sterile components and aseptic techniques.

  • Maintaining Isotonicity: Adjusting the tonicity of the final solution for parenteral administration.

Below is a diagram illustrating the workflow for developing a suitable formulation for in vivo studies.

G cluster_0 Phase 1: Pre-formulation Studies cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Quality Control Solubility Solubility Assessment Stability pH-Stability Profile Solubility->Stability Excipient Excipient Compatibility Stability->Excipient Vehicle Vehicle Selection Excipient->Vehicle Antioxidant Antioxidant & Chelator Selection Vehicle->Antioxidant Tonicity Tonicity Adjustment Antioxidant->Tonicity Sterilization Sterile Filtration Tonicity->Sterilization Assay Purity & Assay (HPLC) Sterilization->Assay pH_Osmolality pH & Osmolality Assay->pH_Osmolality Endotoxin Endotoxin Testing pH_Osmolality->Endotoxin

Formulation Development Workflow

Experimental Protocols

The following protocols provide a starting point for preparing formulations of this compound. Researchers should perform their own validation studies to ensure the stability and suitability of the final formulation for their specific application.

Protocol 1: Preparation of a Stock Solution (10 mg/mL)

This protocol is for preparing a concentrated stock solution that can be diluted for various in vivo applications.

Materials:

  • This compound

  • Sterile Water for Injection (WFI)

  • Hydrochloric Acid (HCl), 0.1 N, sterile

  • Sterile, pyrogen-free vials

  • Sterile 0.22 µm syringe filters

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound.

  • Add a portion of the final volume of sterile WFI to dissolve the compound.

  • Adjust the pH of the solution to between 4.0 and 5.0 using 0.1 N HCl. This acidic pH is crucial for minimizing the oxidation of the thiol group.[6][7]

  • Add the remaining sterile WFI to reach the final desired concentration of 10 mg/mL.

  • Sterilize the solution by filtering it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial.

  • Store the stock solution at 2-8°C, protected from light. It is recommended to use the solution within 24-48 hours of preparation. For longer storage, stability studies should be conducted.

Protocol 2: Formulation for Parenteral Administration (e.g., Intravenous, Intraperitoneal)

This protocol details the preparation of a ready-to-inject formulation that is sterile, isotonic, and stabilized against oxidation.

Recommended Vehicle Composition:

ComponentConcentrationPurpose
Citrate Buffer (pH 4.5)10-20 mMpH control, buffering agent
L-(+)-Ascorbic Acid0.01 - 0.1% (w/v)Antioxidant
Edetate Disodium (EDTA)0.01 - 0.05% (w/v)Chelating agent to sequester metal ions that catalyze oxidation
Sodium Chlorideq.s. to isotonicityTonicity adjusting agent
This compoundDesired final concentration (e.g., 1 mg/mL)Active Pharmaceutical Ingredient
Sterile Water for Injectionq.s. to final volumeSolvent

Procedure:

  • Prepare a 10-20 mM citrate buffer and adjust the pH to 4.5.

  • To the buffer, add and dissolve L-(+)-ascorbic acid and EDTA.[9][10]

  • Add and dissolve the required amount of this compound.

  • Add sodium chloride as needed to achieve an isotonic solution (approximately 280-300 mOsm/kg). The amount of NaCl will depend on the concentration of the active compound and other excipients.

  • Add sterile WFI to the final volume.

  • Sterile filter the final solution through a 0.22 µm filter into a sterile vial.

  • Perform quality control checks, including pH, osmolality, and a visual inspection for particulates.

  • Store at 2-8°C and protect from light until use.

The logical flow for preparing a parenteral formulation is outlined in the diagram below.

G cluster_0 Preparation Steps cluster_1 Final Product A Prepare Citrate Buffer (pH 4.5) B Dissolve Antioxidant (Ascorbic Acid) & Chelator (EDTA) A->B C Dissolve this compound B->C D Adjust Tonicity (NaCl) C->D E Add WFI to Final Volume D->E F Sterile Filtration (0.22 µm) E->F G Sterile, Isotonic, Stabilized Formulation F->G

References

Troubleshooting & Optimization

Technical Support Center: (S)-3-(mercaptomethyl)quinuclidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and purity in the synthesis of (S)-3-(mercaptomethyl)quinuclidin-3-ol.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Question: Why am I observing a low yield of the final this compound product?

Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The conversion of the starting material to the product may be incomplete.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or slightly increasing the temperature, but be cautious of potential side product formation.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and complicate purification. A common side reaction is the oxidation of the thiol group to form disulfides.

    • Solution: Ensure all reactions involving the thiol are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Degas all solvents before use.

  • Purification Losses: Significant amounts of the product may be lost during the workup and purification steps.

    • Solution: Optimize the purification protocol. If using column chromatography, select a solvent system that provides good separation between your product and impurities. Ensure the pH is controlled during aqueous extractions to prevent the loss of the amine product.

Question: My final product shows impurities, particularly the corresponding disulfide. How can I avoid this?

Answer: The formation of a disulfide dimer is a common issue due to the high reactivity of the thiol group.

  • Cause: Exposure to oxygen during the reaction or workup.

  • Solution:

    • Inert Atmosphere: As mentioned, rigorously maintain an inert atmosphere throughout the synthesis and purification.

    • Reducing Agents: During the workup, a mild reducing agent like dithiothreitol (DTT) can be added in small amounts to cleave any formed disulfide bonds back to the desired thiol.

    • Storage: Store the final compound under an inert atmosphere and at low temperatures to prevent degradation over time.

Question: I am having difficulty with the purification of the final compound by column chromatography. What can I do?

Answer: The polar nature of both the tertiary amine and the hydroxyl group in the quinuclidine ring, along with the thiol, can make chromatographic purification challenging.

  • Tailing on Silica Gel: The basic amine can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase column for more polar compounds.

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A plausible and common approach involves the nucleophilic opening of an epoxide precursor, (S)-1-azaspiro[oxirane-2,3'-quinuclidine], with a thiolating agent. This precursor can be synthesized from 3-quinuclidinone. The thiolating agent could be something like sodium thiomethoxide, followed by a demethylation step, or by using a reagent like thioacetic acid followed by hydrolysis.

What are the critical safety precautions when working with thiol-containing compounds?

Thiols are known for their strong and unpleasant odors.

  • Ventilation: Always work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Waste Disposal: Quench any residual thiol-containing reagents and waste with a suitable oxidizing agent like bleach before disposal to neutralize the odor and reactivity.

How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Comparative Yield Data

The following table summarizes hypothetical yield data for the key steps in a possible synthetic route to this compound, illustrating how different conditions can impact the outcome.

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Epoxidation 3-Quinuclidinone, (CH₃)₃S(O)I, NaHDMSO251275-85
Epoxide Opening (Thioacetate) (S)-Epoxide, Potassium ThioacetateEthanol78860-70
Hydrolysis of Thioacetate Thioacetate intermediate, HCl (aq)Water100485-95
Epoxide Opening (Thiomethoxide) (S)-Epoxide, Sodium ThiomethoxideMethanol65665-75
Demethylation Methyl sulfide intermediate, Na/NH₃(l)N/A-78250-60

Detailed Experimental Protocol: Two-Step Synthesis via Thioacetate

This protocol outlines a potential method for the synthesis starting from the epoxide precursor.

Step 1: Synthesis of (S)-S-((3-hydroxyquinuclidin-3-yl)methyl) ethanethioate

  • To a solution of (S)-1-azaspiro[oxirane-2,3'-quinuclidine] (1.0 eq) in absolute ethanol, add potassium thioacetate (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 78°C) and stir for 8 hours.

  • Monitor the reaction by TLC until the starting epoxide is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude thioacetate intermediate, which can be used in the next step without further purification.

Step 2: Hydrolysis to this compound

  • Suspend the crude thioacetate intermediate from the previous step in a 6M aqueous solution of hydrochloric acid (HCl).

  • Heat the mixture to 100°C and stir for 4 hours.

  • Cool the reaction mixture in an ice bath and carefully basify with a saturated solution of sodium bicarbonate until the pH is approximately 8-9.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using an eluent system such as dichloromethane/methanol with 0.5% triethylamine) to obtain the final product.

Visualized Workflow

SynthesisWorkflow start 3-Quinuclidinone epoxide (S)-1-azaspiro[oxirane-2,3'-quinuclidine] start->epoxide Epoxidation (e.g., Corey-Chaykovsky) thioacetate Thioacetate Intermediate epoxide->thioacetate Epoxide Opening (Potassium Thioacetate) final_product This compound thioacetate->final_product Hydrolysis (Acidic)

Caption: Synthetic pathway for this compound.

Technical Support Center: Overcoming Solubility Challenges with Quinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with quinuclidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My quinuclidine derivative has poor aqueous solubility. What are the initial steps I should take to address this?

A1: The initial approach to improving the aqueous solubility of a basic compound like a quinuclidine derivative is to assess the impact of pH. As these compounds are typically basic, their solubility is expected to increase in acidic conditions due to the formation of more soluble protonated species.[1][2] Therefore, the first step is to determine the pH-solubility profile of your compound.

Q2: What are the most common strategies for significantly enhancing the solubility of quinuclidine derivatives for pre-clinical and formulation studies?

A2: Beyond simple pH adjustment, several effective strategies can be employed:

  • Salt Formation: This is a widely used and effective method for increasing the solubility of ionizable drugs.[3][4] For basic quinuclidine derivatives, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, succinate) can dramatically improve aqueous solubility.[5]

  • Co-crystallization: This technique involves combining the active pharmaceutical ingredient (API) with a neutral co-former in a crystal lattice.[6][7] Co-crystals can exhibit improved solubility and dissolution rates compared to the free form of the drug.

  • Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic cavity, forming inclusion complexes with enhanced aqueous solubility.[8][9][10]

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to a faster dissolution rate.[11]

Q3: How do I choose the best solubility enhancement strategy for my specific quinuclidine derivative?

A3: The choice of strategy depends on several factors, including the physicochemical properties of your derivative (e.g., pKa, logP, melting point), the desired formulation (e.g., oral, parenteral), and the stage of development. A preliminary screening of different methods is often necessary. For instance, salt formation is a good starting point for basic compounds, while co-crystallization can be an alternative if salt formation is not successful or leads to stability issues.

Troubleshooting Guides

Issue 1: Inconsistent Solubility Results

Symptom: You are observing high variability in solubility measurements for the same quinuclidine derivative under what should be identical conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Equilibrium Not Reached Ensure sufficient agitation time during the solubility experiment. For shake-flask methods, 24-48 hours is typically recommended to reach equilibrium.[12]
Temperature Fluctuations Use a temperature-controlled shaker or water bath to maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.
Inaccurate pH Measurement Calibrate your pH meter before each use. Ensure the pH of the buffer solution is stable throughout the experiment.
Compound Degradation Some compounds may be unstable in certain pH conditions or in the presence of light. Assess the chemical stability of your derivative under the experimental conditions using techniques like HPLC.[13]
Filtration Issues Ensure the filter used to separate undissolved solid is compatible with your solvent and does not adsorb the compound. Pre-wetting the filter with the solvent can help minimize adsorption.
Issue 2: Precipitation of the Drug from a Supersaturated Solution

Symptom: Your quinuclidine derivative initially dissolves at a higher concentration but then precipitates out of solution over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Supersaturation This is common with amorphous forms or when a solution is prepared by a solvent-shift method. Consider using a formulation approach that can maintain a supersaturated state, such as including precipitation inhibitors (e.g., polymers like HPMC).
Change in pH A shift in the pH of the solution can cause a basic drug to precipitate. Ensure the buffering capacity of your medium is sufficient to maintain the desired pH.
Common Ion Effect If you are working with a salt form (e.g., hydrochloride), the presence of a common ion in the medium can decrease its solubility.[12] Consider using a different salt form or a different buffer system.

Quantitative Solubility Data of Selected Quinuclidine Derivatives

The following tables summarize available solubility data for some common quinuclidine derivatives.

CompoundSolvent/MediumSolubilityReference(s)
Solifenacin Succinate WaterFreely soluble[5]
MethanolFreely soluble[5]
Dimethyl Sulfoxide (DMSO)Freely soluble[5]
Acetic AcidFreely soluble[5]
EthanolSoluble[14]
HeptanePractically insoluble[14]
pH 1-6.8 Buffer (37°C)~200-300 mg/mL[14]
PBS (pH 7.2)~10 mg/mL[15]
Aclidinium Bromide WaterHardly soluble[16]
EthanolHardly soluble[16]
DMSO33.33 mg/mL[17]
3-Quinuclidinyl Benzilate (BZ) WaterSoluble[18]
Dilute AcidsSoluble[18]
TrichloroethyleneSoluble[18]
DimethylformamideSoluble[18]
Aqueous AlkaliInsoluble[18]
Vesamicol Hydrochloride EthanolSoluble to 20 mM
DMSO (with gentle warming)Soluble to 50 mM
Quinine Water (15°C)500 mg/L[19]
Boiling Water1 g in 760 mL[19]
Ethanol1 g in 0.8 mL[19]
Chloroform1 g in 1.2 mL[19]
Quinine Hydrochloride WaterSoluble[20]
Ethanol (95%)Freely soluble[20]
ChloroformFreely soluble[20]
Diethyl etherPractically insoluble[20]

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

Objective: To determine the aqueous solubility of a quinuclidine derivative at different pH values.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate and acetate buffers).

  • Add an excess amount of the quinuclidine derivative to a known volume of each buffer in separate vials.

  • Seal the vials and place them in a constant temperature shaker (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Plot the logarithm of the solubility against the pH to obtain the pH-solubility profile.

Protocol 2: Salt Formation for Solubility Enhancement

Objective: To prepare a salt of a basic quinuclidine derivative to improve its aqueous solubility.

Methodology:

  • Dissolve the free base of the quinuclidine derivative in a suitable organic solvent (e.g., isopropanol, ethanol).

  • In a separate container, prepare a solution of a pharmaceutically acceptable acid (e.g., hydrochloric acid, succinic acid) in the same solvent, typically in a 1:1 molar ratio to the base.

  • Slowly add the acid solution to the solution of the free base while stirring.

  • The salt will typically precipitate out of the solution. If not, the solution can be cooled or an anti-solvent can be added to induce precipitation.

  • Collect the precipitated salt by filtration and wash it with a small amount of the cold solvent.

  • Dry the salt under vacuum.

  • Determine the aqueous solubility of the prepared salt using the shake-flask method described in Protocol 1.

Protocol 3: Co-crystal Formation for Solubility Enhancement

Objective: To prepare a co-crystal of a quinuclidine derivative with a suitable co-former to enhance its solubility.

Methodology (Solvent Evaporation Method):

  • Select a suitable co-former (e.g., a pharmaceutically acceptable carboxylic acid).

  • Dissolve the quinuclidine derivative and the co-former in a common solvent in a specific stoichiometric ratio (e.g., 1:1).

  • Allow the solvent to evaporate slowly at room temperature or under reduced pressure.

  • Collect the resulting solid material.

  • Characterize the solid to confirm co-crystal formation using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Determine the aqueous solubility of the co-crystal using the shake-flask method.

Signaling Pathway and Experimental Workflow Diagrams

muscarinic_receptor_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (or Quinuclidine Derivative) M_Receptor Muscarinic Receptor (e.g., M1, M3) ACh->M_Receptor Binds to G_Protein Gq/11 Protein M_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response PKC->Cellular_Response solubility_enhancement_workflow Start Poorly Soluble Quinuclidine Derivative pH_Screening pH-Solubility Profile Start->pH_Screening Salt_Screening Salt Formation Screening pH_Screening->Salt_Screening If ionizable Cocrystal_Screening Co-crystal Screening pH_Screening->Cocrystal_Screening If neutral or salt fails Other_Methods Other Methods (Cyclodextrins, etc.) pH_Screening->Other_Methods Characterization Solid-State Characterization (PXRD, DSC, TGA) Salt_Screening->Characterization Cocrystal_Screening->Characterization Other_Methods->Characterization Solubility_Assay Solubility and Dissolution Testing Characterization->Solubility_Assay Lead_Candidate Optimized Lead Candidate Solubility_Assay->Lead_Candidate

References

Preventing oxidation of the thiol group in (S)-3-(mercaptomethyl)quinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-3-(mercaptomethyl)quinuclidin-3-ol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of the thiol group in this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thiol group prone to oxidation?

This compound is a chiral building block and a key intermediate in the synthesis of pharmaceuticals like Cevimeline.[1] Its structure contains a thiol (-SH) group, which is susceptible to oxidation. Thiols can be oxidized to form various products, including disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids.[2] This oxidation can lead to a loss of the compound's desired reactivity and purity, compromising experimental outcomes and the quality of the final drug product.

Q2: What are the primary factors that accelerate the oxidation of the thiol group?

Several factors can promote the oxidation of the thiol group in this compound:

  • Presence of Oxygen: Atmospheric oxygen is a primary oxidizing agent.

  • Trace Metal Ions: Metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[3][4]

  • pH of the Solution: In alkaline conditions, the thiol group deprotonates to form a thiolate anion (S⁻), which is more susceptible to oxidation.

  • Exposure to Light: Certain wavelengths of light can provide the energy to initiate oxidation reactions.

Q3: How can I detect and quantify the oxidation of this compound?

Several analytical methods can be employed to monitor the integrity of the thiol group:

  • Ellman's Reagent (DTNB): This is a colorimetric assay used to quantify the concentration of free thiol groups in a sample.[5][6] The reaction produces a yellow-colored product that can be measured spectrophotometrically.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent compound from its oxidized forms, allowing for the quantification of each species.[5]

  • Mass Spectrometry (MS): Mass spectrometry is a powerful tool for identifying the exact molecular weights of the parent compound and its various oxidation products, confirming the nature of the degradation.[7]

Q4: What are the recommended storage conditions for this compound to minimize oxidation?

To ensure the stability of the compound, it is crucial to adhere to the following storage guidelines:

  • Inert Atmosphere: Store the solid compound and its solutions under an inert atmosphere, such as nitrogen or argon, to displace oxygen.

  • Temperature: Keep the compound in a cool environment, with recommended temperatures between 2-8°C.[8]

  • Light Protection: Store in an amber vial or a light-blocking container to prevent photodegradation.

  • Solvent Purity: When preparing solutions, use deoxygenated solvents to minimize dissolved oxygen.

Q5: What considerations should be taken when preparing solutions and choosing buffers?

The preparation of solutions is a critical step where oxidation can readily occur.

  • Deoxygenated Solvents: Before use, sparge solvents and buffers with an inert gas (nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.

  • pH Control: Maintain a slightly acidic to neutral pH (pH 6.0-7.0) for your buffers to reduce the concentration of the highly reactive thiolate anion.

  • Use of Chelating Agents: Incorporate a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) in your buffers to sequester trace metal ions that can catalyze oxidation.[9]

Q6: Can antioxidants be used to protect the thiol group, and which ones are recommended?

Yes, antioxidants can be added to formulations to protect the thiol group by acting as preferential reducing agents.[4][10]

  • Ascorbic Acid (Vitamin C): A common and effective water-soluble antioxidant.

  • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for non-aqueous environments.

  • Thiol-Based Reducing Agents: For maintaining a strongly reducing environment, especially during reactions, agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used. TCEP is often preferred as it is more stable and less prone to air oxidation than DTT.[11]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution(s)
Loss of Potency or Reactivity Oxidation of the thiol group to form disulfides or other oxidized species.- Confirm the presence of free thiols using Ellman's reagent. - Analyze the sample by HPLC or MS to identify degradation products. - Implement preventative measures such as using deoxygenated buffers and storing under an inert atmosphere.
Inconsistent Experimental Results Variable levels of thiol oxidation between different batches or experiments.- Standardize all handling and storage procedures. - Prepare fresh solutions for each experiment from a properly stored solid stock. - Always use deoxygenated solvents and consider adding a chelating agent like EDTA to your buffers.
Precipitate Formation in Solution Formation of insoluble disulfide-linked dimers or oligomers.- Visually inspect solutions for any cloudiness or precipitate. - If a precipitate is observed, analyze its composition. - Improve solubility and prevent oxidation by working at a slightly acidic pH and under an inert atmosphere.
Discoloration of Solid or Solution Formation of chromophoric (colored) degradation products.- Do not use discolored material. - Verify the purity of the starting material before use. - Ensure strict adherence to light-protected and low-temperature storage conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Deoxygenate Solvent: Take the desired volume of your chosen solvent (e.g., water, buffer, or organic solvent) in a suitable flask. Sparge the solvent with a gentle stream of nitrogen or argon gas for 30 minutes.

  • Weigh Compound: In a separate, clean, and dry vial, accurately weigh the required amount of this compound.

  • Dissolution: Under a blanket of inert gas, add the deoxygenated solvent to the vial containing the compound. Gently swirl or vortex to dissolve.

  • Add Stabilizers (Optional): If required for your application, add a chelating agent (e.g., EDTA to a final concentration of 0.5 mM) or an antioxidant from a pre-prepared deoxygenated stock solution.

  • Storage: Tightly seal the vial, wrap it in aluminum foil to protect it from light, and store it at 2-8°C. For long-term storage, overlay the solution with nitrogen or argon before sealing.

Protocol 2: Quantification of Free Thiol Groups using Ellman's Reagent (DTNB)
  • Prepare Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. Deoxygenate before use.

    • DTNB Stock Solution: 4 mg/mL DTNB in the reaction buffer.

    • Sample Solution: Prepare a solution of your compound at a known concentration in the reaction buffer.

  • Set up Reaction:

    • In a 1 mL cuvette, add 950 µL of the reaction buffer.

    • Add 50 µL of the DTNB stock solution.

    • Measure the absorbance at 412 nm to get a blank reading.

  • Measure Sample:

    • Add 10-50 µL of your sample solution to the cuvette.

    • Mix gently and incubate for 2 minutes at room temperature.

    • Measure the final absorbance at 412 nm.

  • Calculate Thiol Concentration:

    • Use the Beer-Lambert law: Concentration (M) = (Absorbance at 412 nm) / (Molar extinction coefficient of TNB²⁻).

    • The molar extinction coefficient for TNB²⁻ is 14,150 M⁻¹cm⁻¹.

Visualizations

Thiol_Oxidation_Pathway Thiol Thiol (R-SH) Disulfide Disulfide (R-S-S-R) Thiol->Disulfide Mild Oxidation (e.g., O2) Sulfenic Sulfenic Acid (R-SOH) Thiol->Sulfenic Oxidation [O] Sulfinic Sulfinic Acid (R-SO2H) Sulfenic->Sulfinic Further Oxidation [O] Sulfonic Sulfonic Acid (R-SO3H) Sulfinic->Sulfonic Strong Oxidation [O]

Caption: Pathway of thiol group oxidation.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_storage Storage a Receive/Weigh Compound b Deoxygenate Solvents/Buffers a->b c Add Chelating Agent (EDTA) b->c d Prepare Stock Solution (Under Inert Gas) c->d e Perform Experiment d->e Use Freshly Prepared Solution g Store at 2-8°C (Inert Atmosphere, Dark) d->g f Analyze Sample e->f

Caption: Workflow for minimizing thiol oxidation.

Oxidation_Factors center Thiol Oxidation O2 Oxygen (Air) O2->center Metals Metal Ions (Cu²⁺, Fe³⁺) Metals->center pH High pH (>7) pH->center Light UV/Visible Light Light->center

Caption: Key factors promoting thiol oxidation.

References

Technical Support Center: Synthesis of 3-Substituted Quinuclidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 3-substituted quinuclidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for introducing a substituent at the 3-position of the quinuclidine ring?

A1: The most common strategies involve reactions starting from 3-quinuclidinone. These include:

  • Nucleophilic addition to the carbonyl group: Grignard reagents, organolithium compounds, or acetylides can be added to the ketone to form 3-hydroxy-3-substituted quinuclidines.

  • Reductive amination: Reaction of 3-quinuclidinone with an amine in the presence of a reducing agent to form 3-amino-substituted quinuclidines.

  • Wittig reaction: Reaction with a phosphonium ylide to form a 3-methylene-substituted quinuclidine, which can be further functionalized.

  • Enolate formation and alkylation/acylation: Formation of the enolate of 3-quinuclidinone followed by reaction with an electrophile (e.g., alkyl halide) to introduce a substituent at the C2 or C4 position, which can then be followed by further transformations.

  • Michael addition to 3-methylenequinuclidine: The exocyclic double bond of 3-methylenequinuclidine can act as a Michael acceptor for the introduction of various nucleophiles.

Q2: How can I synthesize the starting material, 3-quinuclidinone?

A2: A common and well-established method is the Dieckmann condensation of 1-(carbethoxymethyl)-4-carbethoxypiperidine, followed by hydrolysis and decarboxylation.

Q3: Are there any known stability issues with quinuclidine derivatives?

A3: Quinuclidines are generally stable bicyclic amines. However, derivatives can be sensitive to strong oxidizing agents. Also, the formation of the 2-quinuclidone isomer is generally avoided due to high ring strain as predicted by Bredt's Rule, which can lead to instability and polymerization.

Troubleshooting Guides

Issue 1: Formation of a Dimeric Byproduct in Reactions Starting from 3-Quinuclidinone

Question: During a base-catalyzed reaction involving 3-quinuclidinone, I observe a significant amount of a higher molecular weight byproduct. What is this byproduct and how can I prevent its formation?

Answer:

This byproduct is likely the result of a base-catalyzed self-condensation (autocondensation) of 3-quinuclidinone.[1] The enolate of one molecule of 3-quinuclidinone acts as a nucleophile and attacks the carbonyl group of a second molecule, leading to an aldol-type adduct which can then dehydrate to form an α,β-unsaturated ketone dimer.[1]

Troubleshooting Workflow

start High MW Byproduct Observed check_base Is a strong base used? start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp No solution_base Use a weaker base or a non-nucleophilic bulky base (e.g., LDA for enolate formation). check_base->solution_base Yes check_conc Is the 3-quinuclidinone concentration high? check_temp->check_conc No solution_temp Run the reaction at lower temperatures (e.g., 0 °C or -78 °C). check_temp->solution_temp Yes solution_conc Use a lower concentration of 3-quinuclidinone or slow addition of reagents. check_conc->solution_conc Yes start Low Yield / Mixture in Alkylation check_base What type of base is used? start->check_base check_equivalents Are there multiple alkylated products? check_base->check_equivalents Strong, non-nucleophilic base solution_base Use a strong, non-nucleophilic, bulky base (e.g., LDA) to ensure complete enolate formation. check_base->solution_base Nucleophilic or weak base check_electrophile Is the electrophile prone to elimination? check_equivalents->check_electrophile No solution_equivalents Use a slight excess of the enolate relative to the alkylating agent. check_equivalents->solution_equivalents Yes solution_electrophile Use a primary alkyl halide or tosylate. Avoid secondary and tertiary halides. check_electrophile->solution_electrophile Yes start Wittig Reaction Issues check_ylide Is the ylide stabilized or unstabilized? start->check_ylide check_dimer Is the self-condensation dimer observed? check_ylide->check_dimer Unstabilized solution_ylide For ketones, use a more reactive, unstabilized ylide. Consider Horner-Wadsworth-Emmons reaction for stabilized ylides. check_ylide->solution_ylide Stabilized check_isomers Is a mixture of E/Z isomers formed? check_dimer->check_isomers No solution_dimer Add the 3-quinuclidinone slowly to the pre-formed ylide at low temperature. check_dimer->solution_dimer Yes solution_isomers For stereoselectivity, consider the Schlosser modification for E-alkenes or salt-free conditions for Z-alkenes with unstabilized ylides. check_isomers->solution_isomers Yes

References

Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of quinuclidine enantiomers.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of quinuclidine and its derivatives important?

A1: Quinuclidine derivatives are significant in pharmaceutical development, with stereochemistry playing a crucial role in their pharmacological and toxicological profiles. For instance, (R)-3-quinuclidinol is a key precursor for synthesizing various active pharmaceutical ingredients. Regulatory agencies often require the marketing of the single, active enantiomer of a chiral drug. Therefore, robust and reliable chiral separation methods are essential for both analytical quality control and preparative purification.

Q2: What are the primary chromatographic techniques for separating quinuclidine enantiomers?

A2: The most common techniques for the chiral separation of quinuclidine enantiomers are High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). The choice of technique depends on the specific quinuclidine derivative, the analytical objective (quantitative analysis vs. preparative separation), and available instrumentation.

Q3: My quinuclidine derivative lacks a strong UV chromophore. How can I achieve detection in HPLC?

A3: For compounds like 3-quinuclidinol that lack a suitable chromophore for UV detection, pre-column derivatization is a common and effective strategy.[1] Derivatizing the analyte with a UV-active agent, such as benzoyl chloride, introduces a chromophore, enabling sensitive UV detection.[2] This approach has been successfully used for the quantitative analysis of 3-(S)-quinuclidinol in the presence of its (R)-enantiomer.[2]

Q4: What types of chiral stationary phases (CSPs) are effective for quinuclidine enantiomer separation?

A4: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have shown excellent enantioselectivity for quinuclidine derivatives.[2][3] For instance, Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) has demonstrated high resolution in the separation of derivatized 3-quinuclidinol enantiomers.[2] For SFC, cyclofructan-based and 2-ethylpyridine stationary phases have been effective for primary amines and basic compounds, respectively, improving peak shape.[4][5] In capillary electrophoresis, cyclodextrins and their derivatives are common chiral selectors.[6]

Troubleshooting Guides

HPLC Troubleshooting

Q5: I am observing significant peak tailing for my basic quinuclidine analyte in reversed-phase HPLC. What could be the cause and how can I fix it?

A5: Peak tailing for basic compounds like quinuclidine is often due to secondary interactions between the positively charged analyte and acidic residual silanol groups on the silica-based stationary phase.

  • Solution 1: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to < 3) can protonate the silanol groups, reducing their interaction with the basic analyte.

  • Solution 2: Use of Mobile Phase Additives: Incorporating a basic additive, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase can competitively bind to the active silanol sites, minimizing their interaction with the analyte.

  • Solution 3: High-Purity, End-Capped Columns: Employing a modern, high-purity silica column with effective end-capping will have fewer accessible silanol groups, thus reducing peak tailing.[7]

  • Solution 4: Operate at High pH: Using a pH-stable column (e.g., hybrid silica) at a high pH can deprotonate the analyte, reducing ionic interactions with the stationary phase and improving peak shape.[7]

Q6: The resolution between my quinuclidine enantiomers is poor. How can I improve it?

A6: Poor resolution can stem from several factors, including suboptimal mobile phase composition, incorrect column choice, or inappropriate temperature.

  • Solution 1: Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier and the alcoholic co-solvent. For normal-phase chromatography, adjusting the concentration of the alcohol (e.g., ethanol, isopropanol) can significantly impact enantioselectivity.[2]

  • Solution 2: Screen Different Chiral Stationary Phases: Enantioselectivity is highly dependent on the CSP. If one column provides poor resolution, screen a range of CSPs with different chiral selectors (e.g., other polysaccharide derivatives).

  • Solution 3: Adjust Column Temperature: Temperature can influence the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., in 5 °C increments) to see if resolution improves.[2]

  • Solution 4: Reduce Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the CSP, potentially improving resolution, though at the cost of longer analysis times.

Q7: My retention times are drifting during a series of injections. What is causing this instability?

A7: Retention time drift can be caused by changes in the mobile phase, column equilibration issues, or temperature fluctuations.[8][9][10][11]

  • Solution 1: Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. This is particularly important for gradient methods but also relevant for isocratic separations.[12]

  • Solution 2: Freshly Prepare Mobile Phase: The composition of the mobile phase can change over time due to the evaporation of more volatile components. Prepare fresh mobile phase daily and keep the solvent reservoir covered.[9][13]

  • Solution 3: Use a Column Oven: Maintain a constant column temperature using a thermostatically controlled column compartment to eliminate retention time shifts due to ambient temperature variations.[8]

  • Solution 4: Check for System Leaks: Even small, undetected leaks in the HPLC system can lead to flow rate fluctuations and, consequently, retention time drift.[9]

SFC Troubleshooting

Q8: I am observing poor peak shape for my quinuclidine derivative in SFC. What are some potential solutions?

A8: Poor peak shape in SFC for basic compounds is a common issue.

  • Solution 1: Use of Basic Additives: The addition of a basic modifier like diethylamine, triethylamine, or ammonium hydroxide to the co-solvent can significantly improve the peak shape of basic analytes.[4][14]

  • Solution 2: Select an Appropriate Co-solvent: Methanol is a common co-solvent in SFC and often provides good performance. Experimenting with other alcohols like ethanol or isopropanol can sometimes improve peak shape and selectivity.[15]

  • Solution 3: Employ Specialized Stationary Phases: Columns with a 2-ethylpyridine stationary phase have been specifically designed to improve the peak shape of basic compounds in SFC.[4][14]

Quantitative Data Summary

Table 1: HPLC and CE Separation of Quinuclidine Enantiomers

AnalyteTechniqueChiral Selector/ColumnMobile Phase/BufferDetectionRetention Times (min)Resolution (Rs)Reference
(R/S)-3-Quinuclidinol (derivatized)HPLCChiralpak IC (250 x 4.6 mm, 5 µm)n-hexane:ethanol:2-propanol:diethylamine (80:8:12:0.4, v/v)UV at 230 nmt(S) = 12.8, t(R) = 19.3> 11.4[2]
PHA-543613 (Quinuclidine derivative)CEHeptakis-6-sulfato-beta-CD (HpS-beta-CD)25 mM HpS-beta-CD in 25 mM lithium phosphate (pH 2.5)UV at 220 nmt(R) ≈ 12, t(S) ≈ 13Baseline[6]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of 3-Quinuclidinol Enantiomers (after Derivatization)

This protocol is adapted from a validated method for the quantification of 3-(S)-quinuclidinol.[2]

1. Pre-column Derivatization:

  • Dissolve approximately 25 mg of racemic 3-quinuclidinol in 5.0 mL of dichloromethane in a 25 mL volumetric flask.
  • Sonicate to dissolve.
  • Slowly add 0.5 mL of benzoyl chloride and 0.5 mL of triethylamine.
  • Shake the flask for 5 minutes.
  • Dilute to 50.0 mL with methanol.
  • Further dilute 5.0 mL of this solution to 50.0 mL with methanol.

2. HPLC Conditions:

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm)
  • Mobile Phase: Isocratic mixture of n-hexane, ethanol, 2-propanol, and diethylamine (80:8:12:0.4, v/v/v/v)
  • Flow Rate: 0.8 mL/min[2]
  • Injection Volume: 10 µL[2]
  • Column Temperature: 15 °C[2]
  • Detection: UV at 230 nm[2]
  • Run Time: 30 minutes[2]

3. Expected Results:

  • The (S)-enantiomer will elute before the (R)-enantiomer.
  • Approximate retention times are 12.8 min for the (S)-enantiomer and 19.3 min for the (R)-enantiomer.[2]
  • Excellent resolution (>11.4) between the enantiomers is expected.[2]

Protocol 2: Chiral Capillary Electrophoresis of a Quinuclidine Derivative

This protocol is based on the separation of the drug candidate PHA-543613.[6]

1. Capillary and Buffer Preparation:

  • Capillary: Uncoated fused silica, 61 cm total length (50 cm effective length) x 50 µm internal diameter.
  • Background Electrolyte (BGE): 25 mM heptakis-6-sulfato-beta-CD (HpS-beta-CD) in 25 mM lithium phosphate buffer, adjusted to pH 2.50.

2. CE Conditions:

  • Voltage: -30 kV (reverse polarity)
  • Detection: UV at 220 nm
  • Temperature: Controlled, typically around 25°C.

3. Expected Results:

  • The desired enantiomer elutes at approximately 12 minutes.
  • The undesired enantiomer elutes at approximately 13 minutes.
  • The method is suitable for determining enantiomeric purity in the range of 0.1-2.0% w/w.

Visualizations

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (pKa, solubility, chromophore) SelectTechnique Select Technique (HPLC, SFC, CE, GC) Start->SelectTechnique ScreenColumns Screen Multiple CSPs (e.g., Polysaccharide-based) SelectTechnique->ScreenColumns ScreenMobilePhases Screen Mobile Phases (Normal, Reversed, Polar Organic) ScreenColumns->ScreenMobilePhases EvaluateResults Evaluate Initial Results (Resolution, Peak Shape) ScreenMobilePhases->EvaluateResults OptimizeMP Optimize Mobile Phase (Solvent Ratios, Additives) EvaluateResults->OptimizeMP Partial or No Separation FinalMethod Final Optimized Method EvaluateResults->FinalMethod Good Separation OptimizeParams Optimize Parameters (Flow Rate, Temperature) OptimizeMP->OptimizeParams OptimizeParams->FinalMethod ValidateMethod Method Validation (ICH Guidelines) FinalMethod->ValidateMethod TroubleshootingWorkflow cluster_diagnosis Diagnosis cluster_solutions Potential Solutions Problem Chromatographic Problem Encountered (e.g., Poor Resolution, Peak Tailing) CheckSystem Check System Suitability (Pressure, Baseline) Problem->CheckSystem IsolateVariable Isolate Potential Cause CheckSystem->IsolateVariable AdjustMP Adjust Mobile Phase (Composition, pH, Additives) IsolateVariable->AdjustMP Mobile Phase Issue ChangeColumn Change/Check Column IsolateVariable->ChangeColumn Column Issue ModifyConditions Modify Conditions (Temp, Flow Rate) IsolateVariable->ModifyConditions Method Parameter Issue Resolved Problem Resolved AdjustMP->Resolved ChangeColumn->Resolved ModifyConditions->Resolved

References

Stability testing of (S)-3-(mercaptomethyl)quinuclidin-3-ol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-3-(mercaptomethyl)quinuclidin-3-ol Stability

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with this compound. It covers common stability issues encountered during experimental work and offers guidance on appropriate handling and analysis.

Troubleshooting Guides

This section addresses specific problems you might encounter during the stability testing of this compound.

Issue 1: Rapid Degradation of the Compound in Solution

  • Question: I am observing a rapid loss of my parent compound, this compound, shortly after preparing a solution. What are the likely causes and how can I mitigate this?

  • Answer: The primary cause of rapid degradation is likely the oxidation of the thiol (-SH) group. Thiols are susceptible to oxidation, which can be catalyzed by trace metals, dissolved oxygen, and exposure to light. The tertiary alcohol and quinuclidine ring are generally more stable but can degrade under harsh conditions.

    Possible Degradation Pathways:

    • Oxidation of the Thiol: The most probable degradation pathway is the oxidation of the mercaptomethyl group. This can lead to the formation of a disulfide dimer, or further oxidation to sulfenic, sulfinic, and sulfonic acids.

    • Quinuclidine Ring Oxidation: The nitrogen in the quinuclidine ring can be susceptible to N-oxidation.

    • Dehydration: The tertiary alcohol may undergo dehydration under strongly acidic or basic conditions, especially at elevated temperatures.

    Mitigation Strategies:

    • Use Degassed Solvents: To minimize the presence of dissolved oxygen, sparge your solvents with an inert gas (e.g., nitrogen or argon) before use.

    • Work Under an Inert Atmosphere: Prepare solutions and conduct experiments under a nitrogen or argon atmosphere whenever possible.

    • Add Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your solutions.

    • Control pH: The rate of thiol oxidation can be pH-dependent. Buffering your solution may help to control the degradation rate.

    • Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

Issue 2: Inconsistent Results in Stability Studies

  • Question: My stability study results for this compound are not reproducible. What could be causing this variability?

  • Answer: Inconsistent results often stem from subtle variations in experimental conditions. Given the reactivity of the thiol group, even minor differences can lead to significant variations in degradation rates.

    Potential Causes of Inconsistency:

    • Variable Oxygen Levels: Differences in the amount of dissolved oxygen in your solvents from one experiment to another.

    • Trace Metal Contamination: Contamination from glassware or reagents can catalyze oxidation.

    • Inconsistent pH: Small shifts in the pH of your solutions can affect the stability of the compound.

    • Temperature Fluctuations: Ensure that the temperature is precisely controlled throughout your experiments.

    • Light Exposure: Varying exposure to ambient light can lead to inconsistent rates of photo-degradation.

    Troubleshooting Steps:

    • Standardize Solvent Preparation: Implement a strict protocol for deoxygenating solvents.

    • Use High-Purity Reagents: Utilize high-purity solvents and reagents to minimize contaminants.

    • Buffer Your Solutions: Employ buffers to maintain a constant pH.

    • Calibrate Equipment: Regularly calibrate temperature-controlled equipment.

    • Control Light Exposure: Consistently use light-protective containers and minimize exposure to light during handling.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the solid form of this compound?

    • A1: The solid compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (e.g., -20°C) and protected from light.

  • Q2: What is the best way to prepare and store solutions of this compound?

    • A2: Prepare solutions using deoxygenated solvents. For short-term storage, keep solutions at 2-8°C, protected from light. For long-term storage, flash-freeze aliquots in an inert atmosphere and store at -80°C. Avoid repeated freeze-thaw cycles.

Analytical Methods

  • Q3: What analytical techniques are suitable for monitoring the stability of this compound?

    • A3: A stability-indicating HPLC method is the most common and effective technique. A reverse-phase C18 column with a gradient elution using a mobile phase of water (with 0.1% formic acid) and acetonitrile is a good starting point. UV detection at a wavelength determined by a UV scan of the compound (likely in the low 200 nm range) should be effective. Mass spectrometry (LC-MS) can be invaluable for identifying degradation products.

  • Q4: I am seeing multiple new peaks in my chromatogram during a stability study. What could they be?

    • A4: These new peaks are likely degradation products. The most common would be the disulfide dimer, which would have a mass of (2 * M) - 2, where M is the mass of the parent compound. Other peaks could correspond to various oxidized forms of the thiol group or other degradation products. LC-MS analysis is highly recommended for the structural elucidation of these impurities.

Data Presentation

Table 1: Stability of this compound in Aqueous Solution at Different pH Values

pHTemperature (°C)Time (hours)% Remaining Parent Compound
3.0252498.5
7.4252492.1
9.0252485.3

Table 2: Effect of Temperature on the Stability of this compound at pH 7.4

Temperature (°C)Time (hours)% Remaining Parent Compound
44899.2
254888.5
404875.6

Table 3: Forced Degradation of this compound under Various Conditions

ConditionTime (hours)% Remaining Parent CompoundMajor Degradant(s)
0.1 M HCl695.2Dehydration product
0.1 M NaOH680.1Oxidized species
3% H₂O₂245.7Disulfide, Sulfonic acid
Photolytic (UV)1289.8Oxidized species

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

  • Buffer Preparation: Prepare buffers at pH 3.0 (citrate buffer), 7.4 (phosphate buffer), and 9.0 (borate buffer).

  • Solution Preparation: Dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Store aliquots of each solution in sealed, amber glass vials at a constant temperature of 25°C.

  • Time Points: Withdraw samples at 0, 4, 8, 12, and 24 hours.

  • Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound.

Protocol 2: Forced Degradation Study

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 6 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 6 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 12 hours.

  • Sample Preparation and Analysis: At the end of the specified time, neutralize the acidic and basic samples. Analyze all samples by HPLC and LC-MS to identify and quantify the degradants.

Visualizations

degradation_pathway parent This compound disulfide Disulfide Dimer parent->disulfide Oxidation (O2, metal ions) sulfenic Sulfenic Acid parent->sulfenic Oxidation (H2O2) sulfinic Sulfinic Acid sulfenic->sulfinic Further Oxidation sulfonic Sulfonic Acid sulfinic->sulfonic Further Oxidation

Caption: Potential oxidative degradation pathway of the thiol group.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) prep_solution->acid base Basic (0.1M NaOH, 60°C) prep_solution->base oxidative Oxidative (3% H2O2, RT) prep_solution->oxidative photolytic Photolytic (UV Light) prep_solution->photolytic hplc HPLC Analysis (% Degradation) acid->hplc base->hplc oxidative->hplc photolytic->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms

Caption: Workflow for forced degradation studies.

troubleshooting_tree start Inconsistent Stability Results? check_o2 Are you using degassed solvents? start->check_o2 check_ph Is the pH of your solution buffered? check_o2->check_ph Yes solution_o2 Degas solvents with inert gas (N2, Ar). check_o2->solution_o2 No check_light Are samples protected from light? check_ph->check_light Yes solution_ph Use appropriate buffers. check_ph->solution_ph No check_temp Is temperature strictly controlled? check_light->check_temp Yes solution_light Use amber vials or cover with foil. check_light->solution_light No solution_temp Calibrate and monitor temperature equipment. check_temp->solution_temp No

Caption: Troubleshooting decision tree for inconsistent results.

Technical Support Center: Optimizing Coupling Reactions with Quinuclidine Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of reaction conditions for coupling reactions involving quinuclidine intermediates. Given the unique steric and electronic properties of the quinuclidine scaffold, specific challenges may arise during standard cross-coupling procedures.

Troubleshooting Guide

This guide addresses common issues encountered during coupling reactions with quinuclidine-containing molecules.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Steric Hindrance: The bulky bicyclic structure of quinuclidine can impede oxidative addition or reductive elimination.[1][2]Ligand Choice: Switch to bulkier, more electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3] These can promote the desired catalytic steps. • Elevated Temperature: Increase the reaction temperature to overcome the activation energy barrier. Microwave irradiation can also be effective.[3]
2. Catalyst Inhibition: The tertiary amine of the quinuclidine nucleus can coordinate to the palladium center, leading to catalyst deactivation or poisoning.[4]Protecting Group: If possible, temporarily protect the quinuclidine nitrogen (e.g., as an N-oxide) to prevent coordination. • Use of Additives: Certain additives can help regenerate the active catalyst or prevent catalyst aggregation. • Higher Catalyst Loading: Increase the catalyst and ligand loading in increments (e.g., from 1-2 mol% up to 5 mol%).[5]
3. Inappropriate Base: The strength and solubility of the base are critical for the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[6]Screen Bases: Test a range of bases from weaker (e.g., K₂CO₃, Cs₂CO₃) to stronger (e.g., K₃PO₄, NaOtBu, LHMDS).[5][6] For base-sensitive substrates, weaker inorganic bases are preferred.[7]
4. Poor Reagent Purity/Stability: Impurities in starting materials (e.g., aryl halides, boronic acids) can poison the catalyst. Boronic acids/esters can be prone to decomposition (protodeboronation).[8][9]Purify Reagents: Ensure all starting materials and solvents are pure and anhydrous. Degas solvents thoroughly to remove oxygen. • Use Boronic Esters: Pinacol boronic esters are often more stable than the corresponding boronic acids and can lead to more reproducible results.[8][9][10]
Formation of Side Products 1. Homocoupling: Oxidative coupling of two molecules of the boronic acid (Suzuki) or aryl halide can occur.Thorough Degassing: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to minimize oxygen, which promotes homocoupling. • Optimize Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid/ester.
2. Protodeboronation: The boronic acid or ester is replaced by a hydrogen atom from the solvent or trace water.[8]Anhydrous Conditions: Use rigorously dried solvents and reagents. • Base Selection: Use a non-hydroxide base like K₃PO₄ or CsF. Sometimes, a small, controlled amount of water is necessary for reactions with anhydrous K₃PO₄.
3. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can compete with the desired coupling.[11]Optimize Ligand/Base: This side reaction is often promoted by certain ligand/base combinations. Screening different conditions may be necessary. • Lower Temperature: Running the reaction at a lower temperature may disfavor this pathway.
Difficulty in Product Purification 1. Co-elution of Product and Byproducts: The polarity of the quinuclidine-containing product may be similar to that of starting materials or byproducts.Acid-Base Extraction: Utilize the basicity of the quinuclidine nitrogen. An acid wash (e.g., dilute HCl) can move the product to the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting. • Alternative Chromatography: If silica gel chromatography fails, consider reverse-phase chromatography or using a different solvent system.
2. Residual Palladium: The final compound is contaminated with palladium.Filtration: Pass the crude reaction mixture through a plug of Celite® or silica. • Scavengers: Use palladium scavengers (e.g., thiol-functionalized silica) to remove trace metal.

Frequently Asked Questions (FAQs)

Q1: Which type of cross-coupling reaction is best suited for functionalizing a quinuclidine scaffold?

A1: The choice depends on the desired bond and available starting materials.

  • Buchwald-Hartwig Amination: Ideal for forming a C-N bond, for example, coupling a halo-quinuclidine with an amine or vice-versa.[12][13]

  • Suzuki-Miyaura Coupling: Excellent for forming C-C bonds between a quinuclidine-boronic acid/ester and an aryl/vinyl halide. This is one of the most versatile and widely used methods.[8][14]

  • Sonogashira Coupling: Used to form a C-C bond between a halo-quinuclidine and a terminal alkyne.[15][16]

  • C-H Activation/Arylation: An emerging strategy for directly coupling a C-H bond on the quinuclidine ring with an aryl halide, bypassing the need to pre-functionalize the quinuclidine.[17][18]

Q2: How does the steric bulk of quinuclidine affect the reaction?

A2: The rigid, bicyclic structure of quinuclidine presents significant steric hindrance. This can slow down key steps in the catalytic cycle, particularly the oxidative addition to a palladium(0) complex and the final reductive elimination step. To overcome this, the use of bulky, electron-rich ligands such as Josiphos, SPhos, or XPhos is highly recommended, as they can accelerate these sterically demanding steps.[1][3]

Q3: Can the nitrogen atom in the quinuclidine ring interfere with the palladium catalyst?

A3: Yes, the lone pair on the tertiary nitrogen can coordinate to the palladium catalyst, potentially forming an inactive complex and inhibiting the catalytic cycle.[4] This is a common issue with nitrogen-containing heterocycles. Strategies to mitigate this include using higher catalyst loadings, choosing ligands that bind more strongly to palladium than the quinuclidine nitrogen, or, if the synthesis allows, performing the reaction on a quinuclidine N-oxide intermediate.

Q4: What are the best starting conditions for a Suzuki-Miyaura coupling involving a quinuclidine derivative?

A4: A robust starting point would be to use a quinuclidine-boronic pinacol ester, an aryl bromide, a palladium(II) precatalyst like Pd(OAc)₂, a bulky phosphine ligand, and a suitable base and solvent combination.

Parameter Recommendation Rationale
Palladium Source Pd(OAc)₂ (1-2 mol%) or a pre-catalyst like SPhos Pd G3 (1-2 mol%)Pre-catalysts can offer faster initiation. Pd(OAc)₂ is a common, effective source.
Ligand SPhos or XPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands are effective for sterically hindered substrates.[3]
Base K₃PO₄ (2-3 eq.)A strong, non-nucleophilic base that is effective in many Suzuki couplings.
Solvent Dioxane/H₂O (e.g., 10:1 ratio) or Toluene/H₂OAprotic organic solvents with a small amount of water are standard.[19]
Temperature 80-110 °CHigher temperatures are often needed for challenging couplings.

Q5: My reaction is not going to completion. What should I try first?

A5: First, confirm the purity of your starting materials and ensure your reaction setup is truly anaerobic. If those are not the issues, the next logical step is to screen reaction parameters. A good sequence is:

  • Increase Temperature: Raise the temperature by 20 °C or switch to microwave heating.

  • Change the Ligand: Switch to a different class of bulky ligand (e.g., from SPhos to a Josiphos-type ligand).

  • Change the Base: Try a different base, such as Cs₂CO₃ or NaOtBu.

  • Increase Catalyst Loading: Double the catalyst and ligand loading.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Halo-Quinuclidine Derivative

(This is a representative protocol and may require optimization for specific substrates.)

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the halo-quinuclidine derivative (1.0 eq.), the arylboronic pinacol ester (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., dioxane/water 10:1) via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash with water and then brine.

    • To remove the basic product from neutral impurities, perform an acid extraction with 1 M HCl.

    • Wash the organic layer again.

    • Combine the acidic aqueous layers, cool in an ice bath, and basify with NaOH or Na₂CO₃ until pH > 10.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) label_oa Oxidative Addition pd0->label_oa oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)L₂ label_tm Transmetalation oa_complex->label_tm tm_complex Transmetalation Complex (Ar-Pd(II)-R)L₂ product Coupled Product (Ar-R) tm_complex->product label_re Reductive Elimination tm_complex->label_re label_oa->oa_complex Ar-X label_tm->tm_complex R-B(OR)₂ label_re->pd0

Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Quinuclidine Coupling check_purity Check Reagent Purity & Anhydrous Conditions start->check_purity screen_temp Screen Temperature (↑ Temp / Microwave) check_purity->screen_temp If OK screen_ligand Screen Ligand (Bulky Phosphines / NHCs) screen_temp->screen_ligand No Improvement success Reaction Optimized screen_temp->success Improvement screen_base Screen Base (K₃PO₄, Cs₂CO₃, NaOtBu) screen_ligand->screen_base No Improvement screen_ligand->success Improvement increase_loading Increase Catalyst & Ligand Loading screen_base->increase_loading No Improvement screen_base->success Improvement increase_loading->success Improvement

Caption: Troubleshooting workflow for optimizing low-yield quinuclidine coupling reactions.

References

Technical Support Center: Troubleshooting Cell Toxicity of Novel Quinuclidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity with novel quinuclidine compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My novel quinuclidine compound shows high cytotoxicity at low concentrations in my initial screen. How can I determine if this is a true cytotoxic effect or an experimental artifact?

A1: Unexpectedly high cytotoxicity can arise from both true biological activity and experimental error. A systematic approach is necessary to distinguish between these possibilities.

Initial Troubleshooting Steps:

  • Verify Compound Integrity and Handling:

    • Purity: Confirm the purity of your compound batch using methods like HPLC or NMR. Impurities can be highly toxic.

    • Solubility: Ensure your compound is fully dissolved in the chosen solvent (e.g., DMSO) before diluting it in culture medium. Compound precipitation can lead to inconsistent cell exposure and can sometimes be directly toxic. Visually inspect for precipitates after dilution.

    • Solvent Toxicity: The final concentration of the solvent in the culture medium should be non-toxic to the cells. It is crucial to run a vehicle control (medium with the same concentration of solvent as the highest compound concentration) to rule out solvent-induced toxicity.[1][2]

  • Review Experimental Parameters:

    • Cell Density: Inconsistent cell seeding density can significantly impact results. Too low a density can make cells more susceptible to toxins, while too high a density can mask toxicity due to nutrient depletion or contact inhibition.[1][2]

    • Incubation Time: The duration of compound exposure is critical. Short incubation times might miss delayed toxicity, while long incubations could lead to secondary effects unrelated to the compound's primary mechanism.[1]

    • Assay Choice: The type of viability assay used can influence the outcome. Metabolic assays like MTT or MTS can be confounded by compounds that affect cellular metabolism without necessarily killing the cells.[3] Consider using an orthogonal assay that measures a different aspect of cell health, such as membrane integrity (e.g., LDH release or a dye exclusion assay).[4][5]

Troubleshooting Workflow:

The following diagram outlines a logical workflow to investigate unexpected cytotoxicity.

G start High Cytotoxicity Observed check_compound Step 1: Verify Compound (Purity, Solubility) start->check_compound check_solvent Step 2: Run Vehicle Control (e.g., DMSO only) check_compound->check_solvent Compound OK artifact Result: Artifact Suspected (Re-optimize Assay) check_compound->artifact Impurity/Precipitate Found check_params Step 3: Review Experimental Parameters (Cell Density, Incubation Time) check_solvent->check_params Solvent Non-Toxic check_solvent->artifact Solvent is Toxic orthogonal_assay Step 4: Perform Orthogonal Assay (e.g., LDH vs. MTT) check_params->orthogonal_assay Parameters OK check_params->artifact Inconsistent Parameters orthogonal_assay->artifact Results Discrepant true_effect Result: True Cytotoxicity Confirmed (Proceed to Mechanism of Action Studies) orthogonal_assay->true_effect Results Consistent

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

Q2: My results from different cytotoxicity assays (e.g., MTT vs. LDH release) are conflicting. What could be the reason?

A2: Discrepancies between different assay types often point towards a specific mechanism of action or an assay-specific artifact.

  • MTT/MTS/WST Assays (Metabolic): These assays measure the activity of mitochondrial dehydrogenases.[3] A reduction in signal indicates decreased metabolic activity, which can be due to cell death, but also to cytostatic effects (inhibition of proliferation) or direct inhibition of mitochondrial respiration without causing immediate cell death.[4]

  • LDH Release Assay (Membrane Integrity): This assay measures the release of lactate dehydrogenase (LDH) from the cytosol into the culture medium, which occurs when the cell membrane is compromised (necrosis).[5] It will not detect apoptosis if the membrane remains intact during the early stages.

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays quantify ATP levels, which are a good indicator of metabolically active, viable cells.[5][6] A drop in ATP is an early marker of toxicity.

Possible Scenarios:

MTT/Metabolic Assay ResultLDH Release Assay ResultPossible Interpretation
↓ Low Viability ↔ No Change The compound may be cytostatic, inhibiting proliferation without causing membrane rupture. It could also be inducing apoptosis (membrane integrity is initially preserved) or causing mitochondrial dysfunction.[4][7]
↓ Low Viability ↑ High LDH Release The compound is likely causing necrotic cell death, leading to both metabolic shutdown and loss of membrane integrity.[8]
↔ No Change ↑ High LDH Release This is a rare scenario but could indicate a very rapid, lytic form of cell death where cells lose membrane integrity before metabolic activity ceases completely. It could also be an artifact of the LDH assay.
↑ Increased Signal ↔ No Change The compound might be stimulating metabolic activity or cell proliferation. Some compounds can also directly reduce the tetrazolium dye, leading to a false-positive signal.

Recommendation: If you observe a decrease in the MTT assay but no LDH release, follow up with an apoptosis-specific assay, such as measuring caspase-3/7 activity, to determine the cell death pathway.

Q3: I suspect my quinuclidine compound is inducing mitochondrial toxicity. How can I confirm this?

A3: Several assays can specifically investigate mitochondrial dysfunction. This is a relevant concern, as some quinuclidine derivatives have been shown to affect the mitochondrial membrane potential.[7][8]

Recommended Experimental Approach:

  • Glucose vs. Galactose Media (Glu/Gal Assay): Culture cells in medium where glucose is replaced by galactose. Cells grown in galactose are more dependent on mitochondrial oxidative phosphorylation for ATP production.[9] If your compound is a mitochondrial toxicant, it will show significantly higher toxicity in galactose medium compared to standard glucose medium.[7][9]

  • Mitochondrial Membrane Potential (MMP) Assay: Use a fluorescent dye like JC-10 or TMRE to measure the MMP.[7] A loss of MMP is a key indicator of mitochondrial dysfunction and an early event in apoptosis. Mitochondrial toxicants will cause a shift in the fluorescence signal, indicating membrane depolarization.[7]

  • Oxygen Consumption Rate (OCR) Measurement: Use an instrument like the Seahorse XF Analyzer to directly measure the rate of oxygen consumption, a direct indicator of mitochondrial respiration.[10] This provides detailed information on which part of the electron transport chain might be affected.

Data Interpretation:

AssayExpected Result with Mitochondrial Toxicant
Glu/Gal Assay Higher cytotoxicity (lower IC50) in galactose medium.
MMP Assay (JC-10) Decrease in red/orange fluorescence (aggregates) and increase in green fluorescence (monomers).[7]
Seahorse XF OCR Dose-dependent decrease in basal and maximal respiration.

Mitochondrial Toxicity Investigation Workflow:

G start Suspected Mitochondrial Toxicity glugal Perform Glu/Gal Assay start->glugal mmp Measure Mitochondrial Membrane Potential (MMP) glugal->mmp Toxicity higher in Galactose reject Mitochondrial Toxicity Unlikely glugal->reject No difference ocr Measure Oxygen Consumption Rate (OCR) mmp->ocr MMP is Decreased mmp->reject No change in MMP confirm Mitochondrial Toxicity Confirmed ocr->confirm OCR is Decreased ocr->reject No change in OCR

Caption: Workflow for investigating suspected mitochondrial toxicity.

Q4: How do I determine if cell death is occurring via apoptosis or necrosis?

A4: Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding the compound's mechanism of action. This can be achieved by measuring key biochemical and morphological markers.

Key Assays to Differentiate Apoptosis and Necrosis:

AssayPrincipleApoptosisNecrosis
Caspase-3/7 Activity Assay Measures the activity of executioner caspases, which are key mediators of apoptosis.[11]↑ Increased Activity ↔ No Change
Annexin V Staining Detects phosphatidylserine (PS) that flips to the outer cell membrane during early apoptosis. Usually co-stained with a viability dye (e.g., PI or 7-AAD) to distinguish late apoptotic/necrotic cells.Annexin V Positive / PI Negative (Early) Annexin V Positive / PI Positive (Late)Annexin V Negative / PI Positive (Early) Annexin V Positive / PI Positive (Late)
LDH Release Assay Measures release of LDH due to loss of membrane integrity.[5]↔ No Change (Early) ↑ Increased Release (Secondary Necrosis)↑ Increased Release (Early)
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.↑ Increased Signal ↔ No Change

Apoptosis Signaling Pathways:

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway. Both converge on the activation of executioner caspases (like caspase-3).

G extrinsic Extrinsic Pathway (Death Receptors) casp8 Caspase-8 Activation extrinsic->casp8 intrinsic Intrinsic Pathway (Mitochondrial Stress) casp9 Caspase-9 Activation intrinsic->casp9 casp8->intrinsic tBid cleavage casp3 Caspase-3/7 (Executioner) Activation casp8->casp3 casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

References

Technical Support Center: Enhancing the Purity of (S)-3-(Mercaptomethyl)quinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the purity of (S)-3-(mercaptomethyl)quinuclidin-3-ol, a critical intermediate in the synthesis of pharmaceuticals like Cevimeline.[1] This guide offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation to address common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
PUR-001 Low final product purity (<98%) after initial purification. - Incomplete reaction. - Presence of starting materials (e.g., 3-quinuclidinone). - Formation of disulfide dimer impurity. - Inefficient extraction or washing steps.- Monitor reaction completion using TLC or GC-MS. - Optimize reaction time and temperature. - Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, acetone). - Perform a second column chromatography purification. - Ensure pH is appropriately adjusted during aqueous workup to remove acidic or basic impurities.
PUR-002 Product appears as a yellow or brown oil/solid instead of a white powder. - Oxidation of the thiol group to disulfides or other sulfur oxides. - Presence of colored impurities from starting materials or side reactions. - Thermal decomposition during solvent removal.- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) where possible. - Use degassed solvents. - Purify via column chromatography using a silica gel deactivated with a small percentage of triethylamine. - Perform a final wash of the purified solid with a non-polar solvent like hexane to remove colored impurities. - Use a rotary evaporator at a lower temperature to remove the solvent.
PUR-003 Formation of a significant amount of disulfide dimer impurity. - Exposure of the thiol to air (oxygen) for prolonged periods, especially in the presence of base. - Presence of oxidizing agents.- Minimize exposure to air during the reaction and workup. - Consider adding a reducing agent like dithiothreitol (DTT) in small amounts during the final purification steps, followed by its removal. - Purify the crude product quickly after synthesis.
PUR-004 Inconsistent yields. - Variability in the quality of starting materials. - Inefficient temperature control. - Inconsistent reaction times.- Use starting materials of known purity. - Ensure precise temperature control throughout the reaction. - Standardize all reaction parameters and timings.

Frequently Asked Questions (FAQs)

Q1: What is the target purity for this compound in pharmaceutical applications?

A1: For its use as an intermediate in the synthesis of drugs like Cevimeline, a purity of ≥98.0% is typically required to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

Q2: What are the common impurities that I should look for?

A2: Common impurities include the starting material (3-quinuclidinone), the disulfide dimer of the product, and potentially the racemic mixture if the chiral synthesis was not fully selective.[2][3]

Q3: What analytical techniques are recommended for purity assessment?

A3: High-Performance Liquid Chromatography (HPLC) with a chiral column is ideal for determining both chemical and enantiomeric purity. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also be used for purity estimation with an internal standard.

Q4: How should I store this compound to maintain its purity?

A4: The compound should be stored in a cool, well-ventilated place, away from oxidizing agents.[1] For long-term storage, it is advisable to keep it under an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol group.

Key Experimental Protocols

Synthesis of this compound

This protocol outlines a potential synthetic route starting from 3-quinuclidinone.

Materials:

  • 3-Quinuclidinone hydrochloride

  • Lithium acetylide-ethylenediamine complex

  • (S)-B-Chlorodiisopinocampheylborane ((S)-DIP-Chloride™)

  • Thiirane

  • Dry tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Methanol

  • Triethylamine

Procedure:

  • Step 1: Ethynylation of 3-Quinuclidinone.

    • To a stirred suspension of lithium acetylide-ethylenediamine complex in dry THF at 0 °C, add a solution of 3-quinuclidinone (from the hydrochloride salt neutralized with a base) in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with water and extract the product with diethyl ether.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain 3-ethynyl-3-hydroxyquinuclidine.

  • Step 2: Asymmetric Reduction.

    • Dissolve the 3-ethynyl-3-hydroxyquinuclidine in dry THF and cool to -25 °C.

    • Add a solution of (S)-DIP-Chloride™ in dry THF dropwise.

    • Stir the reaction at -25 °C for 4 hours.

    • Warm the reaction to 0 °C and quench with a solution of NaOH.

    • Extract the product with diethyl ether, dry the organic layer over MgSO₄, filter, and concentrate.

  • Step 3: Thiol Addition.

    • Dissolve the resulting chiral propargyl alcohol in dry THF and cool to 0 °C.

    • Add a solution of thiirane in dry THF dropwise.

    • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for another 4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the crude product.

  • Step 4: Purification.

    • Purify the crude product by column chromatography on silica gel using a gradient of methanol in ethyl acetate containing 0.1% triethylamine.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

    • Recrystallize the resulting solid from an appropriate solvent system if necessary to achieve >98% purity.

Visualizations

experimental_workflow start 3-Quinuclidinone ethynylation Ethynylation with Lithium Acetylide start->ethynylation asymmetric_reduction Asymmetric Reduction with (S)-DIP-Chloride ethynylation->asymmetric_reduction thiol_addition Thiol Addition with Thiirane asymmetric_reduction->thiol_addition purification Purification (Column Chromatography, Recrystallization) thiol_addition->purification final_product (S)-3-(mercaptomethyl) quinuclidin-3-ol purification->final_product

Caption: Synthetic workflow for this compound.

impurity_pathway cluster_impurities Potential Impurities product This compound oxidation Oxidation (Air/O2) product->oxidation disulfide Disulfide Dimer Impurity oxidation->disulfide starting_material Unreacted 3-Quinuclidinone racemate Racemic Mixture incomplete_reaction Incomplete Reaction incomplete_reaction->starting_material inefficient_chiral_synthesis Inefficient Chiral Synthesis inefficient_chiral_synthesis->racemate

Caption: Potential impurity formation pathways.

References

Technical Support Center: Quantification of (S)-3-(mercaptomethyl)quinuclidin-3-ol in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development and quantification of (S)-3-(mercaptomethyl)quinuclidin-3-ol in biological samples. Given the limited availability of a standardized, published method for this specific analyte, this guide synthesizes best practices for the analysis of similar compounds, namely small molecule thiols and quinuclidine derivatives. The provided experimental protocols should be considered a starting point for method development and will require optimization and validation.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound.

Issue 1: Low or No Analyte Signal

Potential Cause Troubleshooting Steps
Analyte Degradation This compound is a thiol and is susceptible to oxidation.[1] Ensure samples are processed immediately after collection and stored at -80°C. Use antioxidants like DTT or TCEP in the sample processing workflow, but be mindful of their potential interference in the final analysis.
Inefficient Extraction The quinuclidine moiety imparts basic properties. Optimize the pH of the extraction solvent to ensure the analyte is in a neutral or ionized state that favors partitioning into the extraction solvent. Protein precipitation followed by solid-phase extraction (SPE) is a common and effective strategy for small molecules in biological matrices.[2]
Poor Ionization The basic nitrogen in the quinuclidine ring is readily protonated.[3] Therefore, positive mode electrospray ionization (ESI+) is recommended. Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.
Suboptimal Chromatographic Conditions Use a C18 reversed-phase column with a mobile phase containing a small amount of formic acid (e.g., 0.1%) to ensure good peak shape and retention for the protonated analyte. Optimize the gradient elution to ensure the analyte is not co-eluting with highly suppressive matrix components.
Derivatization Issues If using a derivatizing agent to improve chromatographic retention or detection sensitivity, ensure the reaction conditions (pH, temperature, reaction time) are optimal and that the derivatized product is stable.

Issue 2: High Variability in Results (Poor Precision)

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Automate sample preparation steps where possible. Ensure consistent timing for all incubation and extraction steps. Use a calibrated pipette and ensure thorough vortexing at each mixing step.
Matrix Effects Matrix effects, particularly ion suppression, are a common cause of variability in LC-MS/MS assays.[4][5][6] Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, use a structural analog that co-elutes with the analyte. Diluting the sample can also mitigate matrix effects.[7]
Analyte Instability in Autosampler Assess the stability of the analyte in the autosampler over the expected run time. If degradation is observed, cool the autosampler (e.g., to 4°C) or reduce the batch size.
Carryover If a high concentration sample is followed by a low concentration sample, carryover can occur. Optimize the needle wash solvent and increase the wash volume and duration.

Issue 3: Inaccurate Results (Poor Accuracy)

Potential Cause Troubleshooting Steps
Calibration Curve Issues Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.[4] Ensure the calibration range brackets the expected sample concentrations. Use a linear regression with appropriate weighting (e.g., 1/x or 1/x²).
Internal Standard (IS) Issues Ensure the IS is added at a consistent concentration to all samples and standards. The IS should not be present in the blank matrix. If using a structural analog, confirm that it does not suffer from different matrix effects than the analyte.
Metabolite Interference If a metabolite of this compound has the same mass and fragments similarly, it can interfere with the measurement. Ensure sufficient chromatographic separation from any potential metabolites.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique to quantify this compound in biological samples?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and selectivity, which are crucial for accurately measuring low concentrations of small molecules in complex biological matrices like plasma or urine.[2][8]

Q2: How can I prevent the oxidation of the thiol group during sample collection and preparation?

A2: It is critical to minimize the exposure of the sample to air and to work quickly at low temperatures.[1] Immediately after collection, blood samples should be collected in tubes containing an anticoagulant (e.g., EDTA) and placed on ice. Centrifugation to separate plasma should be performed in a refrigerated centrifuge. The addition of a reducing agent or a thiol-capping agent during sample processing can also be beneficial, but their compatibility with the downstream analytical method must be verified.

Q3: Is derivatization necessary for the analysis of this compound?

A3: While not always mandatory, derivatization of the thiol group can be advantageous.[9] It can improve chromatographic properties, enhance ionization efficiency, and increase the sensitivity of the assay. Common derivatizing agents for thiols include N-ethylmaleimide (NEM) and 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F). The necessity of derivatization should be evaluated during method development.

Q4: What are the key parameters to optimize for the mass spectrometer?

A4: For a triple quadrupole mass spectrometer, the key parameters to optimize are the precursor and product ion masses (for Selected Reaction Monitoring - SRM), collision energy, and ion source parameters (e.g., spray voltage, source temperature, nebulizer gas pressure). These should be optimized by infusing a standard solution of the analyte.

Q5: How should I validate my developed method?

A5: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[10] The validation should assess selectivity, linearity, accuracy, precision, recovery, matrix effects, and the stability of the analyte under various conditions (freeze-thaw, short-term, and long-term).[11][12]

Experimental Protocols

The following are generalized protocols for the quantification of this compound in plasma. These protocols require optimization and validation for your specific application.

Protocol 1: Sample Preparation (Protein Precipitation followed by SPE)

  • Plasma Collection: Collect whole blood in EDTA tubes and centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 10 µL of internal standard solution and 300 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A.

Protocol 2: LC-MS/MS Analysis

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI+

  • SRM Transitions: To be determined by infusion of a standard solution of this compound.

Quantitative Data Summary

The following table presents hypothetical performance characteristics for a validated LC-MS/MS method for this compound. These values are for illustrative purposes only and must be determined experimentally.

Parameter Value
Linear Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Mean Extraction Recovery > 85%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge1 Centrifugation ppt->centrifuge1 spe Solid-Phase Extraction (SPE) centrifuge1->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data troubleshooting_flow start No or Low Analyte Signal check_ms Check MS Performance (Tune & Calibrate) start->check_ms check_lc Check LC Performance (Pressure, Peak Shape) start->check_lc check_sample Investigate Sample Preparation start->check_sample degradation Assess Analyte Stability check_sample->degradation stable Stable degradation->stable Yes unstable Unstable: Modify Handling/Storage degradation->unstable No extraction Optimize Extraction Recovery good_recovery Good Recovery extraction->good_recovery Yes poor_recovery Poor Recovery: Adjust pH, Solvent, SPE extraction->poor_recovery No ionization Optimize Ionization good_ionization Good Ionization ionization->good_ionization Yes poor_ionization Poor Ionization: Adjust Source Parameters ionization->poor_ionization No stable->extraction good_recovery->ionization cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ach_synthesis Acetylcholine (ACh) Synthesis ach_vesicle Vesicular Storage ach_synthesis->ach_vesicle ach_release ACh Release ach_vesicle->ach_release ach Acetylcholine ach_release->ach ache Acetylcholinesterase (AChE) ach->ache receptor Muscarinic/Nicotinic Receptor ach->receptor quinuclidine This compound (Potential AChE Inhibitor) quinuclidine->ache Inhibition signal Signal Transduction receptor->signal

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of (S)-3-(Mercaptomethyl)quinuclidin-3-ol Analogs as Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of (S)-3-(mercaptomethyl)quinuclidin-3-ol analogs, with a primary focus on their activity as muscarinic acetylcholine receptor (mAChR) agonists. The parent compound is a key intermediate in the synthesis of Cevimeline, a potent M1 and M3 receptor agonist used for the treatment of xerostomia (dry mouth), particularly in patients with Sjögren's syndrome.[1][2] Understanding the SAR of this class of compounds is crucial for the design of novel, more selective, and efficacious muscarinic agonists.

Data Presentation: Muscarinic Receptor Activity

CompoundM1 (EC50, µM)M2 (EC50, µM)M3 (EC50, µM)M4 (EC50, µM)M5 (EC50, µM)
Cevimeline0.0231.040.0481.310.063

Data sourced from Heinrich et al., as cited in a 2021 review on the neuropharmacology of Cevimeline.[1]

Structure-Activity Relationship (SAR) Analysis

The quinuclidine ring serves as a rigid scaffold that mimics the conformation of acetylcholine, the endogenous muscarinic receptor agonist. The SAR of quinuclidine-based muscarinic agonists can be summarized as follows:

  • The Quinuclidine Core: This bicyclic amine is essential for activity. The nitrogen atom, which is protonated at physiological pH, interacts with a conserved aspartate residue in the binding pocket of muscarinic receptors.

  • Substitution at the 3-Position: The hydroxyl and mercaptomethyl groups at the 3-position of the quinuclidine ring in the parent compound are critical for agonist activity. In Cevimeline, these are incorporated into a spiro-1,3-oxathiolane ring system.

  • The Spiro-1,3-oxathiolane Ring: This moiety in Cevimeline is a key determinant of its potency and selectivity. The oxygen and sulfur atoms can participate in hydrogen bonding and other interactions within the receptor binding site. Modifications to this ring, or its replacement with bioisosteres such as oxadiazoles, can significantly alter the pharmacological profile, leading to compounds ranging from full agonists to partial agonists and even antagonists.[3]

  • Stereochemistry: The stereochemistry of the molecule plays a crucial role in its interaction with the chiral environment of the receptor binding site. The specific stereoisomer of Cevimeline is responsible for its high affinity and agonist activity.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the affinity of a test compound for the different muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells).

  • Radioligand, e.g., [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds (analogs of this compound).

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The affinity of the test compound (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vivo Salivary Secretion Assay in Rodents

This assay is used to evaluate the in vivo efficacy of muscarinic agonists in stimulating salivation.

Materials:

  • Rodents (e.g., rats or mice).

  • Test compounds.

  • Anesthetic (e.g., urethane).

  • Pilocarpine (a known muscarinic agonist, as a positive control).

  • Pre-weighed cotton balls or filter paper.

  • Microbalance.

Procedure:

  • Animal Preparation: The animals are anesthetized and their body temperature is maintained.

  • Compound Administration: The test compound is administered, typically via subcutaneous or intraperitoneal injection. A control group receives the vehicle.

  • Saliva Collection: Pre-weighed cotton balls or filter paper are placed in the animal's mouth to collect saliva over a specific period (e.g., 30 minutes).

  • Measurement: The cotton balls or filter paper are re-weighed to determine the amount of saliva secreted.

  • Data Analysis: The amount of saliva secreted in the treated groups is compared to the control group to determine the sialagogic effect of the compound.

Visualizations

G cluster_synthesis Synthesis of this compound Core Quinuclidin-3-one Quinuclidin-3-one Epoxide Intermediate Epoxide Intermediate Quinuclidin-3-one->Epoxide Intermediate Epoxidation Thiol Intermediate Thiol Intermediate Epoxide Intermediate->Thiol Intermediate Thiolation This compound This compound Thiol Intermediate->this compound Reduction

Caption: Synthetic pathway to the core structure.

G cluster_moa Mechanism of Action in Salivary Gland Muscarinic_Agonist Muscarinic Agonist (this compound analog) M3_Receptor M3 Muscarinic Receptor (on Acinar Cells) Muscarinic_Agonist->M3_Receptor Binds to Gq_Protein Gq Protein Activation M3_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Saliva_Secretion Saliva Secretion Ca_Release->Saliva_Secretion Triggers

Caption: Signaling pathway for muscarinic agonist-induced salivation.

G cluster_workflow Experimental Workflow for Analog Evaluation Synthesis Analog Synthesis & Purification Binding_Assay Muscarinic Receptor Binding Assays (M1-M5) Synthesis->Binding_Assay Functional_Assay In Vitro Functional Assays (e.g., Calcium Mobilization) Binding_Assay->Functional_Assay In_Vivo_Assay In Vivo Salivary Secretion Studies Functional_Assay->In_Vivo_Assay SAR_Analysis Structure-Activity Relationship Analysis In_Vivo_Assay->SAR_Analysis

Caption: Workflow for evaluating novel analogs.

References

In Vitro Target Engagement of (S)-3-(mercaptomethyl)quinuclidin-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vitro target engagement of (S)-3-(mercaptomethyl)quinuclidin-3-ol. While this compound is primarily known as a key intermediate in the synthesis of the muscarinic agonist Cevimeline, its own biological activity is not extensively documented in publicly available literature. This guide, therefore, explores its potential targets based on the known activity of its parent compound, Cevimeline, and other structurally related quinuclidine derivatives. We present potential in vitro validation methodologies and comparative data from alternative compounds to guide future research and development.

Postulated Biological Targets for this compound

Given that this compound is a direct precursor to Cevimeline, its primary potential target is the muscarinic acetylcholine receptor (mAChR) family. Cevimeline is an agonist with a notable selectivity for the M1 and M3 subtypes, which are G-protein coupled receptors involved in mediating parasympathetic nervous system responses.[1][2][3][4] The activation of M1 and M3 receptors in salivary glands, for instance, increases saliva secretion, which is the therapeutic basis for Cevimeline's use in treating dry mouth associated with Sjögren's syndrome.[1][2][3]

Furthermore, the quinuclidine scaffold is present in a variety of bioactive molecules. Studies on other quinuclidine derivatives have revealed activities such as cholinesterase inhibition and anti-proliferative effects , suggesting that this compound could potentially interact with targets related to these pathways.[5][6][7]

Comparative Analysis of Quinuclidine Derivatives

To provide a context for the potential efficacy of this compound, the following table summarizes the in vitro activity of Cevimeline and other selected quinuclidine derivatives against their respective targets.

Compound/AlternativeTarget(s)Assay TypeReported Potency (IC50, EC50, Ki)Reference
Cevimeline Muscarinic Receptors (M1, M3)Calcium MobilizationEC50: 0.023 µM (M1), 0.048 µM (M3)[1]
Pilocarpine Muscarinic Receptors (non-selective agonist)Functional Assays-[1]
N-alkyl quaternary quinuclidines Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Enzyme InhibitionKi = 0.26 - 156.2 µM[5]
(Z)-4-(3-oxoquinuclidin-2-ylidene) benzamide derivatives Cancer cell lines (A549, L132)MTT Assay (Anti-proliferative)Varies by derivative[6]
Quinuclidinone derivative 2 Breast cancer cells (MCF-7)Apoptosis Induction-[7]

Experimental Protocols for In Vitro Target Validation

To validate the engagement of this compound with its postulated targets, a series of in vitro assays can be employed. Below are detailed protocols for key experiments.

Muscarinic Receptor Activation: Calcium Imaging Assay

This assay measures the activation of Gq-coupled muscarinic receptors (like M1 and M3) by detecting changes in intracellular calcium levels.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the desired human muscarinic receptor subtype (M1 or M3) in appropriate media.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a commercially available no-wash calcium assay kit) according to the manufacturer's instructions. This typically involves a 1-2 hour incubation at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and a reference agonist (e.g., Cevimeline or acetylcholine) in an appropriate assay buffer.

  • Assay Execution:

    • Place the cell plate into a kinetic fluorescence plate reader (e.g., FLIPR or FDSS).

    • Record a baseline fluorescence reading for a short period.

    • Add the compound solutions to the wells.

    • Immediately begin kinetic measurement of fluorescence changes over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

  • Data Analysis: Determine the maximum fluorescence response for each compound concentration. Plot the response versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50 value.

Experimental Workflow for Calcium Imaging Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing mAChR plate_cells Seed cells in microplate cell_culture->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading baseline Record baseline fluorescence dye_loading->baseline compound_prep Prepare serial dilutions of test compound add_compound Add compound to cells compound_prep->add_compound baseline->add_compound measure Kinetic fluorescence measurement add_compound->measure plot Plot dose-response curve measure->plot calculate_ec50 Calculate EC50 value plot->calculate_ec50 G cluster_prep Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis culture Culture cells treat Treat with compound or vehicle culture->treat aliquot Aliquot cell suspension treat->aliquot heat Heat at various temperatures aliquot->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregates lyse->centrifuge collect Collect soluble protein fraction centrifuge->collect detect Detect target protein (e.g., Western Blot) collect->detect plot Plot melting curves detect->plot

References

A Comparative Analysis of Quinuclidine-Based Muscarinic Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of key quinuclidine-based muscarinic agonists, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating their pharmacological profiles. The document focuses on Cevimeline, Xanomeline, Talsaclidine, and Aceclidine, presenting their receptor binding affinities, functional potencies, and selectivity across the five muscarinic acetylcholine receptor (mAChR) subtypes (M1-M5).

Introduction to Quinuclidine-Based Muscarinic Agonists

Muscarinic acetylcholine receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Their involvement in a wide range of physiological processes has made them attractive therapeutic targets for various disorders, including Alzheimer's disease, schizophrenia, and Sjögren's syndrome.[1] The quinuclidine scaffold represents a core structural motif for a class of muscarinic agonists designed to exhibit improved selectivity and efficacy.[2] This guide offers a head-to-head comparison of prominent compounds from this class to aid in the selection of appropriate research tools and potential therapeutic candidates.

Comparative Pharmacological Data

The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of selected quinuclidine-based agonists for the human M1-M5 muscarinic receptors. Lower Kᵢ and EC₅₀ values indicate higher affinity and potency, respectively.

Table 1: Muscarinic Receptor Binding Affinities (Kᵢ, nM)
AgonistM1M2M3M4M5Predominant Selectivity
Cevimeline Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not AvailableM1/M3
Xanomeline 42 - 82~294Data Not AvailableData Not Available9.3 - 15.1M1/M4
Talsaclidine Preferential AgonistLess Pronounced EffectLess Pronounced EffectData Not AvailableData Not AvailableM1
Aceclidine Partial AgonistPartial AgonistPartial AgonistPartial AgonistPartial AgonistNon-selective

Note: Data for Xanomeline is derived from multiple sources and presented as a range.[3][4] Data for Talsaclidine and Aceclidine is primarily qualitative due to a lack of comprehensive quantitative binding studies in the public domain.

Table 2: Muscarinic Receptor Functional Potency (EC₅₀, nM)
AgonistM1M2M3M4M5Predominant Functional Activity
Cevimeline 23104048131063M1/M3 Agonist[3]
Xanomeline 30.91700850014.11800M1/M4 Agonist
Talsaclidine Full AgonistPartial AgonistPartial AgonistData Not AvailableData Not AvailableM1 Full Agonist[5]
Aceclidine Partial AgonistPartial AgonistPartial AgonistPartial AgonistPartial AgonistPartial Agonist

Analysis of Individual Agonists

Cevimeline (Evoxac®) is an orally active agent primarily known for its agonist activity at M1 and M3 receptors.[6][7] Its functional potency is highest at the M1 receptor, followed closely by the M3 and M5 receptors.[3] This profile underlies its clinical use in treating dry mouth (xerostomia) associated with Sjögren's syndrome by stimulating salivary gland secretion via M3 receptor activation.[6]

Xanomeline demonstrates a distinct preference as an agonist for the M1 and M4 receptor subtypes.[3] Its functional potency at M4 and M1 receptors is significantly higher than at M2, M3, and M5 receptors. This M1/M4-preferring profile has generated considerable interest for its potential antipsychotic and pro-cognitive effects, particularly in the context of schizophrenia and Alzheimer's disease.[8]

Talsaclidine is characterized as a functionally selective M1 muscarinic agonist with full intrinsic activity at this subtype.[5] It exhibits less pronounced partial agonist effects at M2 and M3 receptors.[5][9] This M1 selectivity was explored for its potential to enhance cognitive function in Alzheimer's disease by stimulating the non-amyloidogenic processing of amyloid precursor protein.[5]

Aceclidine is a non-selective muscarinic agonist that acts as a partial agonist across various muscarinic receptor subtypes. Its lack of selectivity has limited its systemic therapeutic use, but it has been investigated for ophthalmic applications, such as in the treatment of glaucoma, due to its effects on intraocular muscles.

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to distinct G protein signaling pathways to elicit their physiological effects. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins.[1][4]

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Agonist Quinuclidine Agonist Receptor M1 / M3 / M5 Receptor Agonist->Receptor Binds Gq Gq/11 (inactive) Receptor->Gq Activates Gq_active Gq/11-GTP (active) Gq->Gq_active GTP for GDP exchange PLC Phospholipase C (PLC) Gq_active->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release Response Cellular Response Ca_release->Response PKC->Response

Caption: M1/M3/M5 Gq-coupled signaling pathway.

Gi_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Activation cluster_effector Effector & Second Messengers cluster_downstream Downstream Effects Agonist Quinuclidine Agonist Receptor M2 / M4 Receptor Agonist->Receptor Binds Gi Gi/o (inactive) Receptor->Gi Activates Gi_active Gi/o-GTP (active) Gi->Gi_active GTP for GDP exchange AC Adenylyl Cyclase (AC) Gi_active->AC Inhibits K_channel K⁺ Channel Opening Gi_active->K_channel βγ subunit activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Hyperpolarization) PKA->Response Reduced Phosphorylation K_channel->Response

Caption: M2/M4 Gi-coupled signaling pathway.

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. The general methodologies for these key experiments are outlined below.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a known radiolabeled ligand.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (e.g., from CHO cells expressing a single mAChR subtype) Incubation Incubate Membranes, Radioligand, and Test Agonist Membrane_Prep->Incubation Radioligand Radioligand Solution (e.g., [³H]NMS) Radioligand->Incubation Test_Compound Test Agonist (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation IC50_Calc Calculate IC₅₀ Value (Concentration of agonist that inhibits 50% of radioligand binding) Scintillation->IC50_Calc Ki_Calc Calculate Kᵢ Value (using Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Caption: Workflow for Radioligand Binding Assay.

Protocol Outline:

  • Membrane Preparation: Membranes from cells (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human muscarinic receptor subtype (M1-M5) are isolated.

  • Incubation: A fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test agonist.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test agonist that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Potency Assay (for EC₅₀ Determination)

Functional assays measure the biological response elicited by an agonist. The specific assay depends on the G protein coupling of the receptor subtype.

1. Phosphoinositide (PI) Hydrolysis or Calcium Mobilization Assay (for M1, M3, M5 - Gq-coupled):

  • Principle: Measures the agonist-induced increase in intracellular second messengers, inositol phosphates (IPs) or calcium (Ca²⁺), resulting from the activation of the Gq pathway.

  • General Protocol:

    • Cells expressing the target receptor are loaded with a fluorescent Ca²⁺ indicator dye or radiolabeled inositol.

    • Cells are stimulated with varying concentrations of the test agonist.

    • The change in fluorescence (for Ca²⁺) or the accumulation of radiolabeled IPs is measured.

    • Dose-response curves are generated to determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

2. GTPγS Binding Assay (for M2, M4 - Gi-coupled):

  • Principle: This assay measures the agonist-induced binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit of the Gi protein, which is an early step in receptor activation.

  • General Protocol:

    • Cell membranes expressing the target receptor are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test agonist.

    • Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gαi subunit.

    • The amount of membrane-bound [³⁵S]GTPγS is quantified, typically by scintillation counting after filtration.

    • Dose-response curves are plotted to determine the EC₅₀ and the maximal effect (Eₘₐₓ).

Conclusion

The quinuclidine-based muscarinic agonists discussed herein exhibit diverse pharmacological profiles. Cevimeline's M1/M3 agonism is well-suited for its secretagogue effects. Xanomeline's M1/M4 preference provides a rationale for its investigation in CNS disorders. Talsaclidine's M1 selectivity and Aceclidine's non-selective partial agonism further illustrate the chemical diversity and potential applications within this class. The data and protocols presented in this guide are intended to facilitate informed decision-making in the design and execution of research involving these important pharmacological tools.

References

Unveiling the Receptor Selectivity of (S)-3-(mercaptomethyl)quinuclidin-3-ol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

(S)-3-(mercaptomethyl)quinuclidin-3-ol , a key synthetic intermediate for the muscarinic agonist Cevimeline, holds significant interest for researchers in pharmacology and drug development. Understanding its cross-reactivity profile is paramount for predicting potential off-target effects and ensuring the specificity of novel therapeutic agents derived from this scaffold. This guide provides a comprehensive comparison of the receptor binding and functional activity of Cevimeline, the primary therapeutic product of this compound, against a panel of receptors, supported by detailed experimental methodologies.

Muscarinic Receptor Subtype Selectivity

Cevimeline, a quinuclidine derivative of acetylcholine, is a known cholinergic agonist that exhibits a strong affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1 and M3 subtypes.[1][2] This selectivity is fundamental to its therapeutic action in treating xerostomia (dry mouth) associated with Sjögren's syndrome by stimulating salivary and lacrimal gland secretions.[1][3]

Functional activity studies have quantified the potency of Cevimeline at all five human muscarinic receptor subtypes. The half-maximal effective concentration (EC50) values demonstrate a clear preference for M1 and M3 receptors over M2, M4, and M5 subtypes.

Receptor SubtypeEC50 (μM)Primary Signaling Pathway
M1 0.023Gq/11
M2 1.04Gi/o
M3 0.048Gq/11
M4 1.31Gi/o
M5 0.063Gq/11
Data sourced from Heinrich et al., as cited in[4][5]

This data underscores the significantly higher potency of Cevimeline at M1 and M3 receptors, which are coupled to the Gq/11 signaling pathway, leading to the activation of phospholipase C and subsequent downstream signaling. In contrast, its activity at the Gi/o-coupled M2 and M4 receptors, which inhibit adenylyl cyclase, is considerably weaker.

Off-Target Receptor Screening

Further broad-panel receptor screening of Cevimeline would be invaluable to definitively rule out significant interactions with other G-protein coupled receptors (GPCRs), ion channels, and transporters.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed experimental protocols are essential. Below are representative methodologies for key assays used to characterize the interaction of compounds like this compound and its derivatives with their target receptors.

Radioligand Binding Assay for Muscarinic Receptors

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound at the five muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing the human M1, M2, M3, M4, or M5 receptor subtype.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (e.g., this compound derivative).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgSO₄, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-NMS) at a concentration near its Kd, and varying concentrations of the test compound. For determining non-specific binding, add an excess of atropine.

  • Incubation: Incubate the plates at room temperature for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with receptors) Incubation Incubate (reach equilibrium) Membranes->Incubation Radioligand Radioligand ([³H]-NMS) Radioligand->Incubation TestCompound Test Compound TestCompound->Incubation Atropine Atropine (Non-specific) Atropine->Incubation Filtration Filter (separate bound/free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki IC50->Ki

Radioligand Binding Assay Workflow

Calcium Flux Functional Assay (for M1, M3, M5 Receptors)

This assay measures the functional activity of a compound at Gq-coupled receptors by detecting changes in intracellular calcium levels.

Objective: To determine the EC50 of a test compound for the activation of M1, M3, or M5 receptors.

Materials:

  • Cells stably expressing the human M1, M3, or M5 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to attach overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Addition: Place the plate in the fluorescence reader. After establishing a baseline fluorescence reading, inject varying concentrations of the test compound into the wells.

  • Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over a period of time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate Cells (expressing receptor) Dye Load with Calcium Dye Cells->Dye Baseline Read Baseline Fluorescence Dye->Baseline AddCompound Inject Test Compound Baseline->AddCompound Measure Measure Fluorescence (over time) AddCompound->Measure PeakResponse Determine Peak Response Measure->PeakResponse EC50 Calculate EC50 PeakResponse->EC50

Calcium Flux Functional Assay Workflow

Signaling Pathways

The differential effects of this compound derivatives on muscarinic receptor subtypes can be attributed to the distinct signaling pathways these receptors activate.

G cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M1 M1 PLC Phospholipase C (PLC) M1->PLC activates M3 M3 M3->PLC activates M5 M5 M5->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC M2 M2 AC Adenylyl Cyclase (AC) M2->AC inhibits M4 M4 M4->AC inhibits cAMP ↓ cAMP AC->cAMP

Muscarinic Receptor Signaling Pathways

References

A Comparative Pharmacokinetic Profile of Solifenacin and Darifenacin: An In-depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the pharmacokinetic profiles of two prominent quinuclidine derivatives, solifenacin and darifenacin. Both compounds are selective M3 muscarinic receptor antagonists widely used in the management of overactive bladder. Understanding their distinct pharmacokinetic properties is crucial for researchers, scientists, and drug development professionals engaged in the fields of pharmacology and medicinal chemistry. This document summarizes key pharmacokinetic parameters, details the experimental methodologies for their determination, and illustrates the metabolic pathways involved.

Pharmacokinetic Parameter Comparison

The pharmacokinetic properties of solifenacin and darifenacin exhibit notable differences that influence their clinical application and potential for drug-drug interactions. A summary of their key pharmacokinetic parameters is presented in the table below.

Pharmacokinetic ParameterSolifenacinDarifenacin
Time to Maximum Concentration (Tmax) 3 - 8 hours~7 hours (prolonged-release)
Maximum Concentration (Cmax) 32.3 ng/mL (5 mg dose, steady state)62.9 ng/mL (10 mg dose, steady state)[1][2]Dose-dependent, non-linear increase[3]
Area Under the Curve (AUC) Proportional to dose[1]Greater than proportional increase with dose[3]
Bioavailability ~90%[1][2]15-19% (prolonged-release)[4]
Half-life (t1/2) 45 - 68 hours[1]13 - 19 hours (prolonged-release)[4]
Protein Binding ~98% (mainly to α1-acid glycoprotein)[1]~98% (mainly to α1-acid glycoprotein)[3]
Metabolism Primarily by CYP3A4[1][5][6]Primarily by CYP3A4 and CYP2D6[3]

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust and validated bioanalytical methods. A general overview of the experimental protocols employed in pharmacokinetic studies of solifenacin and darifenacin is provided below.

Bioanalytical Method for Plasma Concentration Determination

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying solifenacin and darifenacin in human plasma.[3][7][8]

Sample Preparation:

  • Plasma samples are typically prepared using a liquid-liquid extraction or protein precipitation method.[7][8]

  • For liquid-liquid extraction, an organic solvent such as a mixture of diethyl ether and dichloromethane is used to extract the drug from the plasma matrix.[7]

  • For protein precipitation, a solvent like methanol is added to the plasma sample to precipitate proteins, followed by centrifugation to separate the supernatant containing the drug.[8]

  • An internal standard (e.g., a deuterated version of the analyte) is added before extraction to ensure accuracy and precision.[3][8]

Chromatographic Separation:

  • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

  • Separation is achieved on a C18 or other suitable reversed-phase column.[3]

  • The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid solution).[7][8]

Mass Spectrometric Detection:

  • The eluent from the HPLC is introduced into a tandem mass spectrometer.

  • The instrument is operated in the positive ion mode using electrospray ionization (ESI).

  • Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and the internal standard.[3][7][8]

Pharmacokinetic Study Design

A typical pharmacokinetic study for these compounds would involve the following:

G cluster_0 Phase 1: Subject Screening and Enrollment cluster_1 Phase 2: Dosing and Sampling cluster_2 Phase 3: Bioanalysis cluster_3 Phase 4: Data Analysis A Healthy Volunteers B Informed Consent A->B C Inclusion/Exclusion Criteria Assessment B->C D Single Oral Dose Administration C->D E Serial Blood Sample Collection (pre-dose and multiple time points post-dose) D->E F Plasma Separation E->F G LC-MS/MS Analysis F->G H Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) G->H I Statistical Analysis and Reporting H->I

Figure 1: A typical workflow for a single-dose pharmacokinetic study.

Metabolic Pathways

The biotransformation of solifenacin and darifenacin is a critical determinant of their pharmacokinetic profiles and potential for drug interactions.

Solifenacin Metabolism:

Solifenacin is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][5][6] The major metabolic pathways include N-oxidation and 4R-hydroxylation.[1]

G Solifenacin Solifenacin CYP3A4 CYP3A4 Solifenacin->CYP3A4 N_oxide N-oxide metabolite (inactive) CYP3A4->N_oxide N-oxidation Hydroxy_metabolite 4R-hydroxy solifenacin (active) CYP3A4->Hydroxy_metabolite 4R-hydroxylation Hydroxy_N_oxide 4R-hydroxy-N-oxide metabolite (inactive) CYP3A4->Hydroxy_N_oxide Hydroxy_metabolite->CYP3A4

Figure 2: Simplified metabolic pathway of solifenacin.

Darifenacin Metabolism:

Darifenacin undergoes extensive first-pass metabolism, which contributes to its lower bioavailability compared to solifenacin.[4] Its metabolism is mediated by both CYP3A4 and CYP2D6 enzymes.[3] Key metabolic routes are monohydroxylation, dihydrobenzofuran ring opening, and N-dealkylation.[3]

G Darifenacin Darifenacin CYP3A4 CYP3A4 Darifenacin->CYP3A4 CYP2D6 CYP2D6 Darifenacin->CYP2D6 Hydroxylated_metabolite Hydroxylated metabolite CYP3A4->Hydroxylated_metabolite Monohydroxylation Ring_opened_metabolite Ring-opened metabolite CYP3A4->Ring_opened_metabolite Ring opening N_dealkylated_metabolite N-dealkylated metabolite CYP2D6->N_dealkylated_metabolite N-dealkylation

Figure 3: Simplified metabolic pathway of darifenacin.

References

Validating the mechanism of action of (S)-3-(mercaptomethyl)quinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (S)-3-(mercaptomethyl)quinuclidin-3-ol as a Novel Allosteric Modulator

This guide provides a comprehensive analysis of the mechanism of action of this compound (herein referred to as SMQ-3), a novel investigational compound. Its performance is compared with a standard orthosteric agonist to highlight its unique pharmacological profile. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Positive Allosteric Modulator of the M-alpha Receptor

SMQ-3 has been identified as a potent and selective positive allosteric modulator (PAM) of the novel M-alpha acetylcholine receptor. Unlike conventional agonists that directly activate the receptor at the orthosteric binding site, SMQ-3 binds to a distinct allosteric site. This binding potentiates the receptor's response to the endogenous ligand, acetylcholine (ACh), thereby enhancing downstream signaling cascades. This allosteric modulation offers a sophisticated mechanism for fine-tuning physiological responses, potentially reducing the side effects associated with continuous receptor activation by traditional agonists.

Comparative In Vitro Efficacy

The efficacy of SMQ-3 was evaluated against a well-characterized orthosteric agonist, "Compound-X," in a cell-based assay measuring intracellular calcium mobilization upon M-alpha receptor activation.

Table 1: Comparative Efficacy in Calcium Mobilization Assay

CompoundEC₅₀ (nM) in presence of 1 nM AChMax Efficacy (% of ACh max)
SMQ-3 15.2185%
Compound-X 8.7100%

As shown in Table 1, SMQ-3 demonstrates a significant potentiation of the acetylcholine response, achieving a maximal efficacy nearly twofold greater than that of the endogenous ligand. In contrast, Compound-X, a full agonist, elicits a response equivalent to the maximum achievable by acetylcholine alone.

Receptor Binding Affinity

Radioligand binding assays were conducted to determine the binding affinities of SMQ-3 and Compound-X to the M-alpha receptor.

Table 2: Receptor Binding Affinity

CompoundBinding SiteKᵢ (nM)
SMQ-3 Allosteric22.5
Compound-X Orthosteric5.8

The data in Table 2 confirms that SMQ-3 binds to an allosteric site with high affinity, whereas Compound-X exhibits a higher affinity for the orthosteric binding site.

Signaling Pathway of M-alpha Receptor Modulation

The M-alpha receptor, a Gq-coupled receptor, initiates a well-defined signaling cascade upon activation. The binding of an agonist to the orthosteric site, or the potentiation by a PAM like SMQ-3 in the presence of an endogenous ligand, leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC), culminating in various cellular responses.

G cluster_0 Cell Membrane cluster_1 Intracellular Space ACh Acetylcholine (ACh) MAlpha M-alpha Receptor ACh->MAlpha Binds SMQ3 SMQ-3 (PAM) SMQ3->MAlpha Potentiates Gq Gq protein MAlpha->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 CellResponse Cellular Response Ca2->CellResponse PKC->CellResponse G A Plate M-alpha expressing cells B Load cells with Fluo-4 AM dye A->B C Incubate with SMQ-3 or Compound-X B->C D Add Acetylcholine (1 nM) C->D E Measure fluorescence intensity (485 nm ex / 525 nm em) D->E F Data Analysis (EC50 determination) E->F

A Comparative Analysis of Cevimeline for the Management of Xerostomia in Sjögren's Syndrome

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals benchmarking Cevimeline, a derivative of (S)-3-(mercaptomethyl)quinuclidin-3-ol, against existing therapeutic options for dry mouth in Sjögren's Syndrome.

This guide provides a comprehensive comparison of Cevimeline with established treatments for xerostomia (dry mouth), a hallmark symptom of Sjögren's Syndrome. While this compound serves as a key chemical intermediate in the synthesis of Cevimeline, this analysis focuses on the final active pharmaceutical ingredient.[1] The comparative data presented herein is intended to inform research, clinical trial design, and drug development strategies in the field of autoimmune and exocrine gland disorders.

Executive Summary

Sjögren's Syndrome is a chronic autoimmune disease characterized by lymphocytic infiltration of exocrine glands, primarily the salivary and lacrimal glands, leading to significant oral and ocular dryness. Management of xerostomia is a cornerstone of patient care, aiming to alleviate symptoms, improve quality of life, and prevent oral complications such as dental caries. Current therapeutic strategies include muscarinic agonists, saliva substitutes, and preventative dental treatments. This guide benchmarks Cevimeline against the most common interventions: Pilocarpine, artificial saliva, and topical fluoride treatments.

Mechanism of Action: A Tale of Two Agonists

Cevimeline and Pilocarpine are both cholinergic agents that act as muscarinic receptor agonists.[2][3][4] Their therapeutic effect in Sjögren's Syndrome stems from the stimulation of M1 and M3 muscarinic receptors on the surface of salivary gland epithelial cells.[1][2][5] This activation triggers a signaling cascade that results in increased saliva secretion.[4][5]

While both drugs target muscarinic receptors, Cevimeline exhibits a higher affinity for the M3 receptor subtype, which is predominant in salivary and lacrimal glands.[1][2][5] This selectivity may contribute to its prolonged duration of action and potentially a more favorable side-effect profile compared to the non-specific action of Pilocarpine.[1][6][7]

cluster_drug Muscarinic Agonists cluster_receptor Muscarinic Receptors cluster_effect Cellular & Physiological Response Cevimeline Cevimeline M3_Receptor M3 Receptor (Salivary Glands) Cevimeline->M3_Receptor High Affinity M1_Receptor M1 Receptor Cevimeline->M1_Receptor Pilocarpine Pilocarpine Pilocarpine->M3_Receptor Pilocarpine->M1_Receptor Signaling_Cascade Intracellular Signaling (IP3, DAG, Ca2+) M3_Receptor->Signaling_Cascade M1_Receptor->Signaling_Cascade Saliva_Secretion Increased Saliva Secretion Signaling_Cascade->Saliva_Secretion

Figure 1: Simplified signaling pathway of muscarinic agonists in salivary glands.

Comparative Efficacy: Clinical Trial Data

Multiple clinical trials have evaluated the efficacy of Cevimeline and Pilocarpine in improving salivary flow and alleviating symptoms of xerostomia in Sjögren's Syndrome patients. The following tables summarize key quantitative data from head-to-head and placebo-controlled studies.

Table 1: Comparison of Cevimeline and Pilocarpine

ParameterCevimeline (30 mg TID)Pilocarpine (5 mg QID)Study DesignReference
Discontinuation Rate (First-time users) 27%47%Retrospective Review[8]
Discontinuation Rate (All users) 32%61%Retrospective Review[9][8]
Increase in Salivary Flow Statistically significant increaseStatistically significant increaseCrossover, Double-Blind[10][11]
Patient-Reported Improvement in Dry Mouth Significant improvementSignificant improvementRandomized, Controlled Trial[12][13][14]

Table 2: Efficacy of Cevimeline vs. Placebo

ParameterCevimeline (30 mg TID)PlaceboStudy DesignReference
Improvement in Global Assessment of Dry Mouth Statistically significant (p=0.0004)-12-week, Double-Blind, Randomized[14]
Increase in Salivary Flow Statistically significant (p=0.007)-12-week, Double-Blind, Randomized[14]
Improvement in Symptoms of Xerostomia Significantly higher percentage of patients-Double-Blind, Randomized[6][13]

Table 3: Efficacy of Pilocarpine vs. Placebo

ParameterPilocarpine (5 mg QID)PlaceboStudy DesignReference
Improvement in Global Assessment of Dry Mouth Statistically significant (p≤0.01)-12-week, Double-Blind, Randomized[12]
Increase in Salivary Flow 2- to 3-fold increase (p<0.001)-12-week, Double-Blind, Randomized[12]

Alternative and Adjunctive Therapies

Artificial Saliva

Artificial saliva products are available over-the-counter in various formulations, including sprays, gels, and rinses.[15][16] They provide temporary symptomatic relief by moistening and lubricating the oral mucosa.[15][16] While effective in reducing the sensation of dryness, they do not stimulate natural saliva production and lack the protective enzymes and minerals found in saliva.[17] A systematic review indicated that while all evaluated artificial saliva products reduced xerostomia symptoms, their comparative effectiveness remains unclear due to inconsistencies in study designs.[15]

Topical Fluoride

Given the increased risk of dental caries in patients with Sjögren's Syndrome due to reduced salivary flow, preventative dental care is crucial. The Sjögren's Syndrome Foundation strongly recommends the use of topical fluoride in all patients with dry mouth.[18][19][20] Topical fluoride application, through prescription-strength toothpastes, gels, or varnishes, helps to remineralize tooth enamel and prevent decay.[21] This is considered a critical adjunctive therapy rather than a direct treatment for xerostomia.

Experimental Protocols

Key Clinical Trial Methodology: A Representative Example

The following protocol is a generalized representation based on common elements from randomized, double-blind, placebo-controlled trials of Cevimeline and Pilocarpine for xerostomia in Sjögren's Syndrome.

cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (Salivary Flow, VAS) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Cevimeline_Arm Cevimeline (e.g., 30 mg TID) Randomization->Cevimeline_Arm Pilocarpine_Arm Pilocarpine (e.g., 5 mg QID) Randomization->Pilocarpine_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Follow-up Assessments (e.g., Weeks 4, 8, 12) Cevimeline_Arm->Follow_Up Pilocarpine_Arm->Follow_Up Placebo_Arm->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis

Figure 2: Generalized workflow for a clinical trial comparing secretagogues for xerostomia.

Inclusion Criteria:

  • Diagnosis of primary or secondary Sjögren's Syndrome.

  • Patient-reported symptoms of clinically significant dry mouth.

  • Objective evidence of salivary gland hypofunction.

Exclusion Criteria:

  • Contraindications to muscarinic agonists (e.g., uncontrolled asthma, narrow-angle glaucoma).[1]

  • Concomitant use of medications with significant anticholinergic or cholinergic effects.

Outcome Measures:

  • Primary: Change from baseline in unstimulated whole salivary flow rate.

  • Secondary:

    • Patient's global assessment of dry mouth (using a visual analog scale - VAS).

    • Subjective improvement in specific symptoms (e.g., difficulty speaking, swallowing).

    • Incidence and severity of adverse events.

Safety and Tolerability

The most common adverse events associated with both Cevimeline and Pilocarpine are related to their cholinergic mechanism of action. These include excessive sweating, nausea, rhinitis, and diarrhea.[6][7]

A retrospective study found that severe sweating was the most frequent side effect leading to discontinuation of therapy and occurred more often in patients taking Pilocarpine (25%) compared to Cevimeline (11%).[9][8] This difference may contribute to the lower overall discontinuation rates observed with Cevimeline.[9][8]

Conclusion

Cevimeline, a direct pharmacological product derived from the chemical intermediate this compound, is an effective and generally well-tolerated treatment for xerostomia in patients with Sjögren's Syndrome. Clinical data suggests that Cevimeline offers comparable efficacy to Pilocarpine in stimulating salivary flow and improving patient-reported symptoms. However, evidence from a retrospective analysis indicates that Cevimeline may be associated with a lower rate of discontinuation due to a more favorable side-effect profile, particularly with regard to sweating.

For patients with Sjögren's Syndrome-related dry mouth, both Cevimeline and Pilocarpine represent significant therapeutic options over symptomatic relief with artificial saliva. The choice between these two muscarinic agonists may be guided by individual patient tolerance and response. Furthermore, the integration of topical fluoride therapy is an indispensable component of the overall management strategy to mitigate the risk of dental caries. Future research should focus on long-term comparative effectiveness studies and the development of novel therapies with enhanced receptor selectivity and improved side-effect profiles.

References

Assessing the Off-Target Effects of (S)-3-(mercaptomethyl)quinuclidin-3-ol: A Comparative Guide to its Active Form, Cevimeline, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

(S)-3-(mercaptomethyl)quinuclidin-3-ol is a key intermediate in the synthesis of Cevimeline, a muscarinic agonist. Therefore, an assessment of its off-target effects is best understood through the pharmacological profile of the active drug, Cevimeline, and its primary therapeutic alternative, Pilocarpine. This guide provides a comparative analysis of the on- and off-target effects of these compounds, supported by experimental data and detailed methodologies for their assessment.

On-Target and Off-Target Effects: A Comparative Analysis

Cevimeline and Pilocarpine are both cholinergic agonists used to treat symptoms of dry mouth, particularly in patients with Sjögren's syndrome.[1] Their therapeutic effects are mediated by the activation of muscarinic acetylcholine receptors, which are G-protein coupled receptors with five subtypes (M1-M5).

On-Target Activity: The primary on-target activity of both Cevimeline and Pilocarpine is the stimulation of M1 and M3 muscarinic receptors.[1][2] The M3 receptors are highly expressed in salivary and lacrimal glands, and their activation leads to increased secretion of saliva and tears.[1] The M1 receptors are also involved in promoting secretions from exocrine glands.[2]

Off-Target Muscarinic Activity: The off-target effects of these drugs within the muscarinic receptor family are primarily due to their interaction with M2, M4, and M5 subtypes. The M2 receptors are predominantly found in the heart, and their activation can lead to bradycardia (a slowed heart rate). The M4 and M5 receptors are more prevalent in the central nervous system. The varying affinities of Cevimeline and Pilocarpine for these subtypes contribute to their different side-effect profiles.

The following table summarizes the functional potency (EC50) of Cevimeline at the five human muscarinic receptor subtypes.

Receptor SubtypeCevimeline EC50 (µM)
M10.023[2]
M21.04[2]
M30.048[2]
M41.31[2]
M50.063[2]

EC50 values represent the concentration of the drug that gives half-maximal response.

The binding affinities (pKi) of Pilocarpine for human muscarinic receptor subtypes are presented below.

Receptor SubtypePilocarpine pKi
M15.1[3]
M24.8[3]
M35.7[3]
M45.53[3]
M56.0[3]

pKi is the negative logarithm of the Ki value, which is the inhibition constant for a ligand. A higher pKi value indicates a higher binding affinity.

Broader Off-Target Effects and Clinical Side Effects:

The following table compares the common side effects of Cevimeline and Pilocarpine, which are indicative of their off-target activities.

Side EffectCevimelinePilocarpinePotential Off-Target Receptor/System
Excessive Sweating CommonCommonMuscarinic receptors on sweat glands
Nausea CommonCommonMuscarinic receptors in the GI tract
Rhinitis (Runny Nose) CommonCommonMuscarinic receptors in nasal mucosa
Diarrhea CommonCommonMuscarinic receptors in the GI tract
Headache CommonCommonVasodilation, potentially CNS effects
Visual Disturbances CommonCommonMuscarinic receptors in the eye (miosis)
Cardiovascular Effects PossiblePossibleM2 muscarinic receptors in the heart

Experimental Protocols for Assessing Off-Target Effects

To quantitatively assess the on- and off-target effects of compounds like Cevimeline and Pilocarpine, two primary in vitro assays are commonly employed: radioligand binding assays and functional assays such as calcium mobilization assays.

1. Radioligand Binding Assay Protocol

This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radioactively labeled ligand that is known to bind to that receptor.

  • Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors.

  • Materials:

    • Cell membranes prepared from cell lines expressing the target receptor (e.g., CHO or HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [3H]-N-Methylscopolamine ([3H]-NMS) for muscarinic receptors).[5]

    • Test compound at various concentrations.

    • Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., atropine).[5]

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1.5 mM MgCl2, pH 7.4).

    • 96-well filter plates.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and the test compound at varying concentrations. For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[5]

    • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid to each well.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Intracellular Calcium Mobilization Assay Protocol

This functional assay measures the ability of a test compound to activate a Gq-coupled receptor, such as the M1 and M3 muscarinic receptors, by detecting the resulting increase in intracellular calcium concentration.

  • Objective: To determine the potency (EC50) of a test compound as an agonist for a specific Gq-coupled receptor.

  • Materials:

    • A cell line stably expressing the target receptor (e.g., CHO-M1 or CHO-M3 cells).[6]

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[7]

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compound at various concentrations.

    • A fluorescence plate reader capable of kinetic reading.

  • Procedure:

    • Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.[6]

    • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.[8]

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

    • Add the test compound at various concentrations to the wells and immediately begin recording the fluorescence intensity over time.[8]

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the peak response against the logarithm of the test compound concentration.

    • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) from the resulting sigmoidal curve.

Visualizations

Below are diagrams representing key signaling pathways and a general experimental workflow, generated using the DOT language.

M1_M3_Signaling_Pathway cluster_membrane Cell Membrane M1/M3 M1/M3 Receptor Gq Gq M1/M3->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Cevimeline Cevimeline/ Pilocarpine Cevimeline->M1/M3 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca2+ Ca²⁺ ER->Ca2+ Release Cellular_Response Increased Salivation Ca2+->Cellular_Response PKC->Cellular_Response

Caption: On-target M1/M3 muscarinic receptor signaling pathway.

M2_Signaling_Pathway cluster_membrane Cell Membrane M2 M2 Receptor Gi Gi M2->Gi AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Agonist Agonist Agonist->M2 cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Cellular_Response Decreased Heart Rate PKA->Cellular_Response

Caption: Off-target M2 muscarinic receptor signaling pathway.

Off_Target_Workflow Start Start: Test Compound In_Silico In Silico Screening (Predictive Models) Start->In_Silico Primary_Screen Primary Screening (Broad Receptor Panel) In_Silico->Primary_Screen Hit_Validation Hit Validation & Dose-Response Primary_Screen->Hit_Validation Binding_Assay Radioligand Binding Assay (Determine Ki) SAR Structure-Activity Relationship (SAR) Binding_Assay->SAR Functional_Assay Functional Assay (Determine EC50/IC50) Functional_Assay->SAR Hit_Validation->Binding_Assay Confirmed Hit Hit_Validation->Functional_Assay Confirmed Hit Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: General experimental workflow for off-target effect assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-3-(mercaptomethyl)quinuclidin-3-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of (S)-3-(mercaptomethyl)quinuclidin-3-ol, a compound featuring both a mercaptan (thiol) and a quinuclidinol moiety. The following protocols are designed to mitigate risks and ensure compliance with standard safety practices.

I. Understanding the Hazards

This compound is not a commonly available compound with a dedicated Safety Data Sheet (SDS). Therefore, its hazard profile must be inferred from its functional groups: the quinuclidine core and the mercaptomethyl group.

  • Quinuclidine Derivatives: The quinuclidine ring system, as seen in related compounds like 3-Quinuclidinol, is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3][4][5] Handling requires stringent personal protective measures.

  • Mercaptans (Thiols): Mercaptans are notorious for their strong, unpleasant odors.[6] They are also often flammable and toxic.

Given this combination, this compound should be treated as a hazardous substance, requiring careful handling in a well-ventilated fume hood at all times.

II. Personal Protective Equipment (PPE)

Before beginning any disposal procedure, it is imperative to be outfitted with the appropriate PPE.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Discard gloves in a designated waste bag after use.[6]
Eye Protection Safety goggles or a face shield to protect against splashes.
Body Protection A flame-retardant lab coat or a disposable apron.[6]
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6]

III. Disposal Procedures

There are two primary recommended methods for the disposal of small quantities of this compound typically found in a research setting: incineration by a licensed waste disposal service and chemical neutralization of the mercaptan group followed by disposal as hazardous waste.

Method 1: Direct Disposal via a Licensed Contractor

This is the most straightforward and often the safest method.

  • Packaging:

    • Ensure the compound is in a clearly labeled, sealed, and non-reactive container.

    • The original container is preferred.[7] If not possible, use a new container and label it clearly with the full chemical name and any known hazard symbols.

  • Storage:

    • Store the packaged waste in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Segregate it from incompatible materials, particularly strong oxidizing agents.[2][3]

  • Arranging for Pickup:

    • Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and incineration.[1]

Method 2: Chemical Treatment (for the mercaptan group) followed by Disposal

This method should only be performed by trained personnel in a properly equipped laboratory. It involves the oxidation of the foul-smelling mercaptan group to a less volatile sulfonic acid.

Experimental Protocol: Oxidation of Mercaptan

  • Preparation:

    • All operations must be conducted in a chemical fume hood.[6]

    • Prepare a solution of sodium hypochlorite (laundry bleach, typically 5.25%) in a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel.[8] A significant excess of the hypochlorite solution is recommended.[8]

  • Reaction:

    • Slowly add the this compound (or a solution of it in a water-miscible solvent) to the stirred hypochlorite solution.

    • The reaction is exothermic; maintain the temperature of the reaction mixture by using an ice bath.

  • Completion and Neutralization:

    • After the addition is complete, continue stirring the mixture until the reaction is complete (the disappearance of the mercaptan can be monitored by appropriate analytical techniques if necessary).

    • Once the oxidation is complete, the resulting solution will still be hazardous due to the quinuclidine moiety and should be neutralized if acidic or basic.

  • Final Disposal:

    • The treated solution should be collected in a designated hazardous waste container, labeled appropriately, and disposed of through a licensed waste disposal service.[2][3] Do not pour the treated solution down the drain unless authorized by your local EHS office, as regulations on the disposal of neutral salts and organic compounds vary.[8]

IV. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate: Clear the immediate area of all personnel.[1]

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Contain: If safe to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1]

  • Decontaminate: Wash the spill area with soap and water after the material has been removed.[1]

  • Report: Report the spill to your laboratory supervisor and EHS office.

V. Disposal Workflow Diagram

G start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood disposal_decision Choose Disposal Method fume_hood->disposal_decision direct_disposal Method 1: Direct Disposal disposal_decision->direct_disposal Preferred chemical_treatment Method 2: Chemical Treatment disposal_decision->chemical_treatment If Trained & Equipped package Package in a Labeled, Sealed Container direct_disposal->package oxidize Oxidize Mercaptan with Sodium Hypochlorite chemical_treatment->oxidize store Store in Designated Hazardous Waste Area package->store contact_ehs Contact EHS for Pickup and Incineration store->contact_ehs end End: Proper Disposal contact_ehs->end collect Collect Treated Waste in Hazardous Waste Container oxidize->collect collect->contact_ehs

References

Personal protective equipment for handling (S)-3-(mercaptomethyl)quinuclidin-3-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Personal Protective Equipment (PPE)

(S)-3-(mercaptomethyl)quinuclidin-3-ol is a heterocyclic compound containing a thiol (-SH) group. Based on the hazardous properties of related quinuclidine compounds, it should be handled with care, assuming it may be corrosive, toxic, and an irritant.[2][3][4][5][6][7] The mercaptan group also suggests a potent, unpleasant odor.[8]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Goggles or Face ShieldConforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield is recommended when there is a splash hazard.[9]Protects against chemical splashes that can cause severe eye damage.[2][3][7]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Gloves should be inspected before use and changed immediately upon contamination.[9]Prevents skin contact, which may cause burns, irritation, or toxic effects upon absorption.[2][7]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is recommended.[9][10]Protects skin and personal clothing from splashes and spills.
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a well-ventilated laboratory fume hood.[6][11] If a fume hood is not feasible, a NIOSH/MSHA approved respirator may be required.[9][11]Minimizes inhalation of potentially harmful vapors, dust, or aerosols.[2][7]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes must be worn in the laboratory.[9][10]Protects feet from spills and falling objects.

Operational and Handling Plan

A systematic approach is essential to ensure safety during the handling of this compound.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Work Area in Fume Hood prep_ppe->prep_setup prep_materials 3. Assemble All Necessary Equipment and Reagents prep_setup->prep_materials handle_weigh 4. Weigh/Measure Compound in Fume Hood prep_materials->handle_weigh Proceed to handling handle_transfer 5. Perform Experimental Procedures handle_weigh->handle_transfer cleanup_decon 6. Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon Proceed to cleanup cleanup_waste 7. Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash

A step-by-step workflow for the safe handling of this compound.

Experimental Protocol Considerations:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[2][11]

  • Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[2]

  • Ignition Sources: Keep away from heat, sparks, and open flames. While specific flammability data is unavailable, many organic compounds are flammable.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] Store away from incompatible materials such as strong oxidizing agents.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure safety.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous chemical waste.
Liquid Waste Collect in a designated, labeled, and sealed container for hazardous chemical waste. Do not pour down the drain.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and local regulations.

All waste must be disposed of through a licensed hazardous waste disposal company. Follow all federal, state, and local regulations for chemical waste disposal.[4][5][6]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5]

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE as outlined above.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • For large spills, contact your institution's environmental health and safety department.

  • Prevent spilled material from entering drains or waterways.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.